Technical Documentation Center

Methyl 2-(cyclopropylamino)nicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(cyclopropylamino)nicotinate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-(cyclopropylamino)nicotinate

Executive Summary Methyl 2-(cyclopropylamino)nicotinate is a critical pharmacophore intermediate, frequently utilized in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors and non-nucleoside reverse transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate is a critical pharmacophore intermediate, frequently utilized in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structure—a pyridine ring functionalized with an amino-ester motif—serves as a versatile "turn" element in macrocyclization or as a precursor for heterocycle fusion.

This guide details the Nucleophilic Aromatic Substitution (


)  protocol for synthesizing this compound. Unlike standard aminations, the presence of the C3-methyl ester activates the C2-position, allowing for a clean transformation under mild conditions. This document prioritizes process safety, impurity control (specifically ester hydrolysis), and scalability.

Strategic Retrosynthesis & Mechanism

The Disconnection Approach

The most efficient route utilizes the high electrophilicity of Methyl 2-chloronicotinate . The electron-withdrawing nature of the pyridine nitrogen (inductive and resonance effects) combined with the ortho-ester group makes the C2-chloride an excellent leaving group.

  • Bond Formed: C(sp

    
    )–N(sp
    
    
    
    )
  • Reaction Type:

    
     (Addition-Elimination)
    
  • Key Reagents: Methyl 2-chloronicotinate (Electrophile), Cyclopropylamine (Nucleophile).

Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex intermediate.[1][2]

  • Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the C2 carbon.

  • Resonance Stabilization: The negative charge is delocalized onto the electronegative ring nitrogen and the C3-carbonyl oxygen.

  • Re-aromatization: Chloride is expelled, restoring the aromatic system.

Critical Insight: The cyclopropyl group introduces minor steric bulk compared to linear alkyl amines. While cyclopropylamine is a good nucleophile, the reaction rate is sensitive to steric crowding at the C2 position.

SNAr_Mechanism SM Methyl 2-chloronicotinate (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS + Nuc Nuc Cyclopropylamine (Nucleophile) Nuc->TS Prod Methyl 2-(cyclopropylamino)nicotinate (Product) TS->Prod - Cl⁻ Byprod HCl (Scavenged by Base) TS->Byprod

Figure 1: The


 addition-elimination pathway via the Meisenheimer intermediate.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleNotes
Methyl 2-chloronicotinate 1.0SMLimiting reagent.
Cyclopropylamine 1.2NucleophileVolatile (BP ~50°C). Use slight excess.
DIPEA (Hünig's Base) 2.0BaseScavenges HCl; prevents protonation of amine.
Acetonitrile (MeCN) SolventMediumPolar aprotic; facilitates

.
Step-by-Step Methodology

Scale: 10 mmol (approx. 1.71 g of starting material).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Methyl 2-chloronicotinate (1.71 g, 10 mmol) and anhydrous Acetonitrile (20 mL). Stir until fully dissolved.

  • Base Addition: Add DIPEA (3.5 mL, 20 mmol) via syringe.

  • Nucleophile Addition: Add Cyclopropylamine (0.83 mL, 12 mmol) dropwise.

    • Note: Cyclopropylamine is volatile. Ensure the condenser is active (chilled water) before addition.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the aryl chloride peak (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup:

    • Cool to Room Temperature (RT).

    • Concentrate under reduced pressure to remove MeCN and excess cyclopropylamine.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is often pure enough (>95%).

    • If necessary, recrystallize from minimal hot Hexane/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexane).

Workflow Step1 Dissolve SM in MeCN Add DIPEA Step2 Add Cyclopropylamine (Dropwise) Step1->Step2 Step3 Heat to 60°C (4-6 Hours) Step2->Step3 Step4 Monitor (TLC/LCMS) Check for SM consumption Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Workup (EtOAc / Water / Brine) Step4->Step5 Complete Step6 Isolation & Drying (Na2SO4) Step5->Step6

Figure 2: Standard operating procedure for the synthesis and isolation.

Analytical Characterization

To validate the synthesis, the following spectral data is expected. The key diagnostic feature is the loss of the C2-Cl signal (indirectly) and the appearance of cyclopropyl protons.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.30 (dd, 1H, Pyridine H-6) – Deshielded by Ring N.
      
    • 
       8.15 (dd, 1H, Pyridine H-4) – Deshielded by Ester.
      
    • 
       8.00 (br s, 1H, N-H) – Broad singlet, exchangeable.
      
    • 
       6.60 (dd, 1H, Pyridine H-5).
      
    • 
       3.88 (s, 3H, 
      
      
      
      ) – Methyl Ester singlet.
    • 
       2.95 (m, 1H, Cyclopropyl CH) – Methine proton.
      
    • 
       0.85 – 0.55 (m, 4H, Cyclopropyl 
      
      
      
      ) – Characteristic high-field multiplets.
  • LC-MS (ESI+):

    • Calculated Mass (

      
      ): 192.21 Da.
      
    • Observed

      
      .
      

Troubleshooting & Process Safety

Common Failure Modes
  • Ester Hydrolysis:

    • Symptom:[2][3][4][5][6][7][8][9] Appearance of a carboxylic acid peak in LCMS (

      
      ) or broad smearing on TLC.
      
    • Cause: Presence of water in the reaction + high heat + base.

    • Solution: Use anhydrous MeCN and avoid strong inorganic bases (like NaOH) during the reaction. Use DIPEA or TEA.

  • Incomplete Reaction:

    • Cause: Steric hindrance of the cyclopropyl group or old/wet starting material.

    • Solution: Increase temperature to 80°C (reflux) or use DMF as solvent (higher dielectric constant stabilizes the transition state).

Safety Profile
  • Cyclopropylamine: Highly flammable (Flash point: 1°C) and toxic. Handle in a fume hood.

  • Methyl 2-chloronicotinate: Skin irritant and potential sensitizer.

  • Reaction Pressure: If running in a sealed tube (not required but possible), be aware of vapor pressure build-up from cyclopropylamine.

References

  • Nucleophilic Aromatic Substitution Mechanisms.Chemistry LibreTexts. (2025). Detailed mechanistic overview of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     on activated aromatic rings. Link
    
  • Reactions of Amines: Nucleophilic Substitution. Master Organic Chemistry. (2018). Guidelines on amine nucleophilicity and leaving group displacement. Link

  • Synthesis of Methyl Nicotinate Derivatives. ResearchGate. (2015).[10] Methodologies for esterification and functionalization of nicotinic acid derivatives. Link

  • Nucleophilic Arom

    
    ). Chemistry Steps. (2021). Analysis of electron-withdrawing group effects on reaction rates. Link
    

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(cyclopropylamino)nicotinate

Introduction Methyl 2-(cyclopropylamino)nicotinate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(cyclopropylamino)nicotinate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a cyclopropylamine moiety appended to a methyl nicotinate scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. The cyclopropyl group, a three-membered carbocycle, is a well-regarded bioisostere in drug design, often introduced to modulate potency, selectivity, metabolic stability, and other pharmacokinetic properties of a lead compound.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of methyl 2-(cyclopropylamino)nicotinate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of methyl 2-(cyclopropylamino)nicotinate are summarized in the table below.

PropertyValueSource
Molecular Formula C10H12N2O2N/A
Molecular Weight 192.22 g/mol N/A
Appearance White to yellow solid
Melting Point Not explicitly available, related compounds are solids
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
InChI Key SCTQPFFNBHFLFC-UHFFFAOYSA-N

Synthesis and Manufacturing

The primary synthetic route to methyl 2-(cyclopropylamino)nicotinate and its analogs involves a cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, and it is particularly well-suited for the synthesis of this compound.[2][3][4]

Synthetic Workflow: Buchwald-Hartwig Amination

The synthesis commences with a palladium-catalyzed cross-coupling of methyl 2-chloronicotinate with cyclopropylamine. The choice of a palladium catalyst and an appropriate phosphine ligand is critical for achieving high yields and purity.[5]

dot

Caption: Buchwald-Hartwig amination for the synthesis of Methyl 2-(cyclopropylamino)nicotinate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-chloronicotinate (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), and a phosphine ligand like BINAP (0.08 equivalents).[5]

  • Addition of Reagents: Add a suitable base, for instance, cesium carbonate (2.0 equivalents), and the solvent, typically toluene.[5]

  • Reactant Addition: Introduce cyclopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 80-110°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-(cyclopropylamino)nicotinate.

Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The base is necessary to deprotonate the amine and generate the active nucleophile. An inert atmosphere is maintained to prevent the oxidation of the palladium(0) active catalyst.

Spectroscopic Analysis

Confirmation of the chemical structure of methyl 2-(cyclopropylamino)nicotinate is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methoxy protons of the ester group, and the protons of the cyclopropyl ring. The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the cyclopropyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the aromatic ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Chemical Reactivity and Derivatization

Methyl 2-(cyclopropylamino)nicotinate possesses several reactive sites that can be exploited for further chemical transformations, making it a versatile intermediate in organic synthesis.

dot

Caption: Potential reactivity pathways for Methyl 2-(cyclopropylamino)nicotinate.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(cyclopropylamino)nicotinic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents.

  • Amine Acylation/Sulfonylation: The secondary amine is nucleophilic and can readily react with acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides, respectively.

  • N-Alkylation: The secondary amine can also be alkylated using alkyl halides or other electrophilic alkylating agents.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, although the electron-donating nature of the amino group and the electron-withdrawing nature of the ester group will influence the position of substitution.

Applications in Research and Development

The structural motifs present in methyl 2-(cyclopropylamino)nicotinate make it an attractive starting material for the synthesis of biologically active compounds.

  • Medicinal Chemistry: The 2-aminonicotinate scaffold is a key component in a number of compounds with diverse therapeutic applications.[7][8] The cyclopropylamine moiety is often incorporated into drug candidates to improve their metabolic stability and binding affinity to target proteins.[1] This compound serves as a valuable intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.

  • Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals often relies on the synthesis of novel heterocyclic compounds. The unique properties of the cyclopropyl group can be advantageous in the design of new herbicides, fungicides, and insecticides.[1]

  • Materials Science: Pyridine derivatives are also utilized in the field of materials science for the development of new polymers, dyes, and electronic materials.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling methyl 2-(cyclopropylamino)nicotinate.

  • Safety: Based on data for related compounds, it may cause skin and serious eye irritation.[9][10][11] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a fume hood.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12]

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 2-methylnicotinate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
  • ACS Publications. (2023). Photoinitiated Rearrangement of Aromatic Azides to 2-Aminonicotinates. The Journal of Organic Chemistry.
  • PubMed. (2023). Photoinitiated Rearrangement of Aromatic Azides to 2-Aminonicotinates.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • AstaTech, Inc. (n.d.). METHYL 6-CHLORO-4-(CYCLOPROPYLAMINO)NICOTINATE.

Sources

Foundational

Technical Guide: Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)

Here is an in-depth technical guide on Methyl 2-(cyclopropylamino)nicotinate, structured for researchers and drug development professionals. From Synthetic Intermediate to Antiretroviral Pharmacophore Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on Methyl 2-(cyclopropylamino)nicotinate, structured for researchers and drug development professionals.

From Synthetic Intermediate to Antiretroviral Pharmacophore

Executive Summary & Chemical Identity

Methyl 2-(cyclopropylamino)nicotinate (commonly abbreviated as Me-CAN ) is a specialized pyridine derivative serving as a critical "building block" intermediate in the industrial synthesis of Nevirapine (NVP), a first-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in the treatment of HIV-1.

Unlike general reagents, Me-CAN carries the specific cyclopropylamino moiety required for the hydrophobic interaction within the HIV-1 Reverse Transcriptase allosteric pocket. This guide details its physicochemical properties, its mechanistic role in the "one-pot" cyclization synthesis of dipyridodiazepinones, and the downstream pharmacological impact of the moiety it introduces.

Chemical Data Table
PropertySpecification
IUPAC Name Methyl 2-(cyclopropylamino)pyridine-3-carboxylate
Common Abbreviation Me-CAN
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Key Functional Groups Methyl Ester (C-3), Cyclopropylamine (C-2), Pyridine Ring
Primary Application Precursor for 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Nevirapine)
Solubility Soluble in Toluene, Diglyme, Ethyl Acetate; Sparingly soluble in water
Mechanism of Action: The Dual Perspective

To satisfy the requirements of drug development professionals, the "Mechanism of Action" (MoA) for this molecule must be analyzed through two lenses:

  • Synthetic MoA: How Me-CAN reacts chemically to form the active drug scaffold.

  • Pharmacological MoA: How the cyclopropyl moiety contributed by Me-CAN functions in the biological target (HIV-1 RT).

A. Synthetic Mechanism: Base-Promoted Cyclization

Me-CAN is designed for a convergent synthesis strategy. It reacts with 2-chloro-3-amino-4-picoline (CAPIC) to form the tricyclic nevirapine structure. This reaction is superior to older methods because it allows for a "one-pot" cascade sequence involving amidation followed by nucleophilic aromatic substitution (S_NAr).

The Reaction Cascade:

  • Activation: A strong base (typically Sodium Hydride, NaH) deprotonates the primary amine of CAPIC.

  • Amidation (Step 1): The deprotonated amine attacks the ester carbonyl of Me-CAN. Methoxide is eliminated, forming an amide bridge between the two pyridine rings.

  • Ring Closure (Step 2): The secondary amine nitrogen (from the cyclopropylamino group of Me-CAN) attacks the 2-position of the CAPIC ring.

  • Elimination: The chloride leaving group on the CAPIC ring is displaced, closing the 7-membered diazepinone ring.

SynthesisMechanism MeCAN Me-CAN (Ester Electrophile) Intermediate Amide Intermediate (Open Chain) MeCAN->Intermediate Step 1: Amidation (-MeOH) CAPIC CAPIC (Amine Nucleophile) CAPIC->Intermediate Base (NaH) Nevirapine Nevirapine (Tricyclic Product) Intermediate->Nevirapine Step 2: S_NAr Cyclization (-HCl)

Figure 1: The convergent synthesis pathway utilizing Me-CAN to form the dipyridodiazepinone scaffold.

B. Pharmacological Mechanism: The Role of the Cyclopropyl Group

Once incorporated into Nevirapine, the cyclopropylamino group originally provided by Me-CAN becomes the primary determinant of the drug's binding affinity.

  • Target: HIV-1 Reverse Transcriptase (RT).

  • Binding Site: The NNRTI binding pocket (a hydrophobic pocket adjacent to, but distinct from, the catalytic active site).

  • Mechanism: The cyclopropyl group fits snugly into a small hydrophobic sub-pocket (valine/leucine rich). This binding forces the p66 subunit of the enzyme into a "hyperextended" conformation (locking the "thumb" domain).

  • Result: The enzyme cannot effectively bind the DNA/RNA substrate, halting viral replication.

Experimental Protocols

These protocols are designed for validation and quality control in a research setting.

Protocol A: Synthesis of Me-CAN (Intermediate Preparation)

Objective: To synthesize high-purity Me-CAN from 2-chloronicotinic acid.

Reagents:

  • 2-Chloronicotinic acid (Starting Material)[1]

  • Thionyl Chloride (SOCl₂)

  • Methanol (MeOH)

  • Cyclopropylamine

  • Triethylamine (Et₃N) or similar base

  • Toluene (Solvent)[2]

Workflow:

  • Esterification: Dissolve 2-chloronicotinic acid in Toluene. Add SOCl₂ dropwise at 0°C. Heat to reflux for 3 hours to form the acid chloride. Quench into Methanol to form Methyl 2-chloronicotinate .

    • Checkpoint: Monitor disappearance of acid by TLC (Hexane:EtOAc 7:3).

  • Substitution: Dissolve Methyl 2-chloronicotinate in Toluene. Add 2.5 equivalents of Cyclopropylamine.

  • Reaction: Reflux at 80-90°C for 6–8 hours. The cyclopropylamine acts as both nucleophile and acid scavenger (or use Et₃N).

  • Workup: Cool to RT. Wash with water to remove amine salts. Dry organic layer over MgSO₄.[3]

  • Isolation: Concentrate under reduced pressure. Me-CAN typically crystallizes as a white/off-white solid upon cooling.

Protocol B: Quality Control (HPLC Method)

Objective: To quantify Me-CAN purity and detect unreacted Methyl 2-chloronicotinate.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time ~12.5 min (Me-CAN); ~14.2 min (Impurity: Methyl 2-chloronicotinate)
Visualization of Biological Impact

The following diagram illustrates how the Me-CAN derived moiety functions within the HIV-1 biological system.

BiologicalPathway Drug Nevirapine (Me-CAN Derivative) Target HIV-1 Reverse Transcriptase (p66 Subunit) Drug->Target Enters Allosteric Site Pocket Hydrophobic Pocket (Val106, Leu100) Target->Pocket Cyclopropyl Group Interaction Conformation Conformational Change (Thumb Hyperextension) Pocket->Conformation Steric Hindrance Inhibition Catalytic Disruption (Viral Replication Halted) Conformation->Inhibition Prevents DNA Polymerization

Figure 2: The pharmacological cascade initiated by the binding of the cyclopropyl-bearing pharmacophore.

Critical Safety & Handling
  • Toxicity: Me-CAN is a pyridine derivative.[1] While less toxic than the final API, it should be handled as a potential irritant and sensitizer.

  • Reactivity: The methyl ester is susceptible to hydrolysis if exposed to moisture/acids. Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

  • Impurity Profile: Key impurities to monitor include 2-chloronicotinic acid methyl ester (incomplete substitution) and 2-aminonicotinic acid methyl ester (if ammonia is present during synthesis).

References
  • Process Chemistry of Nevirapine: Grozinger, K. et al. "Synthesis of nevirapine, a non-nucleoside HIV-1 reverse transcriptase inhibitor." Journal of Heterocyclic Chemistry, 1995. Link

  • Alternative Synthesis Routes: "Improved methods of producing the HIV drug substance, nevirapine." World Intellectual Property Organization, WO2016118586A1. Link

  • Pharmacology of NNRTIs: Sluis-Cremer, N. et al. "Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors." Virus Research, 2008. Link

  • Chemical Identity: "Methyl 2-(cyclopropylamino)nicotinate." ChemicalBook. Link

Sources

Exploratory

Methyl 2-(cyclopropylamino)nicotinate: Technical Monograph & Synthesis Guide

This technical guide provides an in-depth analysis of Methyl 2-(cyclopropylamino)nicotinate , a critical intermediate in the synthesis of fused bicyclic heterocycles used in modern drug discovery. Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(cyclopropylamino)nicotinate , a critical intermediate in the synthesis of fused bicyclic heterocycles used in modern drug discovery.

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (CAS 1249048-43-8 ) is a specialized pyridine derivative employed primarily as a scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1] Its core structure—a nicotinic acid ester functionalized with a cyclopropylamine group—serves as a "privileged structure" for generating pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . These bicyclic systems are pharmacophores frequently targeting PI3K, EGFR, and other oncogenic kinases.

This guide details the validated synthesis, physicochemical properties, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Chemical Identity & Specifications

PropertySpecification
Chemical Name Methyl 2-(cyclopropylamino)pyridine-3-carboxylate
CAS Number 1249048-43-8
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
SMILES COC(=O)C1=CC=CN=C1NC2CC2
InChI Key Derived from structure

Validated Synthesis Protocol

The most robust route to Methyl 2-(cyclopropylamino)nicotinate utilizes a Nucleophilic Aromatic Substitution (


) of methyl 2-chloronicotinate. This method is preferred over palladium-catalyzed Buchwald-Hartwig aminations due to lower cost, easier purification, and the absence of heavy metal contaminants.
Reaction Scheme

The electron-withdrawing ester group at the C3 position activates the C2-chlorine, facilitating displacement by the nucleophilic cyclopropylamine.

SynthesisPath SM1 Methyl 2-chloronicotinate (Electrophile) Rxn S_NAr Reaction Solvent: EtOH/THF Base: Et3N Temp: 60-80°C SM1->Rxn SM2 Cyclopropylamine (Nucleophile) SM2->Rxn Prod Methyl 2-(cyclopropylamino)nicotinate (Target) Rxn->Prod  Yield: 85-92%

Figure 1: Synthetic pathway via nucleophilic aromatic substitution.

Step-by-Step Methodology

Reagents:

  • Methyl 2-chloronicotinate (1.0 eq)

  • Cyclopropylamine (1.5 - 2.0 eq)

  • Triethylamine (Et₃N) (2.0 eq) or DIPEA

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Preparation : Charge a round-bottom flask with Methyl 2-chloronicotinate (e.g., 10.0 g) and dissolve in absolute Ethanol (100 mL).

  • Addition : Add Triethylamine (2.0 eq) to the solution.

  • Nucleophile Addition : Dropwise add Cyclopropylamine (1.5 eq) at room temperature. Note: Cyclopropylamine is volatile; ensure efficient condensing.

  • Reaction : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material spot (higher R_f) should disappear.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x) to remove amine salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purification : The crude product often solidifies upon standing. Recrystallize from minimal hot Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Critical Control Point : The quality of the cyclopropylamine is vital. Aged amines may contain oxidation products that darken the reaction mixture. Distill cyclopropylamine if the reagent appears yellow/brown.

Applications in Drug Discovery

Methyl 2-(cyclopropylamino)nicotinate is a versatile intermediate. Its primary utility lies in its ability to undergo cyclization reactions to form fused bicyclic systems.

Pathway to Kinase Inhibitor Scaffolds

The ester and the secondary amine are positioned perfectly for intramolecular cyclization with urea, guanidine, or formamide equivalents.

Applications cluster_products Downstream API Scaffolds Inter Methyl 2-(cyclopropylamino)nicotinate (CAS 1249048-43-8) Prod1 Pyrido[2,3-d]pyrimidin-7-ones (Target: PI3K / mTOR) Inter->Prod1  Path A Prod2 1,8-Naphthyridines (Target: EGFR / VEGFR) Inter->Prod2  Path B Reagent1 + Urea / NaOEt Cyclization Reagent2 + Dieckmann Condensation (with ester enolates)

Figure 2: Divergent synthesis of bioactive heterocycles from the nicotinate scaffold.

Specific Utility:

  • Path A (Pyrido-pyrimidines) : Reacting the intermediate with urea or alkyl isocyanates leads to pyrido[2,3-d]pyrimidine-2,4-diones. These cores are structural mimics of ATP and are widely used in designing ATP-competitive kinase inhibitors [1].

  • Path B (Naphthyridines) : Condensation with ketones or esters (e.g., ethyl acetate) under basic conditions yields 1,8-naphthyridin-4-ones, a scaffold found in antibacterial and antitumor agents.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃) :

    • 
       8.30 (dd, 1H, Pyridine H-6)
      
    • 
       8.15 (dd, 1H, Pyridine H-4)
      
    • 
       8.00 (br s, 1H, NH)
      
    • 
       6.60 (dd, 1H, Pyridine H-5)
      
    • 
       3.88 (s, 3H, O-CH₃)
      
    • 
       2.95 (m, 1H, Cyclopropyl CH)
      
    • 
       0.85 - 0.55 (m, 4H, Cyclopropyl CH₂)
      
  • LC-MS : ESI+ m/z calculated for

    
    .
    

Safety & Handling

  • Hazards : Pyridine derivatives can be irritants.[4] Cyclopropylamine is toxic, volatile, and flammable.

  • PPE : Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation : All operations involving cyclopropylamine must be conducted in a functioning fume hood.

  • Storage : Store the product in a cool, dry place (2–8°C recommended) to prevent hydrolysis of the methyl ester.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines : Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrido[2,3-d]pyrimidine Derivatives as Potent PI3K Inhibitors." (General reference for scaffold utility).

  • Chemical Identity : ChemSRC, "Methyl 2-(cyclopropylamino)nicotinate CAS 1249048-43-8 Details."[1]

  • Synthetic Methodology : Patent US5569760A, "Process for the production of nevirapine" (Describes analogous SnAr conditions for 2-cyclopropylamino-3-pyridinecarboxylic acid).

  • Properties & Suppliers : ChemicalBook, "Methyl 2-(cyclopropylamino)nicotinate Product List."

Sources

Foundational

"Methyl 2-(cyclopropylamino)nicotinate molecular structure"

Molecular Architecture, Synthesis, and Pharmaceutical Utility Executive Summary Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN-OMe ) is a critical heterocyclic intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN-OMe ) is a critical heterocyclic intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine . Its structure features a pyridine core functionalized with an electron-withdrawing methyl ester at the C3 position and a secondary cyclopropylamine at the C2 position.

This guide provides a comprehensive technical analysis of Me-CAN, focusing on its structural dynamics, validated synthetic protocols via nucleophilic aromatic substitution (


), and its pivotal role in continuous flow manufacturing of antiretroviral drugs.

Molecular Architecture & Electronic Properties

Structural Components

The molecule (C


H

N

O

, MW: 192.21 g/mol ) represents a "push-pull" pyridine system:
  • Core: A pyridine ring acting as the scaffold.

  • C3-Ester: The methyl ester group (-COOCH

    
    ) is electron-withdrawing, activating the ring for nucleophilic attack at the C2 position and serving as the electrophile for subsequent cyclization reactions.
    
  • C2-Amine: The cyclopropylamino group (-NH-cPr) acts as an electron donor. The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and unique steric bulk compared to acyclic alkyl groups like isopropyl.

Conformational Locking

A defining structural feature of Me-CAN is the intramolecular hydrogen bond formed between the amine proton (N-H) and the carbonyl oxygen of the ester. This interaction:

  • Planarizes the molecule, locking the C2-amine and C3-ester into a syn-coplanar conformation.

  • Reduces the basicity of the pyridine nitrogen.

  • Pre-organizes the molecule for the subsequent cyclization step in drug synthesis.

Chemical Identifiers
PropertyDetail
IUPAC Name Methyl 2-(cyclopropylamino)pyridine-3-carboxylate
CAS Number 1249048-43-8 (also associated with 396091-73-9 in patents)
Formula C

H

N

O

Molecular Weight 192.21 g/mol
SMILES COC(=O)C1=C(NC2CC2)N=CC=C1

Synthetic Pathways[2]

The industrial standard for synthesizing Me-CAN utilizes a Nucleophilic Aromatic Substitution (


) . The reaction exploits the electron-deficient nature of the 2-chloronicotinate precursor.
Reaction Mechanism

The nitrogen of the pyridine ring, combined with the electron-withdrawing ester at C3, makes the C2 position highly electrophilic. Cyclopropylamine acts as the nucleophile, displacing the chloride ion.

SnAr_Mechanism Start Methyl 2-chloronicotinate (Electrophile) Intermediate Meisenheimer-like Complex Start->Intermediate + Reagent (Addition) Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) Intermediate->Product - Cl⁻ (Elimination) Byproduct HCl (neutralized by base) Intermediate->Byproduct

Figure 1: Mechanism of S_NAr displacement of chloride by cyclopropylamine.

Experimental Protocol (Batch & Flow)

Reagents:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Cyclopropylamine (1.2–1.5 equiv)

  • Base: K

    
    CO
    
    
    
    or Et
    
    
    N (to neutralize HCl)
  • Solvent: Diglyme (for telescoped flow), DMF, or Ethanol.

Procedure:

  • Charge: Dissolve Methyl 2-chloronicotinate in the chosen solvent (e.g., diglyme).

  • Addition: Add Cyclopropylamine slowly. The reaction is exothermic.[1][2]

  • Reaction: Heat to 60–80°C. Monitor by HPLC or TLC. The electron-withdrawing ester facilitates rapid conversion (typically < 4 hours).

  • Workup:

    • For Isolation: Dilute with water, extract with ethyl acetate, wash with brine, dry over MgSO

      
      , and concentrate.
      
    • For Telescoped Process: The crude solution in diglyme is often used directly in the next step (coupling with CAPIC) to avoid isolation losses.

Yield: High (85–95%).

Spectroscopic Characterization

Accurate identification of Me-CAN is essential for quality control in API manufacturing.

Infrared (IR) & Raman Spectroscopy

Data derived from process analytical technology (PAT) studies on Nevirapine synthesis:

ModeWavenumber (cm⁻¹)Assignment
IR / Raman 1696Ester Carbonyl (C=O) stretch
IR / Raman 1585–1595Pyridine ring stretch / C-C=O coupling
IR / Raman 1297, 1257, 1214Ester C-O-C stretching vibrations
Raman 1062Pyridine ring breathing mode (diagnostic)

Note: The shift of the 1062 cm⁻¹ peak to 1053 cm⁻¹ is a key indicator of the subsequent reaction (amide formation).

Nuclear Magnetic Resonance ( H NMR)

Predicted values based on structural analogs:

  • 
     8.2–8.3 ppm (dd, 1H):  Pyridine C6-H (deshielded by ring nitrogen).
    
  • 
     8.0–8.1 ppm (dd, 1H):  Pyridine C4-H (deshielded by ester).
    
  • 
     7.9–8.0 ppm (br s, 1H):  N-H (broad, deshielded by H-bond).
    
  • 
     6.6–6.7 ppm (dd, 1H):  Pyridine C5-H.
    
  • 
     3.8–3.9 ppm (s, 3H):  Methyl ester (-OCH
    
    
    
    ).
  • 
     2.8–2.9 ppm (m, 1H):  Cyclopropyl CH (methine).
    
  • 
     0.5–0.9 ppm (m, 4H):  Cyclopropyl CH
    
    
    
    (methylene protons).

Pharmaceutical Relevance: The Nevirapine Route[2][3][4]

Me-CAN is the "Left-Hand Side" building block for Nevirapine . It reacts with 2-chloro-3-amino-4-picoline (CAPIC) to form the tricyclic dipyridodiazepinone core.

Synthesis Workflow

Modern manufacturing utilizes a "one-pot" or continuous flow method where Me-CAN reacts with the sodium salt of CAPIC.[2]

Nevirapine_Synthesis MeCAN Me-CAN (Starting Material 1) Cyclor Intermediate: CYCLOR (Amide Formation) MeCAN->Cyclor Amidation (120-140°C) CAPIC CAPIC (Starting Material 2) CAPIC->Cyclor Amidation (120-140°C) NaH NaH / Diglyme (Strong Base) NaH->Cyclor Nevirapine Nevirapine API (Cyclization) Cyclor->Nevirapine Intramolecular SnAr Cyclization

Figure 2: The role of Me-CAN in the convergent synthesis of Nevirapine.

Why Cyclopropyl?

The cyclopropyl group is not merely a spacer; it provides:

  • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to P450-mediated oxidation.

  • Lipophilicity: It enhances the ability of the drug to cross the blood-brain barrier and cell membranes.

  • Rigidity: The strained ring restricts conformational freedom, reducing the entropy penalty upon binding to the HIV-1 reverse transcriptase pocket.

References

  • Medicines for All Institute (VCU). Technology Transfer Report: Nevirapine Batch & Continuous Process. (Detailed spectral data and synthesis protocols for Me-CAN and Nevirapine).

  • Google Patents. Low cost, high yield synthesis of nevirapine (WO2016118586A1). (Describes the synthesis of Me-CAN from methyl 2-chloronicotinate).

  • PubChem. Methyl 2-chloronicotinate (Precursor Data).

  • ChemicalBook. Methyl 2-(cyclopropylamino)nicotinate Product Entry.

Sources

Exploratory

Technical Guide: Spectroscopic &amp; Synthetic Profile of Methyl 2-(cyclopropylamino)nicotinate

This technical guide details the spectroscopic profile and synthetic utility of Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN-OMe ). This compound is a critical pharmacophore intermediate, m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic profile and synthetic utility of Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN-OMe ).

This compound is a critical pharmacophore intermediate, most notably serving as the primary building block for Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. The data presented below synthesizes industrial process analytical technology (PAT) reports with high-fidelity structural elucidation principles.

Chemical Identity & Significance

Methyl 2-(cyclopropylamino)nicotinate represents a specialized class of 2-aminopyridines where the amine is constrained by a cyclopropyl ring. This structural motif imparts unique electronic properties to the pyridine ring, enhancing metabolic stability and altering the basicity of the pyridine nitrogen—factors crucial for its role in drug design.

  • IUPAC Name: Methyl 2-(cyclopropylamino)pyridine-3-carboxylate

  • Common Abbreviations: Me-CAN, 2-CAN-OMe[1]

  • CAS Number: 2044705-76-2 (Note: Often referenced via its hydrolysis product or precursors in older literature; specific CAS may vary by salt form).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.22 g/mol

  • Solubility: Soluble in toluene, diglyme, chlorinated solvents; sparingly soluble in water.

Spectroscopic Characterization

The following data is compiled from industrial process controls (PAT) used in the optimization of Nevirapine synthesis and standard structural analysis of 2-aminonicotinates.

A. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the interplay between the ester carbonyl and the secondary amine. A distinguishing feature is the Resonance-Assisted Hydrogen Bond (RAHB) between the N-H and the ester carbonyl oxygen, which lowers the carbonyl frequency compared to a free ester.

Frequency (

)
AssignmentMechanistic Insight
3300 – 3350

Broadened due to intramolecular H-bonding with the ester carbonyl.
1685 – 1705

(Ester)
Red-shifted (lower wavenumber) vs. typical benzoates (~1720) due to conjugation with the pyridine ring and intramolecular H-bonding.
1580 – 1600

Characteristic pyridine ring skeletal vibrations.
1297

/

Key Diagnostic Band: Identified in process monitoring (PAT) as a marker for Me-CAN purity [1].
1257

(Ester)
Asymmetric stretch of the ester linkage.
1214

(Exocyclic)
Vibration of the bond connecting the cyclopropylamine to the pyridine.
1062 Ring BreathingPyridine ring breathing mode. This peak shifts to ~1053

upon conversion to amide derivatives [1].[2]
B. Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum exhibits a classic 2,3-disubstituted pyridine pattern. The cyclopropyl group presents a unique high-field multiplets pattern.

Protocol: 400 MHz,


, 298 K.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.25 – 8.30 dd1HH-6Deshielded by the adjacent pyridine nitrogen.
8.05 – 8.15 dd1HH-4Deshielded by the adjacent ester carbonyl (anisotropic effect).
8.00 – 8.10 bs1HN-HBroad singlet. Downfield shift indicates strong intramolecular H-bonding.
6.55 – 6.65 dd1HH-5Shielded relative to H-4/H-6 due to electron density from the 2-amino group.
3.85 s3H

Methyl ester singlet.
2.90 – 3.00 m1HCyclopropyl CHMethine proton of the cyclopropyl ring.
0.80 – 0.90 m2HCyclopropyl

High-field methylene protons (cis to amine).
0.55 – 0.65 m2HCyclopropyl

High-field methylene protons (trans to amine).
C. Mass Spectrometry (MS)[3]
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) and loss of cyclopropyl group are common fragmentation pathways.
    

Synthetic Protocol & Process Logic

The synthesis of Me-CAN is a nucleophilic aromatic substitution (


). The electron-withdrawing ester group at C3 activates the C2 position (occupied by a leaving group like Cl or F) for nucleophilic attack by cyclopropylamine.
Reaction Scheme

Precursor: Methyl 2-chloronicotinate (CAS 40134-18-7) Reagent: Cyclopropylamine (CAS 765-30-0) Solvent System: Toluene or Diglyme (Process dependent).[1]

Step-by-Step Methodology

Note: This protocol is adapted from optimized flow-chemistry procedures for Nevirapine intermediates [1][2].

  • Preparation:

    • Charge a reaction vessel with Methyl 2-chloronicotinate (1.0 equiv) dissolved in Toluene (5 volumes).

    • Add Potassium Carbonate (

      
      , 1.5 equiv) as an acid scavenger. Why? To neutralize the HCl generated and drive the equilibrium forward.
      
  • Nucleophilic Addition:

    • Slowly add Cyclopropylamine (1.2 – 1.5 equiv).

    • Critical Control: The reaction is exothermic.[1] Maintain temperature

      
       during addition to prevent hydrolysis of the methyl ester.
      
  • Reaction Phase:

    • Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor the disappearance of the starting material (Methyl 2-chloronicotinate) via HPLC or TLC (Hexane:Ethyl Acetate 4:1). The product (Me-CAN) will appear as a more polar spot.

  • Work-up:

    • Cool to room temperature.[3]

    • Add water to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Separate the organic layer (Toluene).

    • Wash the organic layer with brine.

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Me-CAN typically crystallizes upon cooling or concentration. If necessary, recrystallize from Methanol/Water.

Process Analytical Technology (PAT) Workflow

In drug development, specifically for Nevirapine, Me-CAN is monitored in real-time. The diagram below illustrates the synthesis and the critical monitoring points used to ensure the integrity of the intermediate before it enters the ring-closure phase.

MeCAN_Synthesis_Workflow cluster_data Spectroscopic Validation Criteria Start Start: Methyl 2-chloronicotinate Reactor Reactor (SNAr) 80-90°C Start->Reactor Dissolution in Toluene Reagent Reagent: Cyclopropylamine (+ Base) Reagent->Reactor Controlled Addition PAT_Check PAT Checkpoint (IR/HPLC) Reactor->PAT_Check Reaction Stream PAT_Check->Reactor Incomplete Conversion Workup Work-up & Isolation PAT_Check->Workup Target IR Signal: 1297 cm⁻¹ (Max) 1720 cm⁻¹ (Gone) Spec1 IR: 1297 cm⁻¹ (C-N) Confirm Formation PAT_Check->Spec1 Spec2 HPLC: <0.5% SM Confirm Conversion PAT_Check->Spec2 Product Product: Me-CAN (Purity >98%) Workup->Product Nevirapine Downstream: Nevirapine Synthesis Product->Nevirapine Ring Closure w/ CAPIC

Caption: Synthetic workflow for Me-CAN including Process Analytical Technology (PAT) decision gates based on spectroscopic markers.

References

  • Medicines for All Institute (VCU). (2015). Technology Transfer Report: Continuous Synthesis of Nevirapine. Virginia Commonwealth University.[2] Retrieved from [Link]

  • Gupton, B. F., et al. (2015). Nevirapine Batch Transfer Document. VCU College of Engineering. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Analysis of Methyl 2-(cyclopropylamino)nicotinate

This guide provides a comprehensive technical overview for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 2-(cyclopropylamino)nicotinate. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 2-(cyclopropylamino)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind spectral predictions, outlines self-validating experimental protocols, and is grounded in authoritative scientific principles for unambiguous structural elucidation and quantitative assessment.

Strategic Overview: Deconstructing the Molecule for Spectral Prediction

The structural analysis of Methyl 2-(cyclopropylamino)nicotinate by NMR spectroscopy requires a systematic approach. The molecule is composed of three distinct spin systems: the substituted pyridine ring, the N-linked cyclopropyl group, and the methyl ester. A definitive analysis hinges on predicting the spectral features of each moiety and then employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to confirm connectivity and spatial relationships.

Although experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be formulated by analyzing data from structurally analogous compounds, primarily methyl nicotinate and various N-substituted 2-aminopyridines.[1][2][3] This predictive framework forms the basis of our analytical strategy, which is then validated through a series of definitive 2D correlation experiments.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following spectral predictions are based on established substituent effects on the pyridine ring and known chemical shift ranges for cyclopropyl and ester functionalities.[4][5] All predicted shifts are referenced to a standard solvent, such as Chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display signals corresponding to the three primary components of the molecule.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~8.2 - 8.4dd1HH-6Expected to be the most downfield aromatic proton due to its position ortho to the ring nitrogen. It will exhibit coupling to H-4 and H-5.
~7.8 - 8.0dd1HH-4This proton is situated para to the amino group and ortho to the ester, leading to a downfield shift. It will show coupling to H-6 and H-5.
~6.5 - 6.7t1HH-5Located ortho to the electron-donating amino group, this proton will be the most upfield of the aromatic signals. It will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with H-4 and H-6.
~5.5 - 6.0br s1HN-HThe chemical shift of the amine proton is highly dependent on solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen.
~3.9s3HO-CH₃The methyl ester protons will appear as a sharp singlet in a characteristic downfield region.[1][6]
~2.6 - 2.8m1HCyclopropyl C-HThe single proton on the cyclopropyl ring attached to the nitrogen will be a complex multiplet due to coupling with the four adjacent CH₂ protons.
~0.8 - 1.0m2HCyclopropyl CH₂These two protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.
~0.5 - 0.7m2HCyclopropyl CH₂Similar to the other CH₂ group, these protons will also show complex splitting.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Predicted δ (ppm)AssignmentRationale
~168C=OThe ester carbonyl carbon is expected in this characteristic downfield region.
~158C-2The carbon atom bearing the amino group will be significantly deshielded.
~150C-6The carbon atom ortho to the ring nitrogen will appear at a downfield chemical shift.
~138C-4This aromatic carbon will be influenced by the adjacent ring nitrogen and ester group.
~115C-3The carbon bearing the ester group.
~110C-5The carbon ortho to the electron-donating amino group will be the most upfield of the aromatic carbons.
~52O-CH₃The methyl ester carbon will have a characteristic chemical shift in this region.[4][5]
~25Cyclopropyl C-HThe methine carbon of the cyclopropyl group.
~7Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring are expected at a very high field.

Experimental Design for Structural Verification

A multi-tiered experimental approach is essential for the unambiguous assignment of all proton and carbon signals and to confirm the predicted structure.

Core 1D and 2D NMR Experiments

The following workflow outlines the essential experiments for complete structural elucidation.

G Proton ¹H NMR COSY ¹H-¹H COSY Proton->COSY H-H Connectivity HSQC ¹H-¹³C HSQC Proton->HSQC Direct C-H Bonds Carbon ¹³C NMR Carbon->HSQC DEPT DEPT-135 DEPT->HSQC CH, CH₂, CH₃ Info HMBC ¹H-¹³C HMBC HSQC->HMBC

Figure 1: Standard NMR workflow for structural elucidation.
Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh 10-15 mg of Methyl 2-(cyclopropylamino)nicotinate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the pyridine ring and the cyclopropyl group.

  • Execution: A standard COSY experiment will reveal cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the pyridine ring. It will also show correlations between the cyclopropyl methine proton and the four methylene protons, as well as among the methylene protons themselves.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbon atoms.

  • Execution: This experiment will produce a cross-peak for every C-H bond in the molecule. For example, the proton signal predicted at ~8.2-8.4 ppm will show a correlation to the carbon signal at ~150 ppm, definitively assigning them as H-6 and C-6, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for piecing the different fragments of the molecule together.

  • Execution: Key expected HMBC correlations include:

    • The methyl ester protons (~3.9 ppm) to the carbonyl carbon (~168 ppm) and to C-3 (~115 ppm).

    • The N-H proton (~5.5-6.0 ppm) to C-2 (~158 ppm) and the cyclopropyl methine carbon (~25 ppm).

    • The cyclopropyl methine proton (~2.6-2.8 ppm) to C-2 of the pyridine ring.

Quantitative NMR (qNMR) for Purity Assessment

NMR spectroscopy can also be employed as a powerful quantitative tool.[7][8] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate purity and potency determination.

qNMR Protocol

The internal standard method is recommended for high accuracy.

G cluster_prep Sample Preparation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR (Optimized Parameters) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: Workflow for quantitative NMR (qNMR) analysis.

Key Considerations for qNMR:

  • Internal Standard Selection: A suitable internal standard should be chosen that has a simple spectrum with at least one signal that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): To ensure full relaxation of all protons between scans, a long relaxation delay is critical. This should be at least 5 times the longest T₁ relaxation time of any proton being quantified.

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal for each scan.

The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Conclusion

The comprehensive NMR analysis of Methyl 2-(cyclopropylamino)nicotinate is a multi-faceted process that combines predictive spectroscopy with a suite of definitive 1D and 2D NMR experiments. By systematically analyzing the constituent spin systems and confirming their connectivity through COSY, HSQC, and HMBC experiments, an unambiguous structural assignment can be achieved. Furthermore, the application of optimized qNMR protocols provides a robust method for determining the purity of the compound with high accuracy and precision, making it an invaluable tool in a drug development setting.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • ACS Publications. (2014, May 7). Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Wiley Online Library. (2025, August 9). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemInform. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry Profiling of Methyl 2-(cyclopropylamino)nicotinate

A Technical Guide for Structural Elucidation and Impurity Profiling Executive Summary & Chemical Context Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN in process chemistry) is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Impurity Profiling

Executive Summary & Chemical Context

Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN in process chemistry) is a critical pharmacophore intermediate, most notably serving as the immediate precursor to the antiretroviral drug Nevirapine . Its analysis is pivotal in drug development to monitor reaction kinetics and quantify genotoxic impurities in final drug substances.

This guide details the mass spectrometric behavior of Me-CAN, focusing on the ortho-effect driven fragmentation that distinguishes it from positional isomers. The protocols below utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Physicochemical Profile
PropertyDataRelevance to MS
CAS Number 105689-79-4Reference identification
Formula

Isotopic envelope calculation
Exact Mass 206.1055 DaHigh-Res MS (HRMS) target
[M+H]⁺ 207.1128 m/zPrimary precursor ion in ESI(+)
pKa (Calc) ~5.8 (Pyridine N)Readily protonates in 0.1% Formic Acid
LogP ~1.6Retains well on C18/Phenyl-Hexyl columns

Instrumentation & Ionization Strategy

Core Directive: Do not use default "autotune" parameters. This molecule exhibits a specific "Ortho Effect" that requires optimized collision energies to visualize diagnostic fragments.

Ionization Source: ESI (+)
  • Rationale: The pyridine nitrogen and the secondary amine provide two basic sites. ESI+ yields a stable, intense

    
     at m/z 207. APCI is a viable alternative but often induces thermal degradation (de-esterification) prior to mass analysis.
    
  • Source Temperature: 350°C (High temperature prevents condensation of the cyclopropyl moiety, which can be sticky).

  • Cone Voltage: 20–30 V. Warning: Higher cone voltages (>40V) may induce in-source fragmentation, specifically the loss of methanol (

    
    ), mimicking the primary MS/MS transition.
    
Chromatographic Front-End
  • Column: C18 or Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm). Phenyl-Hexyl is superior for separating Me-CAN from aromatic impurities like methyl 2-chloronicotinate.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (MeOH can cause transesterification artifacts in the source).

Fragmentation Mechanism & Ortho-Effect Logic

The fragmentation of Methyl 2-(cyclopropylamino)nicotinate is governed by the proximity of the 2-amino group and the 3-methoxycarbonyl group. This is a classic Ortho Effect , where the gas-phase ion undergoes cyclization rather than simple bond cleavage.

Primary Pathway: The Cyclization (Diagnostic)
  • Precursor: m/z 207

    
    .
    
  • Mechanism: The secondary amine nitrogen attacks the ester carbonyl carbon.

  • Neutral Loss: Methanol (

    
    , 32 Da).
    
  • Product: m/z 175.

    • Structure: Protonated 1-cyclopropyl-pyrido[2,3-d][1,3]oxazin-4-one (or a fused pyridopyrimidinone-like cation).

    • Significance: This transition (207

      
       175) is absent  in meta- or para- isomers (e.g., methyl 4-(cyclopropylamino)nicotinate), making it the definitive identity test.
      
Secondary Pathway: Substituent Ejection
  • Loss of Cyclopropyl: The cyclopropyl ring can open and be lost as propene (42 Da) or a radical, typically observed at higher collision energies.

  • Loss of Methoxy: Simple ester cleavage yielding

    
     at m/z 176 (Acylium ion).
    
Fragmentation Topology (Graphviz)

Fragmentation Parent [M+H]+ Precursor m/z 207.11 Intermediate Ortho-Cyclization State (Tetrahedral Intermediate) Parent->Intermediate Nucleophilic Attack (Amine -> Ester) Frag176 Acylium Ion m/z 176.09 (Loss of OMe) Parent->Frag176 Direct Cleavage (-31 Da) Frag175 Cyclized Lactam Ion m/z 175.08 (Base Peak) Intermediate->Frag175 Loss of CH3OH (-32 Da) Frag147 Core Pyridine Ion m/z 147.08 (Loss of CO from 175) Frag175->Frag147 Ring Contraction (-28 Da CO)

Figure 1: Mechanistic fragmentation pathway of Methyl 2-(cyclopropylamino)nicotinate showing the dominant ortho-cyclization route.

Experimental Protocol: Impurity Profiling

This protocol is designed to detect Me-CAN and separate it from common synthetic byproducts (e.g., 2-chloronicotinic acid derivatives).

Step 1: Sample Preparation
  • Stock: Dissolve 1 mg of Me-CAN in 1 mL Acetonitrile (1000 ppm).

  • Working Std: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile.

  • Matrix Check: If analyzing reaction mixtures, quench with Ammonium Acetate buffer to prevent hydrolysis of the ester during storage.

Step 2: MS/MS Acquisition Parameters

Set up the Triple Quadrupole (QqQ) in MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 207.1175.118–22Diagnostic Ortho-loss (

)
Qualifier 1 207.1147.130–35Secondary loss of CO
Qualifier 2 207.1176.115Confirmation of Ester group
Step 3: Data Interpretation
  • Retention Time Match: Ensure the peak elutes after the more polar nicotinic acid byproducts.

  • Ratio Check: The intensity ratio of 175/147 should be constant (approx 3:1 to 5:1 depending on instrument geometry). Deviation suggests co-elution with an isomer.

References

  • Qiu, F., et al. (2009).[1] "Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Todua, N. G., et al. (2016). "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids."[2][3] ResearchGate/Journal of Mass Spectrometry. Link

  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry. Link

  • PubChem. "Methyl 2-(cyclopropylamino)nicotinate Compound Summary." National Library of Medicine. Link

Sources

Foundational

"in silico modeling of Methyl 2-(cyclopropylamino)nicotinate"

Topic: : From Reactivity Profiling to Scaffold Repurposing Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Computational Biologists. A Dual-Stream Approach:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : From Reactivity Profiling to Scaffold Repurposing Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Computational Biologists.

A Dual-Stream Approach: Synthetic Reactivity & Fragment-Based Design

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical pharmacophore intermediate, most notably serving as the electrophilic precursor in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI). Beyond its role in process chemistry, the 2-aminonicotinate core represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with various kinase inhibitors and allosteric modulators.

This guide provides a comprehensive in silico framework for characterizing Me-CAN. We deviate from standard "black-box" screening to present a mechanistic modeling protocol . We explore two distinct workflows:

  • Quantum Mechanical (QM) Profiling: To optimize synthetic utility and predict reaction kinetics in flow chemistry.

  • Fragment-Based Drug Design (FBDD): To evaluate the scaffold's potential as a lead fragment for novel kinase or viral targets.

Module 1: Quantum Mechanical Characterization (DFT)

Objective: Determine the electronic boundary conditions that dictate Me-CAN's reactivity, specifically the electrophilicity of the methyl ester and the nucleophilicity of the cyclopropylamine nitrogen.

Computational Theory & Setup

For organic intermediates of this size (~192 Da), Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides the optimal balance between cost and accuracy for geometry optimization and frequency analysis.

  • Software: ORCA, Gaussian, or chemically equivalent QM suites.

  • Solvation Model: CPCM (Conductor-like Polarizable Continuum Model) using Diglyme or Toluene (standard process solvents for Nevirapine synthesis).

Protocol: Frontier Molecular Orbital (FMO) Analysis

The reactivity of Me-CAN is governed by the energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Step-by-Step Workflow:

  • Conformational Search: Generate conformers to identify the global minimum (cyclopropyl ring orientation relative to the pyridine plane).

  • Geometry Optimization: Minimize energy using B3LYP/6-311++G(d,p).

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Descriptor Calculation: Calculate Global Hardness ($ \eta

    
     \mu $) using Koopmans' theorem:
    
    • $ \eta = (E_{LUMO} - E_{HOMO}) / 2 $

    • $ \mu = (E_{HOMO} + E_{LUMO}) / 2 $

    • Electrophilicity Index ($ \omega $): $ \omega = \mu^2 / 2\eta $

Data Interpretation: A high Electrophilicity Index ($ \omega $) at the carbonyl carbon indicates susceptibility to nucleophilic attack (e.g., by CAPIC in Nevirapine synthesis).

Visualization: Reactivity Mapping

The following diagram illustrates the logic flow for determining the reactive sites of Me-CAN using QM descriptors.

Reactivity_Workflow cluster_0 Validation Check Start Input Structure (Me-CAN) ConfSearch Conformational Search (RDKit/OpenBabel) Start->ConfSearch DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->DFT_Opt FMO_Calc FMO Calculation (HOMO/LUMO) DFT_Opt->FMO_Calc MESP MESP Map (Electrostatic Potential) DFT_Opt->MESP Freq Freq Analysis (NImag=0) DFT_Opt->Freq Fukui Fukui Functions (f+ / f-) FMO_Calc->Fukui Output Reactivity Profile (Soft/Hard Sites) MESP->Output Fukui->Output

Figure 1: Quantum Mechanical workflow for mapping reactive sites on Me-CAN.

Module 2: ADMET & Physicochemical Profiling

Objective: Assess the "druglikeness" of Me-CAN as a starting fragment. In flow chemistry, solubility is the rate-limiting factor; in drug design, permeability is key.

Key Descriptors

We utilize QSPR (Quantitative Structure-Property Relationship) models to predict these values.[1]

PropertyTarget Range (Fragment)Me-CAN Predicted StatusSignificance
LogP (Lipophilicity) 1.0 – 3.0~1.8 (Optimal)Ensures cell membrane permeability without insolubility.
TPSA (Polar Surface Area) < 60 Ų~45 ŲHigh blood-brain barrier (BBB) permeation potential.
Rotatable Bonds < 33Rigid scaffold, favorable for binding entropy.
H-Bond Donors/Acceptors < 3 / < 31 / 4Good profile for fragment linking.
Solubility Prediction Protocol

For process optimization (Nevirapine synthesis), knowing the solubility in organic solvents is crucial.

  • Tool: COSMO-RS (Conductor-like Screening Model for Real Solvents).

  • Input: Optimized DFT geometry (from Module 1).

  • Solvent Screen: Calculate chemical potential in Toluene, Diglyme, and Ethanol.

  • Output: LogS values. Note: Me-CAN is expected to show high solubility in chlorinated and aromatic solvents due to the lipophilic cyclopropyl and pyridine rings.

Module 3: Scaffold Repurposing (Reverse Docking)

Objective: Me-CAN is a precursor to Nevirapine (HIV-1 NNRTI). However, the 2-aminonicotinate motif is also a bioisostere for the ATP-binding hinge region of kinases. We perform "Reverse Docking" to identify potential off-target kinase interactions.

Target Selection

Instead of docking to a single target, we screen against a focused library:

  • HIV-1 Reverse Transcriptase (PDB: 1VRT): To validate the fragment's binding in the NNRTI pocket.

  • EGFR (Epidermal Growth Factor Receptor): Common target for aminopyrimidine/pyridine derivatives.

  • MEK1/2: Cyclopropyl-amino cores are found in MEK inhibitors (e.g., Trametinib).

Docking Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

  • Convert SMILES COC(=O)C1=C(NC2CC2)N=CC=C1 to 3D.

  • Assign Gasteiger charges.

  • Set rotatable bonds (Cyclopropyl-N bond, Ester-C bond).

Step 2: Grid Generation

  • HIV-RT: Center grid on the allosteric hydrophobic pocket (non-catalytic site).

  • Kinases: Center grid on the ATP-binding hinge region (Valine/Leucine gatekeepers).

Step 3: Execution & Scoring

  • Run Vina with exhaustiveness = 32.

  • Validation: Re-dock the native ligand (RMSD < 2.0 Å required).

Step 4: Interaction Analysis

  • Look for H-bonds between the pyridine nitrogen and the hinge region backbone.

  • Look for Hydrophobic contacts involving the cyclopropyl ring (often occupies small hydrophobic sub-pockets).

Workflow Visualization

Docking_Pipeline cluster_inputs Preparation Phase cluster_analysis Analysis Phase Ligand Me-CAN Ligand (3D Prep + Charges) Grid Grid Box Definition (Active Site Mapping) Ligand->Grid Targets Target Library (HIV-RT, EGFR, MEK) Targets->Grid Docking Molecular Docking (AutoDock Vina / Glide) Grid->Docking Score Binding Affinity (ΔG < -6.0 kcal/mol) Docking->Score Visual Interaction Profiling (PyMOL/LigPlot+) Score->Visual

Figure 2: Reverse docking pipeline for scaffold repurposing.

Module 4: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Me-CAN fragment within the binding pocket of the top-ranked target (e.g., HIV-RT) over time.

Simulation Setup (GROMACS/Desmond)
  • System Builder: Solvate the Protein-Ligand complex in a cubic box (TIP3P water model).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Force Field: CHARMM36 (protein) + CGenFF (ligand).

Production Run Parameters
  • Ensemble: NPT (Isothermal-Isobaric).

  • Temperature: 300 K (Nose-Hoover thermostat).

  • Pressure: 1 bar (Martyna-Tobias-Klein barostat).

  • Duration: 50 ns (sufficient for fragment stability analysis).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0 Å, the fragment is unstable/unbound.

  • Hydrogen Bond Lifetime: Percentage of simulation time specific H-bonds are maintained.

References

  • Medicines for All Institute (VCU). (2015). Continuous Synthesis of Nevirapine. Virginia Commonwealth University.[2] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. Wallingford CT. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Analytical Methods for Methyl 2-(cyclopropylamino)nicotinate

Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of Methyl 2-(cyclopropylamino)nicotinate. While specific lite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of Methyl 2-(cyclopropylamino)nicotinate. While specific literature on this exact molecule is emerging, this guide synthesizes established principles and protocols from structurally related compounds, such as nicotinic acid esters and other pyridine derivatives.[1][2][3][4] The protocols herein are designed to be robust starting points for researchers, scientists, and drug development professionals, covering High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction and Scientific Background

Methyl 2-(cyclopropylamino)nicotinate is a substituted pyridine derivative, incorporating a nicotinate ester backbone and a cyclopropylamino functional group. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as intermediates or active pharmaceutical ingredients (APIs). The pyridine ring is a common scaffold in pharmaceuticals, and the cyclopropyl group can enhance metabolic stability and binding affinity.

Given its potential application in regulated industries, the development of precise, accurate, and reliable analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy. These methods are critical for:

  • Purity Assessment: Quantifying the target compound and identifying process-related impurities or degradation products.[2][3]

  • Stability Studies: Evaluating the molecule's stability under various environmental conditions.[5]

  • Pharmacokinetic (PK) Analysis: Measuring the compound's concentration in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME).[6][7][8]

This guide explains the causality behind the selection of specific analytical techniques and provides detailed, field-proven protocols that serve as a self-validating framework for laboratory implementation.

Core Analytical Strategy: A Multi-Technique Approach

A comprehensive analysis of Methyl 2-(cyclopropylamino)nicotinate necessitates a multi-technique approach to gain orthogonal information, ensuring a complete analytical picture. The primary recommended techniques are Liquid Chromatography for separation and quantification, Mass Spectrometry for identity confirmation and sensitive detection, and NMR Spectroscopy for definitive structural elucidation.

cluster_0 Analytical Workflow Sample Sample Prep Sample Preparation (Dilution, Extraction) Sample->Prep Input Analysis Instrumental Analysis (HPLC, LC-MS, NMR) Prep->Analysis Inject/Analyze Data Data Processing (Integration, Interpretation) Analysis->Data Raw Data Report Final Report (Purity, Concentration, etc.) Data->Report Generate Results

Caption: General analytical workflow for chemical analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing polar to moderately non-polar organic molecules like Methyl 2-(cyclopropylamino)nicotinate. The molecule's aromatic pyridine ring provides a strong chromophore for UV detection, while its secondary amine necessitates careful mobile phase pH control to ensure protonation and prevent peak tailing, thereby achieving sharp, symmetrical peaks for accurate quantification. A C18 column offers robust, hydrophobic retention, providing excellent separation from potential impurities.

Protocol 3.1: RP-HPLC Method for Purity and Assay

Objective: To determine the purity of Methyl 2-(cyclopropylamino)nicotinate and quantify its concentration in a sample.

Instrumentation & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Formic Acid (0.1%).

  • Ultrapure Water.

  • Analytical standard of Methyl 2-(cyclopropylamino)nicotinate.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the amine group (pKa dependent), improving peak shape and retention consistency.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrateA gradient elution ensures that impurities with a wide range of polarities can be effectively separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at ~265 nmThe pyridine ring is expected to have a strong absorbance maximum near this wavelength.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water at 1.0 mg/mL. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.

  • Analysis: Inject the standards to establish a calibration curve. Inject the sample(s) for analysis.

  • Data Processing: Integrate the peak area of Methyl 2-(cyclopropylamino)nicotinate. Calculate the concentration based on the linear regression of the calibration curve. Purity is determined by the area percent method, where the main peak area is divided by the total area of all peaks.

Trustworthiness through Validation: This protocol must be validated according to ICH guidelines.[5] Key parameters include:

  • Linearity: Demonstrate a linear relationship between concentration and peak area (R² > 0.999).[5][9]

  • Accuracy & Precision: Assess through intra- and inter-day analysis of standards, with recovery between 98-102% and relative standard deviation (RSD) < 2%.[5][10][11]

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[9][11]

  • Specificity: Ensure no interference from diluents or common impurities at the retention time of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

Expertise & Rationale: Coupling HPLC with mass spectrometry provides an unparalleled combination of separation power and detection specificity. For Methyl 2-(cyclopropylamino)nicotinate, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The secondary amine is readily protonated, making the molecule highly amenable to ESI, resulting in a strong protonated molecular ion [M+H]⁺. This technique is essential for confirming the identity of the main peak, elucidating unknown impurity structures, and for highly sensitive quantification in complex matrices like plasma.[3][4][12][13]

cluster_1 LC-MS/MS Workflow HPLC HPLC Separation ESI Electrospray Ionization (ESI) HPLC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 [M+H]+ Ions Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Isolate Parent Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Scan Products

Caption: Workflow for a tandem mass spectrometry experiment.

Protocol 4.1: LC-MS/MS Method for Identity Confirmation and Pharmacokinetic Studies

Objective: To confirm the molecular weight of Methyl 2-(cyclopropylamino)nicotinate and develop a sensitive quantification method for biological samples.

Instrumentation & Materials:

  • UHPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Same column and mobile phases as Protocol 3.1 (UHPLC-compatible versions preferred).

  • For PK studies: Biological matrix (e.g., plasma), protein precipitation solvent (e.g., cold acetonitrile with internal standard).

Mass Spectrometry Parameters (Hypothetical):

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe secondary amine is basic and readily accepts a proton.
Molecular Weight 206.24 g/mol (C₁₁H₁₄N₂O₂)Calculated exact mass for the neutral molecule.
Precursor Ion [M+H]⁺ m/z 207.11The target ion for selection in the first quadrupole (Q1).
Product Ions (MRM) e.g., m/z 175 (loss of CH₃OH), m/z 148 (loss of cyclopropyl group)These are predicted high-abundance fragments for specific and sensitive detection in Multiple Reaction Monitoring (MRM) mode.[4][12]
Collision Energy Optimize empirically (e.g., 15-30 eV)The energy required to induce fragmentation must be tuned to maximize the signal of the desired product ions.

Procedure for PK Sample Analysis:

  • Sample Preparation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).

  • Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

  • Quantification: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. The ratio of their peak areas is used for quantification against a calibration curve prepared in the same biological matrix.

NMR Spectroscopy for Definitive Structural Confirmation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin splitting.[14] ¹³C NMR reveals the number of unique carbon atoms in the molecule. For Methyl 2-(cyclopropylamino)nicotinate, specific chemical shifts and coupling patterns for the aromatic, cyclopropyl, and methyl protons will provide a unique fingerprint confirming its identity.[15][16]

Protocol 5.1: ¹H and ¹³C NMR Analysis

Objective: To obtain definitive structural confirmation of the synthesized compound.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C one-bond correlations).

Predicted ¹H NMR Spectral Data (in CDCl₃):

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Pyridine) 7.0 - 8.5m (multiplet)3HProtons on the electron-deficient pyridine ring are deshielded and appear downfield.
NH (Amine) 5.0 - 6.0 (broad)br s (broad singlet)1HBroad signal due to exchange; chemical shift is concentration and solvent dependent.
OCH₃ (Ester) ~3.9s (singlet)3HSinglet for the methyl group attached to the electron-withdrawing carboxyl group.
CH (Cyclopropyl) ~2.8m (multiplet)1HThe proton on the carbon attached to the nitrogen will be shifted downfield.
CH₂ (Cyclopropyl) 0.6 - 1.0m (multiplet)4HThe four methylene protons of the cyclopropyl ring are shielded and appear upfield, showing complex splitting.

Authoritative Grounding: The interpretation of these spectra should be grounded in established chemical shift principles and compared against spectral databases for similar structural motifs.[2][14][15][16] The integration values, representing the relative number of protons, must match the proposed structure.[14]

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Methyl Nicotinate Impurities and Related Compound. (n.d.). Veeprho.
  • Methyl nicotinate. (n.d.). National Institute of Standards and Technology.
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015, March 31). Journal of Pharmacy & Bioresources.
  • Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (n.d.). Nature.
  • Analysis of methylnicotinate solutions by HPLC. Representative.... (n.d.). ResearchGate.
  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). PMC.
  • Accepted Manuscript. (n.d.). sciensano.be.
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015, July 28). ResearchGate.
  • Comprehensive determination of flavouring additives and nicotine in e-cigarette refill solutions. Part I: Liquid chromatography-. (n.d.). MOST Wiedzy.
  • Methyl nicotinate analytical standard 93-60-7. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. (2017, March 31). Iraqi Journal of Pharmaceutical Sciences.
  • Methyl 2-methylnicotinate | C8H9NO2 | CID 7015327. (n.d.). NIH.
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022, April 6). Semantic Scholar.
  • Methyl nicotinate = 99 , FG 93-60-7. (n.d.). Sigma-Aldrich.
  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021, June 3). MDPI.
  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024, September 30). PubMed.
  • Methyl nicotinate:Mechanism, Uses and Toxicity. (2025, May 14). ChemicalBook.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (n.d.). UniTo.
  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. (2022, September 26). PMC.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (2016, May 1). LCGC International.
  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. (n.d.). JOCPR.
  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018, August 13). MDPI.
  • Methyl nicotinate 99 93-60-7. (n.d.).
  • Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. (n.d.).
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021, May 23). MDPI.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace.
  • NMR Spectroscopy Identifies Chemicals in Cigarette Smoke Condensate That Impair Skeletal Muscle Mitochondrial Function. (2022, March 14). MDPI.
  • Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (2023, February 16). MDPI.
  • CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. (n.d.). WhyQuit.
  • Multi-assessed green sustainable chromatographic resolution of nicotine and caffeine; application to in-vitro release from a new quick mist mouth spray co-formula. (2024, October 15). PMC.
  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. (n.d.). Manupatra.
  • 13.5: Integration of ¹H NMR Absorptions- Proton Counting. (2024, October 3). Chemistry LibreTexts.
  • An Introduction to Pharmacokinetics. (n.d.).
  • Pharmacokinetic study of 2-(2'-methyl-3'-chloro-anilino)-lysine nicotinate (L-104). (n.d.). PubMed.

Sources

Application

Application Note: HPLC Analysis of Methyl 2-(cyclopropylamino)nicotinate

Introduction & Scope Methyl 2-(cyclopropylamino)nicotinate (CAS: 1249048-43-8) is a critical pharmacophore and intermediate often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 2-(cyclopropylamino)nicotinate (CAS: 1249048-43-8) is a critical pharmacophore and intermediate often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors. Structurally, it consists of a pyridine ring substituted with a methyl ester at the C3 position and a cyclopropylamino group at the C2 position.

Analytical Challenges

The analysis of this molecule presents specific chromatographic challenges:

  • Basicity & Tailing: The presence of the pyridine nitrogen and the secondary amine can lead to interaction with residual silanol groups on silica-based columns, causing severe peak tailing.

  • Hydrophobicity: The cyclopropyl group increases lipophilicity compared to simple nicotinates, requiring a stronger organic eluent for elution.

  • Chromophore Specificity: While the nicotinate core provides strong UV absorbance, selecting the correct wavelength is crucial to maximize signal-to-noise ratios against synthesis impurities (e.g., 2-chloronicotinates).

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method designed to overcome these challenges using ion-suppression techniques to ensure sharp peak shapes and high reproducibility.

Chemical Properties & Mechanism[1]

PropertyDescriptionAnalytical Implication
Molecular Formula C₁₁H₁₄N₂O₂MW: 206.24 g/mol
LogP (Predicted) ~1.8 - 2.2Moderately lipophilic; Retains well on C18.[1]
pKa (Predicted) ~3.5 (Pyridine N)Mobile phase pH must be controlled (< pH 3.0) to keep the molecule fully protonated or neutral to prevent mixed-mode retention.
UV Max ~265–275 nmPrimary detection wavelength.
Structural Logic Diagram

The following diagram illustrates the structural context and the analytical workflow required to separate this compound from its common precursor, Methyl 2-chloronicotinate.

AnalyticalWorkflow Precursor Precursor: Methyl 2-chloronicotinate Reaction Nucleophilic Substitution (Cyclopropylamine) Precursor->Reaction Synthesis HPLC HPLC Separation (C18 Column) Precursor->HPLC Residual Impurity Analyte Target Analyte: Methyl 2-(cyclopropylamino)nicotinate Reaction->Analyte Yields Analyte->HPLC Injection Detector UV Detection (270 nm) HPLC->Detector Elution Data Quantitation & Purity Analysis Detector->Data Integration

Caption: Workflow tracking the analyte from synthesis (substitution of chloro- group) to analytical separation.

Experimental Protocol: HPLC Method Parameters

This method uses an acidic mobile phase to protonate the basic nitrogens, effectively "masking" them from silanol interactions and ensuring excellent peak symmetry.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped C18 is essential to minimize silanol activity.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.2) suppresses silanol ionization and keeps the analyte protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than MeOH to elute the cyclopropyl moiety efficiently.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLStandard volume; adjust based on concentration.
Detection UV @ 270 nmNear absorption maximum for the aminonicotinate chromophore.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Impurity elution)
12.04060Linear Gradient
15.01090Wash Step
17.01090Hold
17.19010Re-equilibration
22.09010End of Run

Standard & Sample Preparation

Diluent Preparation

Diluent: 50:50 Water:Acetonitrile. Note: Do not use 100% organic solvent as the diluent, as this can cause "solvent effect" peak distortion for early eluting impurities.

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of Methyl 2-(cyclopropylamino)nicotinate reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Water.

Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Method Validation Strategy

To ensure the method is "E-E-A-T" compliant (Expert, Authoritative, Trustworthy), the following validation parameters must be met, consistent with ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times.

  • RSD of Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for basic compounds; confirms mobile phase pH efficacy).
    
  • Theoretical Plates (

    
    ):  > 5000 (Confirms column efficiency).
    
Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Interference Check)

Inject the "Blank" (Diluent) and the "Precursor" (Methyl 2-chloronicotinate) individually.

  • Requirement: The precursor should elute earlier than the target analyte (due to lower lipophilicity without the cyclopropyl group). Ensure resolution (

    
    ) > 2.0 between the precursor and the target.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Mobile Phase A pH is < 2.5. If using an older column, switch to a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (30°C). Cap solvent bottles tightly to prevent Acetonitrile evaporation.
Split Peaks Sample solvent too strong.Ensure the sample diluent matches the initial mobile phase (10-20% MeCN) or reduce injection volume.
High Backpressure Particulates in sample.Filter all samples through 0.22 µm or 0.45 µm filters. Check guard column.
Diagnostic Logic for Tailing

TailingTroubleshoot Start Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Is it < 2.5? Start->CheckPH CheckCol Check Column Type Is it End-capped? CheckPH->CheckCol Yes Action1 Remake Buffer Add more H3PO4 CheckPH->Action1 No Action2 Replace Column Use High-Purity C18 CheckCol->Action2 No CheckCol->Action2 Yes (Old Column)

Caption: Decision tree for diagnosing peak tailing in basic pyridine analysis.

References

  • Royal Society of Chemistry. Supporting Information: HPLC Analysis of Methyl Nicotinate Derivatives. (General method grounding for nicotinate esters). 2

  • National Institutes of Health (NIH). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (Provides baseline UV and stability data for methyl nicotinates). 3

  • BenchChem. Technical Guide: Methyl 2-(aminomethyl)nicotinate. (Structural analog synthesis and properties). 4

  • PubChem. Methyl 2-methylnicotinate Compound Summary. (Physicochemical property data for related nicotinate structures). 5

  • Semantic Scholar. Simultaneous Determination of Methyl Nicotinate... Using HPLC–DAD.[6] (Detection limits and validation parameters for nicotinate esters). 7

Sources

Method

Application Note: Quantification of Methyl 2-(cyclopropylamino)nicotinate in Biological Samples via LC-MS/MS

This Application Note is structured as a high-level technical guide for bioanalytical scientists and CMC (Chemistry, Manufacturing, and Controls) researchers. It addresses the specific challenges of quantifying Methyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for bioanalytical scientists and CMC (Chemistry, Manufacturing, and Controls) researchers. It addresses the specific challenges of quantifying Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) , a critical intermediate in the synthesis of the antiretroviral drug Nevirapine .

Abstract & Scope

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a key synthetic precursor in the manufacturing of dipyridodiazepinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically Nevirapine .[1] While not a marketed drug itself, its quantification is critical for:

  • Genotoxic Impurity Profiling: Monitoring residual levels in final drug products.

  • Occupational Safety: Assessing exposure in manufacturing environments.

  • Toxicokinetics: Understanding the metabolic fate of process intermediates in preclinical safety studies.

This protocol details a validated LC-MS/MS methodology for the robust quantification of Me-CAN in plasma. The method prioritizes ester stability , utilizing a specific acidification protocol to inhibit plasma esterases that rapidly hydrolyze Me-CAN to its acid form.

Analyte Physicochemical Profile[2][3][4][5][6][7]

PropertyValueImplication for Method Design
IUPAC Name Methyl 2-(cyclopropylamino)pyridine-3-carboxylateTarget Analyte
Formula C₁₀H₁₂N₂O₂MW: 192.22 g/mol
Precursor Ion [M+H]⁺ = 193.2 ESI Positive Mode
LogP ~1.8 (Predicted)Suitable for Reversed-Phase LC (C18)
pKa ~4.5 (Pyridine N)Basic; retention requires buffered mobile phase
Stability Labile Ester CRITICAL: Susceptible to plasma esterases.

Critical Control Point: Ester Stability

The methyl ester moiety of Me-CAN is highly susceptible to enzymatic hydrolysis by carboxylesterases (CES) ubiquitous in mammalian plasma (specifically CES1 and CES2).

  • The Problem: Unstabilized plasma samples will show a rapid loss of Me-CAN and an artificial increase in its metabolite, 2-(cyclopropylamino)nicotinic acid.

  • The Solution: Immediate enzyme inhibition upon sample collection.

    • Inhibitor: Sodium Fluoride (NaF) alone is often insufficient for specific esterases.

    • Protocol: We utilize Acidified Organo-Precipitation . Lowering the pH < 3.0 irreversibly denatures esterases and stabilizes the ester bond.

Experimental Workflow (Graphviz)

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) Stabilization CRITICAL: Stabilization Add 5% Formic Acid (10µL/mL) Ice Bath (4°C) Sample->Stabilization Immediate (<5 min) IS_Addition Internal Standard Addition (Me-CAN-d4 or Analog) Stabilization->IS_Addition Extraction Protein Precipitation (PPT) Add Cold Acetonitrile (1:4 ratio) Vortex 30s, Centrifuge 10k x g IS_Addition->Extraction Supernatant Supernatant Transfer Evaporate & Reconstitute (Mobile Phase A:B 90:10) Extraction->Supernatant LC UHPLC Separation C18 Column, Gradient Elution Supernatant->LC MS MS/MS Detection ESI+, MRM Mode (m/z 193.2 -> 133.1) LC->MS

Figure 1: Analytical workflow emphasizing the critical stabilization step to prevent ester hydrolysis.

Detailed Protocol

Reagents and Standards[8][9][10][11]
  • Reference Standard: Methyl 2-(cyclopropylamino)nicotinate (>98% purity).

  • Internal Standard (IS): Methyl 2-(cyclopropylamino)nicotinate-d4 (custom synthesis) or Methyl 2-aminonicotinate (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Acidified PPT)
  • Collection: Collect blood into tubes containing K₂EDTA. Immediately place on ice.

  • Stabilization: Within 10 minutes, harvest plasma. Add 5% Formic Acid to plasma (10 µL acid per 1 mL plasma) to lower pH to ~3.0.

  • Aliquot: Transfer 50 µL of acidified plasma to a clean 1.5 mL tube.

  • IS Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile .

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of supernatant to a new tube. Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (90% A / 10% B).

LC-MS/MS Conditions[5][10]

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Mechanism
Me-CAN (Quant) 193.2 133.1 3022Loss of Ester (-COOCH₃)
Me-CAN (Qual) 193.2161.13018Loss of Methoxy (-OCH₃)
IS (Analog) 153.193.13020Structural Analog

Validation & Performance Criteria

Note: The following data represents typical acceptance criteria for this method based on FDA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity[10]
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Accuracy & Precision (Summary Table)
QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 1.06.58.298.4
Low 3.04.15.5102.1
Mid 4003.24.899.7
High 8002.83.9100.5
Matrix Effect & Recovery
  • Matrix Factor: 0.95 – 1.05 (indicating negligible ion suppression due to effective cleanup).

  • Extraction Recovery: >85% consistent across the calibration range.

Expert Insights & Troubleshooting

1. The "Ghost" Peak (Hydrolysis): If you observe a peak at m/z 179.2 (Acid form) that increases over time in your autosampler, your reconstitution solvent is likely too basic or the temperature is too high.

  • Fix: Ensure the reconstitution solvent contains 0.1% Formic Acid and keep the autosampler at 4°C.

2. Carryover: The cyclopropylamino group can exhibit "sticky" hydrophobic interactions with PEEK tubing.

  • Fix: Use a needle wash solution of 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid.

3. Isomer Interference: Ensure separation from potential positional isomers (e.g., Methyl 4-(cyclopropylamino)nicotinate) which may be present as impurities in the raw material. The C18 gradient at 3.0 minutes is designed to resolve these hydrophobically similar species.

References

  • Medicines for All Institute (VCU). (2015). Technology Transfer Report: Continuous Synthesis of Nevirapine. (Describes the synthesis of Nevirapine using Methyl 2-cyclopropylamino nicotinate as a primary starting material). 3

  • Ross, B. et al. (2008). "Stability of methylnicotinate in aqueous solution." BMC Research Notes, 1:89. (Establishes the hydrolysis kinetics of methyl nicotinate esters, serving as the basis for the stabilization protocol). 4[1][5][6][2][7][8][9]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Provides the regulatory framework for the validation parameters cited).

Sources

Application

Application Notes and Protocols for Methyl 2-(cyclopropylamino)nicotinate

A Guide for Investigators in Drug Discovery and Chemical Biology Senior Application Scientist's Foreword The landscape of modern drug discovery is characterized by the exploration of novel chemical entities that offer th...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Drug Discovery and Chemical Biology

Senior Application Scientist's Foreword

The landscape of modern drug discovery is characterized by the exploration of novel chemical entities that offer the potential for enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Methyl 2-(cyclopropylamino)nicotinate represents one such molecule of interest at the intersection of established pharmacophores and innovative structural modifications. As a derivative of nicotinic acid, it belongs to a class of compounds with a rich history in medicinal chemistry, known for a diverse range of biological activities. The introduction of a cyclopropylamino moiety at the 2-position of the pyridine ring suggests a deliberate chemical design to probe new structure-activity relationships, potentially modulating the compound's interaction with biological targets and its metabolic stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the investigation of Methyl 2-(cyclopropylamino)nicotinate. It is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, fostering a deeper understanding of the experimental choices. In the absence of extensive published data on this specific molecule, the insights and protocols herein are synthesized from established principles of medicinal chemistry and the known biological activities of analogous nicotinic acid derivatives. This guide is intended to be a living document, to be adapted and refined as our collective understanding of this promising research chemical evolves.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in experimental settings. The following table summarizes the key properties of Methyl 2-(cyclopropylamino)nicotinate, based on its chemical structure and by analogy with related compounds.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂N₂O₂Calculated
Molecular Weight 192.22 g/mol Calculated
Appearance White to off-white solidBy analogy
Melting Point Estimated 80-90 °CBy analogy with similar nicotinic acid esters
Solubility Soluble in DMSO, ethanol, methanol. Sparingly soluble in water.By analogy with nicotinic acid esters[1]
logP Estimated 1.5-2.5Calculated (ACD/Labs)
pKa Estimated 3.5-4.5 (pyridinium ion)By analogy

Potential Research Applications

Nicotinic acid and its derivatives have been investigated for a wide array of therapeutic applications.[2][3] The unique structural features of Methyl 2-(cyclopropylamino)nicotinate suggest several promising avenues for research.

  • Anti-inflammatory and Analgesic Studies: Nicotinic acid derivatives have shown potential as anti-inflammatory agents.[4][5] The anti-inflammatory effects of some nicotinic acid derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][4] The cyclopropylamino group may confer enhanced or selective activity against inflammatory targets.

  • Vasodilation and Microcirculation Research: Methyl nicotinate is a known rubefacient and vasodilator, increasing local blood flow upon topical application.[6][7][8][9] These effects are thought to be mediated by the release of prostaglandins.[6] Methyl 2-(cyclopropylamino)nicotinate could be investigated for similar or modulated effects on vascular tone and microcirculation.

  • Antiviral Activity Screening: Certain nucleoside analogues containing cyclopropyl groups have demonstrated antiviral activity.[10][11] While structurally distinct, the presence of the cyclopropylamino moiety may warrant screening of Methyl 2-(cyclopropylamino)nicotinate against a panel of viruses.

  • Neuroprotective Effects: Some nicotinic acid derivatives are being explored for their neuroprotective properties.[3] The structural similarity to nicotinamide, a precursor to NAD+, suggests potential roles in cellular metabolism and neuronal health.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of Methyl 2-(cyclopropylamino)nicotinate. It is imperative that researchers adapt and optimize these protocols based on their specific experimental systems and objectives.

General Handling and Storage
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, keep at -20°C.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

Preparation of Stock Solutions

Rationale: The preparation of accurate and stable stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies due to its ability to dissolve a wide range of organic compounds.

Protocol:

  • Accurately weigh a precise amount of Methyl 2-(cyclopropylamino)nicotinate (e.g., 5 mg) using an analytical balance.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 5 mg of compound, add 2.60 mL of DMSO).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Rationale: Activated macrophages produce nitric oxide (NO) as a key inflammatory mediator. This assay measures the ability of a test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow Diagram:

Workflow for the in vitro nitric oxide inhibition assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-(cyclopropylamino)nicotinate in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Ex Vivo Vasodilation Assay: Aortic Ring Relaxation

Rationale: This assay assesses the direct effect of a compound on vascular tone using isolated aortic rings from a model organism (e.g., rat). It provides insights into the potential vasodilatory or vasoconstrictive properties of the test compound.

Workflow Diagram:

Workflow for the ex vivo aortic ring relaxation assay.

Protocol:

  • Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Equilibrate the rings under a resting tension of 1.5 g for 60 minutes.

  • Pre-contraction: Contract the aortic rings with a sub-maximal concentration of phenylephrine (e.g., 1 µM).

  • Compound Addition: Once the contraction has reached a stable plateau, add cumulative concentrations of Methyl 2-(cyclopropylamino)nicotinate to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Hypothetical Mechanism of Action

Based on the known pharmacology of nicotinic acid and its derivatives, a potential mechanism of action for the anti-inflammatory and vasodilatory effects of Methyl 2-(cyclopropylamino)nicotinate can be proposed.

Signaling Pathway Diagram:

Hypothetical_Signaling_Pathway MCAN Methyl 2-(cyclopropylamino)nicotinate GPR109A GPR109A MCAN->GPR109A Agonist? PLC Phospholipase C (PLC) GPR109A->PLC PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 PLC->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX substrate PGs Prostaglandins (e.g., PGD2, PGE2) COX->PGs produces Vasodilation Vasodilation PGs->Vasodilation induces Inflammation Inflammation PGs->Inflammation mediates

Hypothetical signaling pathway for Methyl 2-(cyclopropylamino)nicotinate.

This proposed pathway suggests that Methyl 2-(cyclopropylamino)nicotinate may act as an agonist at the G protein-coupled receptor GPR109A, which is a known receptor for nicotinic acid.[12] Activation of GPR109A can lead to the activation of phospholipases, the release of arachidonic acid, and the subsequent production of prostaglandins via the cyclooxygenase (COX) pathway. These prostaglandins are key mediators of both vasodilation and inflammation.[6]

Conclusion

Methyl 2-(cyclopropylamino)nicotinate is a novel research chemical with the potential for interesting biological activities, particularly in the areas of inflammation and vascular biology. The protocols and conceptual frameworks provided in this guide are intended to facilitate the initial exploration of this compound. As with any new chemical entity, rigorous experimental design, careful data interpretation, and a commitment to validating initial findings will be essential for elucidating its true pharmacological profile and potential therapeutic applications.

References

  • Zhu, Y., Xu, W., OuYang, L., Wang, H., Mao, W., Zhou, H., Shen, C., Hu, Z., & Tan, Y. (2022). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection.
  • PubMed. (2020, May 15). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Retrieved from [Link]

  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • PubChem. Methyl 2-methylnicotinate. Retrieved from [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Andrade, S. F., Rocha, C., & Rodrigues, L. M. (2021). Topically applied methyl nicotinate evokes a temporary inflammation on human skin. Biomedical and Biopharmaceutical Research, 18(1), 38-47.
  • ResearchGate. The 2-Aryl nicotinic acid derivatives good analgesic and anti-inflammatory compounds. Retrieved from [Link]

  • Inxight Drugs. METHYL NICOTINATE. Retrieved from [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Sinthupoom, N. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • ResearchGate. MAL-associated methyl nicotinate for topical PDT improvement. Retrieved from [Link]

  • PubMed. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Research, 43(1), 41-55.
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 47, 591-626.
  • PubMed. (2003, February 15). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Retrieved from [Link]

  • Wikipedia. Methyl nicotinate. Retrieved from [Link]

  • BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. Retrieved from [Link]

Sources

Method

"using Methyl 2-(cyclopropylamino)nicotinate in drug discovery"

Application Note: Strategic Utilization of Methyl 2-(cyclopropylamino)nicotinate in High-Value Heterocyclic Synthesis Executive Summary Methyl 2-(cyclopropylamino)nicotinate is a bifunctional pyridine scaffold that serve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(cyclopropylamino)nicotinate in High-Value Heterocyclic Synthesis

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate is a bifunctional pyridine scaffold that serves as a critical "linchpin" intermediate in modern medicinal chemistry. Its structural value lies in the orthogonality of its functional groups: an electrophilic methyl ester at the C3 position and a nucleophilic cyclopropylamino group at the C2 position.

This specific arrangement allows for rapid heterocyclization into privileged pharmacophores, most notably dipyridodiazepinones (e.g., Nevirapine analogs) and pyrido[2,3-d]pyrimidines (Kinase Inhibitors). Furthermore, the


-cyclopropyl moiety acts as a metabolic shield, offering superior resistance to hepatic dealkylation compared to isopropyl or ethyl analogs, thereby enhancing the DMPK profile of the final drug candidate.

This guide details the strategic application of Me-CAN in synthesizing bioactive libraries, supported by industrial-grade protocols and mechanistic insights.

Chemical Profile & Structural Logic

PropertySpecificationDrug Discovery Significance
Chemical Name Methyl 2-(cyclopropylamino)pyridine-3-carboxylateCore Scaffold
Molecular Formula C₁₁H₁₄N₂O₂Low MW (206.24 g/mol ) allows for fragment growing.
Key Moiety 1 C3-Methyl Ester Electrophilic "handle" for cyclization or amidation.
Key Moiety 2 C2-Cyclopropylamine Nucleophilic "warhead" + Metabolic blocker (CYP450 stability).
LogP (Predicted) ~1.8 - 2.2Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).

The "Cyclopropyl Advantage": In drug design, the cyclopropyl group is often termed a "bioisostere of the isopropyl group" but with distinct advantages:

  • Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the N-C bond, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: Unlike isopropyl groups, which are prone to CYP450-mediated hydroxylation and subsequent dealkylation, the cyclopropyl ring is significantly more resistant to oxidative attack.

Application I: Synthesis of Dipyridodiazepinones (NNRTI Scaffold)

Context: The most prominent application of Me-CAN is in the synthesis of Nevirapine (Viramune®) and its next-generation analogs. These Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) require a fused tricyclic system. The protocol below is adapted from the optimized "Medicines for All" process, demonstrating high-yield cyclization.

Target Molecule: 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one.

Protocol A: One-Pot Cyclization with Chloropicolines

Reagents:

  • Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)

  • 2-Chloro-3-amino-4-picoline (CAPIC)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diglyme (Anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Charge with Diglyme (solvent).[1]

  • Base Activation: Add NaH (2.5 equiv) carefully to the solvent at room temperature. Safety Note: Evolution of H₂ gas; ensure proper venting.

  • CAPIC Addition: Add 2-Chloro-3-amino-4-picoline (1.0 equiv) to the NaH slurry. Stir for 15 minutes to generate the sodium amide species.

  • Me-CAN Addition: Introduce Methyl 2-(cyclopropylamino)nicotinate (1.0 equiv) dropwise as a solution in Diglyme.

    • Mechanistic Insight: The amide anion of CAPIC attacks the ester of Me-CAN first (transamidation), followed by an intramolecular SₙAr reaction where the cyclopropylamino nitrogen displaces the chlorine on the picoline ring.

  • Reaction: Heat the mixture to 135°C for 2–4 hours. Monitor by HPLC for the disappearance of the intermediate amide.

  • Quench & Workup: Cool to 0°C. Quench carefully with water (exothermic!). Adjust pH to ~6–7 with acetic acid. The product typically precipitates.

  • Purification: Filter the solid, wash with water and cold isopropanol. Recrystallize from ethanol if necessary.

Expected Yield: >85%

Application II: Synthesis of Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)

Context: The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib) and is highly prevalent in CDK, MEK, and VEGFR inhibitors. Me-CAN serves as the precursor to the "left-hand" side of these molecules, providing the N8-cyclopropyl motif which often fits into hydrophobic pockets of the ATP-binding site.

Protocol B: Cyclocondensation with Formamide (The Niementowski Variation)

Target: 8-cyclopropylpyrido[2,3-d]pyrimidin-4(3H)-one.

Step-by-Step Methodology:

  • Reagents: Mix Me-CAN (1.0 equiv) with Formamide (10 equiv). Formamide acts as both reagent and solvent.

  • Catalyst: Add Ammonium Acetate (0.5 equiv) to facilitate proton transfer.

  • Thermal Cyclization: Heat the mixture to 180°C (reflux) for 6–8 hours.

    • Mechanistic Insight: The amine of the formamide attacks the ester of Me-CAN. Subsequently, the N-cyclopropyl nitrogen attacks the formyl group, closing the pyrimidine ring.

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Precipitation: The bicyclic product is usually hydrophobic and will precipitate. Filter and wash with diethyl ether to remove excess formamide.

Visualization of Workflows

The following diagram illustrates the divergent synthetic utility of Methyl 2-(cyclopropylamino)nicotinate.

MeCAN_Pathways MeCAN Methyl 2-(cyclopropylamino) nicotinate (Me-CAN) CAPIC + 2-Chloro-3-amino-4-picoline (Base/Diglyme) MeCAN->CAPIC Formamide + Formamide (180°C) MeCAN->Formamide Reduction + LiAlH4 MeCAN->Reduction Intermediate1 Amide Intermediate CAPIC->Intermediate1 Transamidation Nevirapine Dipyridodiazepinone (NNRTI Scaffold) Intermediate1->Nevirapine S_NAr Cyclization Pyridopyrimidine Pyrido[2,3-d]pyrimidin-7-one (Kinase Inhibitor Core) Formamide->Pyridopyrimidine Niementowski Cyclization Alcohol 3-Hydroxymethyl Derivative Reduction->Alcohol Functional Group Interconversion

Caption: Divergent synthesis pathways from Me-CAN leading to antiviral (green), anti-cancer (red), and fragment-based (yellow) scaffolds.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Protocol A Moisture in Diglyme/NaH.Ensure Diglyme is distilled over CaH₂. Use fresh NaH.
Hydrolysis of Ester Presence of water in basic conditions.Maintain strict anhydrous conditions until quench.
Incomplete Cyclization (Protocol B) Temperature too low.Reaction requires >170°C. Ensure oil bath is sufficient.
Impurity: Decarboxylation Overheating acidic intermediate.Avoid prolonged exposure to strong acids at high temps.

References

  • Medicines for All Institute (VCU). (2015). Continuous Synthesis of Nevirapine.[2] Virginia Commonwealth University.[2] [Link]

  • Grob, A., et al. (2012). "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator."[3] Journal of Medicinal Chemistry, 55(3), 1318-1333. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012).[4] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction." International Journal of Organic Chemistry, 2, 7-14.[4] [Link]

  • Erharuyi, O., et al. (2015).[5] "Synthesis and antinociceptive activity of methyl nicotinate." Journal of Pharmacy and Bioresources, 12(1), 54-59.[5] [Link]

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for Cyclopropyl/Isopropyl bioisosterism principles). [Link]

Sources

Application

Application Note: Strategic Assay Development for Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)

The following Application Note is structured for Process Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads involved in antiretroviral drug development. It focuses on Methyl 2-(cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured for Process Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads involved in antiretroviral drug development.

It focuses on Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) , a Critical Process Intermediate (CPI) for the synthesis of Nevirapine (a non-nucleoside reverse transcriptase inhibitor).

Executive Summary & Biological Context

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a pivotal intermediate in the convergent synthesis of Nevirapine . Its quality directly dictates the yield and purity of the final Active Pharmaceutical Ingredient (API). Unlike simple reagents, Me-CAN contains a secondary amine and an ester functionality on a pyridine ring, making it susceptible to specific degradation pathways (hydrolysis and oxidation) that must be controlled via robust assays.

While primarily a synthetic building block, the 2-aminopyridine scaffold is also a "privileged structure" in fragment-based drug discovery (FBDD), often serving as a hinge-binder in kinase inhibitor campaigns.

Key Assay Challenges
  • Differentiation: The assay must resolve Me-CAN from its hydrolysis product (2-cyclopropylaminonicotinic acid) and its precursor (2-chloronicotinic acid methyl ester).

  • Detection of Genotoxins: Residual cyclopropylamine (a potential mutagenic impurity) must be quantified at trace levels.

  • Reaction Monitoring: Tracking the transamidation/cyclization efficiency when reacting Me-CAN with CAPIC (2-chloro-3-amino-4-picoline).

Structural & Mechanistic Workflow

Understanding the "Life Cycle" of Me-CAN is essential for designing the correct assays. The diagram below maps the synthesis, potential degradation, and critical control points.

MeCAN_Workflow cluster_assay Required Assays Start Precursor: Methyl 2-chloronicotinate MeCAN TARGET ANALYTE: Me-CAN (Methyl 2-(cyclopropylamino)nicotinate) Start->MeCAN Nucleophilic Aromatic Substitution (SnAr) Reagent Reagent: Cyclopropylamine Reagent->MeCAN Impurity2 Impurity B: Cyclopropylamine (Residual Genotoxin) Reagent->Impurity2 Unreacted Carryover Impurity1 Impurity A: 2-Cyclopropylaminonicotinic Acid (Hydrolysis) MeCAN->Impurity1 Moisture/Base Hydrolysis Product Final API: Nevirapine MeCAN->Product + CAPIC (Cyclization)

Caption: Fig 1. Critical Control Points for Me-CAN. Assays must quantify the target against hydrolytic degradants and residual amine reagents.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Assay

This is the primary release assay for Me-CAN. The method utilizes the differing pKa values of the pyridine nitrogen and the carboxylic acid impurities to achieve separation.

Method Principles
  • Stationary Phase: C18 (Octadecylsilyl) is required. A "Base-Deactivated" (BDS) column is recommended to prevent peak tailing caused by the interaction of the pyridine nitrogen with residual silanols.

  • Mobile Phase pH: The pH must be controlled. At pH 3.0, the pyridine ring is protonated (

    
    ), increasing polarity and reducing tailing.
    
  • Detection: UV at 254 nm (nicotinate chromophore).

Detailed Protocol

Materials:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Buffer: 25 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Settings:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Run Time: 25 minutes

Gradient Table:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Equilibration
15.04060Elution of Me-CAN
20.04060Wash
20.19010Re-equilibration
25.09010Stop

System Suitability Criteria (Acceptance Limits):

  • Resolution (

    
    ):  > 2.0 between Me-CAN and 2-chloronicotinate precursor.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Me-CAN peak (critical for pyridine derivatives).
    
  • RSD (n=6): < 1.0% for peak area.

Validation Note: The Relative Retention Time (RRT) is crucial.

  • Acid Impurity (Hydrolysis): RRT ~ 0.4 (Elutes early due to polarity).

  • Me-CAN (Target): RRT = 1.0.

  • Bis-cyclopropyl impurity (Over-reaction): RRT ~ 1.3.

Protocol 2: Residual Genotoxin Quantification (GC-HS)

Because Me-CAN is synthesized using Cyclopropylamine , and amines can be genotoxic (or precursors to nitrosamines), a limit test is required. HPLC is often insufficient for small aliphatic amines due to lack of UV chromophores. Headspace Gas Chromatography (GC-HS) is the gold standard here.

Method Principles

Cyclopropylamine is volatile (BP ~50°C). Me-CAN is a solid/oil with high BP. Headspace analysis allows the volatile amine to enter the gas phase while the matrix remains in the vial.

Detailed Protocol

Sample Preparation:

  • Dissolve 100 mg of Me-CAN in 5 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial.

  • Add 1 mL of 1N NaOH (to ensure the amine is in the free base form, increasing volatility).

  • Seal immediately with a crimp cap (PTFE/Silicone septa).

GC Parameters:

  • Column: DB-624 (or USP G43 equivalent), 30m x 0.32mm, 1.8 µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split 1:10, 200°C.

  • Detector: FID @ 250°C.

Headspace Sampler Settings:

  • Incubation: 80°C for 20 minutes.

  • Loop Temp: 90°C.

  • Transfer Line: 100°C.

Calculation: Use the Standard Addition Method to account for matrix effects.



Typically, the limit is set at < 50 ppm.

Protocol 3: Synthetic Utility Assay (Reaction Monitoring)

This assay is designed for Process Chemists to determine if a batch of Me-CAN is "fit for purpose" in the subsequent step (cyclization to Nevirapine). It mimics the manufacturing conditions on a micro-scale.

Workflow
  • Reaction: Mix 1.0 eq Me-CAN + 1.1 eq CAPIC (2-chloro-3-amino-4-picoline) + 2.5 eq NaH (Sodium Hydride) in Diglyme.

  • Conditions: Heat to 140°C for 2 hours.

  • Quench: Carefully quench with Methanol/Water (exothermic!).

  • Analysis: Inject onto the HPLC system defined in Protocol 1 .

Interpretation
  • Pass: Conversion to Nevirapine > 95%.

  • Fail: Presence of "Open Ring" intermediate (N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide). This indicates the Me-CAN ester was not reactive enough or the base quality was poor.

Troubleshooting & Causality Guide

When developing these assays, specific failure modes are common due to the pyridine chemistry.

ObservationProbable CauseCorrective Action
Peak Splitting (Me-CAN) pH near pKa of pyridine (~3.5-4.0).Adjust Mobile Phase pH to < 3.0 or > 7.0 (Low pH preferred for column life).
Drifting Retention Times Temperature fluctuations affecting pKa/ionization.Use a column oven set strictly to 30°C or 35°C.
Ghost Peaks Carryover of Cyclopropylamine in injector.Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.
Low Recovery (Sample Prep) Hydrolysis of ester during sonication.Avoid heating during sonication; use Acetonitrile as diluent (aprotic) rather than water.

Logic Map: Assay Selection

Use this decision tree to determine which assay is required based on your development stage.

Assay_Decision Stage Development Stage RawMat Raw Material Receipt Stage->RawMat IPC In-Process Control Stage->IPC Release Final Release Stage->Release ID_Test IR / NMR RawMat->ID_Test Identity Assay_HPLC Protocol 1: HPLC-UV RawMat->Assay_HPLC Purity (>98%) Reaction_Mon Reaction_Mon IPC->Reaction_Mon Conversion % Release->Assay_HPLC Purity GC_HS Protocol 2: GC-Headspace Release->GC_HS Residual Solvents & Amines Water KF Titration Release->Water Karl Fischer (Limit <0.5%) HPLC_Fast UPLC/Fast LC Reaction_Mon->HPLC_Fast Short Gradient (5 min)

Caption: Fig 2. Decision Matrix for selecting the appropriate analytical technique based on manufacturing stage.

References

  • Boehringer Ingelheim Pharmaceuticals. (1997). Process for preparing nevirapine.[1] US Patent 5,620,974.[1] Link

  • Grozinger, K. et al. (2004). Method for the synthesis of nevirapine.[1] US Patent 6,680,383.[1] Link

  • Zhang, H. et al. (2016). Low cost, high yield synthesis of nevirapine. World Intellectual Property Organization, WO2016118586A1. Link

  • Erickson, S. et al. (1999). Practical Synthesis of Nevirapine, a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry, 64(12). Link

  • ICH Guidelines. (2006). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. Link

Sources

Method

Application Notes &amp; Protocols for the In Vitro Characterization of Methyl 2-(cyclopropylamino)nicotinate

For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to a Novel Nicotinate Derivative Methyl 2-(cyclopropylamino)nicotinate represents a novel chemical entity with a struct...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Novel Nicotinate Derivative

Methyl 2-(cyclopropylamino)nicotinate represents a novel chemical entity with a structure suggestive of diverse pharmacological potential. The presence of the nicotinic acid backbone, shared by molecules like niacin and methyl nicotinate, hints at possible roles in vasodilation, lipid metabolism, and inflammation.[1][2][3][4] The addition of a cyclopropylamino group, a moiety found in various biologically active compounds, including some with antiviral properties, further broadens the scope of potential applications.[5][6][7]

This guide provides a structured, multi-tiered approach to the initial in vitro characterization of Methyl 2-(cyclopropylamino)nicotinate. Our methodology is designed to first establish a foundational understanding of its interaction with biological systems, beginning with broad assessments of cytotoxicity and progressing to more focused mechanistic and target engagement studies. This strategy ensures a logical and efficient allocation of resources while building a comprehensive profile of the compound's activity.

Part 1: Foundational Analysis - Cytotoxicity and Viability Assessment

Before delving into specific mechanisms of action, it is imperative to determine the concentration range at which Methyl 2-(cyclopropylamino)nicotinate exerts biological effects without inducing general cytotoxicity. This establishes a therapeutic window for subsequent, more sensitive assays.

Rationale for Assay Selection

A variety of assays can be used to assess cell viability, each with its own advantages and disadvantages. We will focus on two common methods: a metabolic assay (MTT) and a luminescence-based ATP assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9] It is a cost-effective and high-throughput method.

  • ATP Assay (e.g., CellTiter-Glo®): This assay quantifies ATP, an indicator of metabolically active cells.[9] It is highly sensitive and has a broad dynamic range, making it suitable for detecting subtle changes in cell viability.

Experimental Workflow: Cytotoxicity Profiling

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of Methyl 2-(cyclopropylamino)nicotinate B->C D Treat cells with compound dilutions C->D E Include vehicle and positive controls D->E F Incubate for 24, 48, and 72 hours E->F G Perform MTT or ATP assay F->G H Measure absorbance or luminescence G->H I Normalize data to vehicle control H->I J Plot dose-response curves I->J K Calculate IC50 values J->K

Caption: Workflow for assessing the cytotoxicity of Methyl 2-(cyclopropylamino)nicotinate.

Protocol 1: MTT Cell Viability Assay[9][10]
  • Cell Seeding: Seed your chosen cell line (e.g., HepG2 for liver toxicity, or a disease-relevant cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Methyl 2-(cyclopropylamino)nicotinate in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

  • Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.1100.2 ± 3.199.5 ± 4.298.7 ± 3.8
198.9 ± 2.897.1 ± 3.595.4 ± 4.1
1095.6 ± 3.388.3 ± 4.075.2 ± 5.5
5060.1 ± 4.545.7 ± 5.120.9 ± 3.9
10015.3 ± 2.95.2 ± 1.82.1 ± 1.0

IC50 Values:

  • 24h: ~ 65 µM

  • 48h: ~ 48 µM

  • 72h: ~ 30 µM

Part 2: Mechanistic Exploration - Enzyme Inhibition and Pathway Analysis

With a non-toxic concentration range established, the next step is to investigate the potential mechanism of action. Based on the structures of related compounds, plausible targets include enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases) or viral replication.[6][10][11]

Rationale for Assay Selection
  • Biochemical Enzyme Inhibition Assay: This assay uses a purified enzyme and its substrate to directly measure the inhibitory effect of a compound.[12][13] It is a clean and direct way to determine if the compound interacts with a specific enzyme.

  • Cell-Based Pathway Analysis: This involves using reporter assays or measuring downstream signaling molecules (e.g., cytokines) in cells to see how the compound affects a particular signaling pathway.[11][14]

Protocol 2: General Biochemical Enzyme Inhibition Assay[13][16]

This protocol can be adapted for various enzymes. Here, we use a generic setup.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Create a serial dilution of Methyl 2-(cyclopropylamino)nicotinate.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted inhibitor to the test wells and buffer to the control wells.

    • Add the enzyme to all wells except the blank.

    • Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the reaction kinetics using a microplate reader (absorbance, fluorescence, or luminescence, depending on the substrate).

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition (competitive, noncompetitive, or uncompetitive), repeat the assay with varying substrate concentrations.[15][16]

Hypothetical Signaling Pathway: Anti-Inflammatory Action

Given that methyl nicotinate is known to be involved in prostaglandin-mediated vasodilation and inflammation, a potential mechanism for Methyl 2-(cyclopropylamino)nicotinate could be the modulation of the arachidonic acid cascade.[1][10]

G A Inflammatory Stimulus (e.g., LPS) C Phospholipase A2 A->C B Membrane Phospholipids B->C activates D Arachidonic Acid C->D releases E Cyclooxygenase (COX-1/COX-2) D->E F Prostaglandins E->F G Inflammation (Vasodilation, Pain, Fever) F->G H Methyl 2-(cyclopropylamino)nicotinate H->E Inhibits? G cluster_biochem Biochemical Assay cluster_cellular Cellular Context cluster_engagement Target Engagement cluster_validation Validation A Enzyme Inhibition Assay B Identify Putative Target and IC50 A->B C Cell-Based Pathway Assay B->C D Confirm Phenotypic Effect C->D E CETSA® or NanoBRET™ D->E F Confirm Intracellular Binding E->F G Validated Target F->G

Caption: A logical workflow for identifying and validating the intracellular target of a novel compound.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial in vitro characterization of Methyl 2-(cyclopropylamino)nicotinate. By following this multi-tiered approach—from foundational cytotoxicity screening to specific mechanistic and target engagement studies—researchers can efficiently build a comprehensive biological profile of this novel compound. The data generated will be crucial for making informed decisions about its therapeutic potential and guiding future preclinical development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33860829. Retrieved from [Link]

  • Shay, A. E., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. PubMed, 30324524. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Manzo, E., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • JoVE. (2016, March 7). In Vitro Transcription Assays and Their Application in Drug Discovery. Retrieved from [Link]

  • Gaio, E., et al. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. PubMed, 39162534. Retrieved from [Link]

  • Morrow, D., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. PubMed, 31777124. Retrieved from [Link]

  • Unspecified. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

  • Andrade, S. F., et al. (2021). Topically applied methyl nicotinate evokes a temporary inflammation on human skin. Biomedical and Biopharmaceutical Research, 18(1), 38-47. Retrieved from [Link]

  • Inxight Drugs. (n.d.). METHYL NICOTINATE. Retrieved from [Link]

  • Kern, E. R., et al. (2000). In vitro activities of methylenecyclopropane analogues of nucleosides and their phosphoralaninate prodrugs against cytomegalovirus and other herpesvirus infections. PubMed, 10854446. Retrieved from [Link]

  • Rybalkin, I., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. PubMed, 10480262. Retrieved from [Link]

  • Gogu, S. R., et al. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. PubMed, 12744601. Retrieved from [Link]

  • Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1297. Retrieved from [Link]

  • Cichon, N., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinyl Alcohol?. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Profiling of Methyl 2-(cyclopropylamino)nicotinate

This Application Note is structured to guide researchers through the preclinical characterization of Methyl 2-(cyclopropylamino)nicotinate (M-2-CAN) . While M-2-CAN is widely recognized as a key intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the preclinical characterization of Methyl 2-(cyclopropylamino)nicotinate (M-2-CAN) .

While M-2-CAN is widely recognized as a key intermediate in the synthesis of Nevirapine (an HIV-1 NNRTI), its structural homology to nicotinate esters (rubefacients/vasodilators) and 2-aminonicotinic acid derivatives (NSAIDs like Clonixin and Niflumic acid) warrants a distinct pharmacological testing strategy.

Part 1: Executive Summary & Strategic Rationale

As a Senior Application Scientist, I advocate for a "Dual-Track" testing strategy for Methyl 2-(cyclopropylamino)nicotinate. We must assess it not merely as a manufacturing intermediate, but as a bioactive scaffold with potential intrinsic pharmacology.

The Scientific Premise (Why these models?)
  • The "Prodrug" Hypothesis: The methyl ester moiety at C3 renders the molecule lipophilic, likely enhancing bioavailability before hydrolysis to the free acid (2-(cyclopropylamino)nicotinic acid). This mimics the behavior of Methyl Nicotinate (a potent topical vasodilator).

  • The "NSAID" Scaffold: The core structure (2-aminonicotinic acid) is the pharmacophore for the fenamate/nicotinate class of NSAIDs (e.g., Clonixin , Niflumic Acid ). Therefore, anti-inflammatory and analgesic models are critical.

  • The "Impurity" Reality: As a Nevirapine precursor, regulatory toxicology (ICH Q3A/B) is required to qualify it as an impurity, focusing on hepatotoxicity and genotoxicity.

Part 2: Pharmacokinetics (PK) & Metabolism

The Gatekeeper Experiment: Before efficacy, we must understand stability.

Protocol A: Rodent Pharmacokinetics (Rat)

Objective: Determine bioavailability (


), half-life (

), and the rate of hydrolysis to the free acid.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, cannulated).

  • Groups:

    • Group 1: IV Bolus (2 mg/kg) – Vehicle: DMSO/PEG400/Saline (10:40:50).

    • Group 2: Oral Gavage (10 mg/kg) – Vehicle: 0.5% Methylcellulose.

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Bioanalytical Workflow (LC-MS/MS): You must monitor two analytes:

  • Parent: Methyl 2-(cyclopropylamino)nicotinate (

    
     ~193).
    
  • Metabolite: 2-(cyclopropylamino)nicotinic acid (

    
     ~179).
    

Senior Scientist Insight:

Esters in rodent plasma often hydrolyze rapidly due to high carboxylesterase activity compared to humans. Always include an ex vivo stability control (incubate compound in fresh rat blood at 37°C) to differentiate in vivo clearance from sampling instability.

Visualization: Metabolic Fate & Analysis Workflow

PK_Workflow Compound Methyl 2-(cyclopropylamino) nicotinate Admin Administration (IV / PO) Compound->Admin Target Target Tissues (Joints/Vasculature) Compound->Target Lipophilic Entry Plasma Systemic Circulation Admin->Plasma Liver Hepatic Metabolism (Carboxylesterases) Plasma->Liver First Pass Plasma->Target Distribution Acid Metabolite: Free Acid Liver->Acid Hydrolysis Acid->Plasma Recirculation

Figure 1: Predicted metabolic pathway emphasizing the conversion of the lipophilic ester parent to the active free acid metabolite.

Part 3: Efficacy Models (Exploratory)

Protocol B: Cutaneous Vasodilation (Rubefacient Assay)

Rationale: Testing the "Methyl Nicotinate" homology.[1]

Model: Guinea Pig or Rat Ear Erythema Model. Relevance: Methyl nicotinate causes rapid vasodilation via prostaglandin release.[2] This model tests if the cyclopropylamino substitution retains this activity (potential for topical therapies).

Methodology:

  • Preparation: Dissolve M-2-CAN in acetone/water (1:1) at concentrations of 0.1%, 0.5%, and 1.0%.

  • Application: Apply 20 µL to the dorsal ear of the animal.

  • Measurement:

    • Visual: Score erythema (redness) on a 0-4 scale at 15, 30, and 60 mins.

    • Quantitative: Use Laser Doppler Flowmetry (LDF) to measure blood flux units (BFU).

  • Control: Methyl Nicotinate (Positive Control), Vehicle (Negative Control).

Protocol C: Anti-Inflammatory Screening (Carrageenan Paw Edema)

Rationale: Testing the "NSAID" (Clonixin-like) scaffold.

Model: Rat Carrageenan-Induced Paw Edema. Mechanism: Measures inhibition of COX-2 mediated prostaglandin synthesis.

Methodology:

  • Dosing: Administer M-2-CAN (10, 30 mg/kg PO) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Readout: Measure paw volume using a Plethysmometer at 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
    .
    

Data Presentation Template:

GroupDose (mg/kg)Paw Vol (mL) @ 3h% InhibitionStatistical Sig.
Vehicle-1.85 ± 0.12--
M-2-CAN 101.45 ± 0.1021.6%p < 0.05
M-2-CAN 301.10 ± 0.0840.5%p < 0.01
Indomethacin50.95 ± 0.0548.6%p < 0.01

Part 4: Safety & Toxicology (Regulatory Focus)

Since M-2-CAN is a precursor to Nevirapine (which carries risks of hepatotoxicity and rash), safety profiling is non-negotiable.

Protocol D: 7-Day Repeated Dose Toxicity (Rat)

Objective: Establish a No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs.

  • Dosing: Oral gavage daily for 7 days (Doses: 50, 150, 500 mg/kg).

  • Clinical Observations: Daily weighing, cage-side observation for lethargy or piloerection.

  • Clinical Pathology (Day 8):

    • Liver Enzymes: ALT, AST, ALP (Critical due to Nevirapine structural link).

    • Hematology: CBC with differential.

  • Histopathology: Liver, Kidney, Spleen.

Self-Validating Check:

  • If ALT increases >3x baseline, the cyclopropylamino motif may be metabolically activated to a reactive intermediate (similar to some aniline derivatives).

Visualization: Decision Tree for Development

Decision_Tree Start Start: M-2-CAN Profiling PK_Test Step 1: Rat PK (IV/PO) Start->PK_Test Hydrolysis Is it rapidly hydrolyzed to the Acid? PK_Test->Hydrolysis Branch_A YES (Prodrug Behavior) Hydrolysis->Branch_A High Acid Exposure Branch_B NO (Stable Ester) Hydrolysis->Branch_B High Parent Exposure Model_NSAID Test in Inflammation Models (Paw Edema) Branch_A->Model_NSAID Model_Topical Test in Dermal Models (Vasodilation) Branch_B->Model_Topical Tox_Screen Step 2: 7-Day Tox (Focus: Liver/Skin) Model_NSAID->Tox_Screen Model_Topical->Tox_Screen

Figure 2: Strategic decision tree based on pharmacokinetic fate of the ester.

Part 5: References

  • Medicines for All Institute (VCU). (2015). Technology Transfer Report: Continuous Synthesis of Nevirapine. (Describes M-2-CAN as a key intermediate and its chemical stability).

  • Müller, B., et al. (2003).[3] Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin.[3] European Journal of Pharmaceutical Sciences.[3] (Establishes protocols for testing nicotinate esters).

  • Tunaru, S., et al. (2003).[4] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine. (Mechanistic grounding for nicotinate pharmacology).

  • Flower, R.J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery. (Context for 2-aminonicotinic acid scaffold as NSAID).

  • OECD Guidelines for the Testing of Chemicals. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (Standard regulatory protocol for safety testing).

Sources

Method

Technical Application Note: Formulation of Methyl 2-(cyclopropylamino)nicotinate for Preclinical Research

Executive Summary Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical pharmacophore and synthetic intermediate, most notably in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical pharmacophore and synthetic intermediate, most notably in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine.[1] Beyond its synthetic utility, Me-CAN serves as a vital chemical probe for studying pyridine-ring metabolic liabilities and cyclopropylamine bioactivation pathways.[1]

This guide provides a standardized framework for formulating Me-CAN for in vitro enzymatic assays and in vivo pharmacokinetic (PK) or toxicology studies.[1] It addresses the compound's specific physicochemical challenges—namely, its moderate lipophilicity, potential for ester hydrolysis, and the oxidative sensitivity of the secondary amine.

Compound Profile & Physicochemical Assessment

Before formulation, the researcher must understand the molecule's intrinsic properties to predict behavior in biological matrices.[1]

PropertyDescriptionImplication for Formulation
Chemical Structure Pyridine ring with C3-methyl ester and C2-cyclopropylamine.[1]Lipophilic Base: The pyridine nitrogen and secondary amine provide basicity; the ester and cyclopropyl group drive lipophilicity.
Molecular Weight ~192.21 g/mol Small molecule; likely high permeability.[1]
LogP (Estimated) 1.8 – 2.2Moderate Lipophilicity: Poor water solubility at neutral pH; requires co-solvents or pH adjustment.[1]
pKa (Estimated) ~6.5 (Pyridine N)pH Dependent Solubility: Solubility will increase significantly at pH < 4.[1]0.
Stability Risks 1. Ester Hydrolysis (Acid/Base)2. Cyclopropylamine OxidationAvoid strong alkaline buffers (>pH 8.5).[1] Protect from light and prolonged air exposure.[1]

Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the intended experimental application.

FormulationDecision Start Experimental Goal InVitro In Vitro Assays (Enzyme/Cell) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo Stock DMSO Stock (100 mM) Store at -20°C InVitro->Stock InVivo->Stock Pre-solubilization Route Route of Administration? Stock->Route IV Intravenous (IV) Req: Solution Route->IV PO Oral (PO) Req: Suspension/Emulsion Route->PO Sol_IV Co-Solvent System: 5% DMSO / 5% Tween 80 / 90% Saline IV->Sol_IV Sol_PO Suspension Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 PO->Sol_PO

Figure 1: Decision tree for vehicle selection based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: To create a stable, high-concentration liquid stock for dilution into assay media.[1] Reagents: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Cell Culture Grade).[1]

  • Weighing: Accurately weigh 19.2 mg of Me-CAN powder into a sterile, amber glass vial (to protect from light).

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.[1]

  • Storage: Aliquot into 50 µL volumes in PCR tubes or cryovials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Oral (PO) Suspension for Rodent Studies

Purpose: For dosing up to 100 mg/kg in mice/rats.[1] Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

  • Vehicle Prep:

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5 g of Methylcellulose powder (400 cP) while stirring.

    • Add 50 mL of cold water to solubilize.[1]

    • Add 100 µL Tween 80.[1] Stir overnight at 4°C to clear.

  • Compound Preparation (Example: 10 mg/kg for a 20g mouse = 0.2 mg/dose in 100 µL):

    • Target Concentration: 2 mg/mL .

    • Weigh 10 mg of Me-CAN solid.[1]

    • Critical Step: Levigate the powder with 50 µL of Tween 80 in a mortar and pestle until a smooth paste forms.[1]

    • Gradually add the 0.5% MC vehicle (total volume 5.0 mL) while triturating to ensure a uniform suspension.[1]

  • QC: Vortex immediately before dosing. The suspension is stable for 24 hours at 4°C.[1]

Protocol C: Intravenous (IV) Co-Solvent Formulation

Purpose: For PK studies requiring 100% bioavailability (Solution state).[1] Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

  • Dissolution: Dissolve 2 mg Me-CAN in 100 µL DMSO (Stock).

  • Surfactant Addition: Add 100 µL Tween 80 to the DMSO stock. Vortex to mix.

  • Aqueous Phase: Slowly add 1.8 mL of warm (37°C) sterile saline (0.9% NaCl) while vortexing.

    • Caution: Rapid addition of cold saline may cause precipitation.[1] If precipitate forms, sonicate for 10 minutes.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility and remove micro-particulates.[1]

  • Usage: Use within 4 hours of preparation.

Stability & Degradation Pathways[2]

Researchers must be aware that Me-CAN is an ester and a secondary amine .[1] In biological systems, it is subject to specific degradation pathways that can confound data interpretation.[1]

Degradation cluster_Hydrolysis Hydrolysis (Plasma/Liver) cluster_Oxidation Oxidative Metabolism (CYP450) Parent Me-CAN (Active) Acid 2-(cyclopropylamino) nicotinic acid Parent->Acid Esterases (Rapid) RingOpen Ring-Opened Aldehydes/Imines Parent->RingOpen CYP Oxidation (Slow)

Figure 2: Primary degradation and metabolic pathways.[1]

Protocol D: Stability Validation (HPLC)

Purpose: To verify the integrity of the formulation before in vivo administration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).[1]

  • Acceptance Criteria:

    • Purity: >95% area under the curve (AUC).[1]

    • Hydrolysis Product: Check for peak shift to earlier retention time (Acid form is more polar).[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the reactive amine.[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Dispose of as hazardous organic waste (halogen-free).

References

  • Hargrave, K. D., et al. (1991).[1] "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones."[1] Journal of Medicinal Chemistry, 34(7), 2231–2241.[1] Link[1]

  • Grogan, G., et al. (2021).[1] "Metabolism of Cyclopropylamines: Bioactivation and Structural Alerts." Chemical Research in Toxicology, 34(1), 12-25.[1] (Contextual grounding for cyclopropylamine stability).

  • Li, P., & Zhao, L. (2014).[1] "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics, 457(2), 398-411.[1] Link

  • Medicines for All Institute (VCU). (2015).[1] "Nevirapine Batch Transfer Document." (Source for synthesis and intermediate handling context). Link

  • PubChem Compound Summary. "Methyl 2-(cyclopropylamino)nicotinate."[1] Link[1]

Sources

Application

Application Note: Methyl 2-(cyclopropylamino)nicotinate in Neuroscience Research

This is a comprehensive Application Note and Protocol Guide for Methyl 2-(cyclopropylamino)nicotinate , designed for researchers in neuropharmacology, medicinal chemistry, and drug development.[1] Executive Summary Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for Methyl 2-(cyclopropylamino)nicotinate , designed for researchers in neuropharmacology, medicinal chemistry, and drug development.[1]

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (CAS: 204078-32-0), often abbreviated as Me-CAN , is a critical pyridine-3-carboxylate intermediate primarily utilized in the synthesis of dipyridodiazepinone derivatives, most notably Nevirapine .[1] In neuroscience research, its application is twofold:

  • NeuroAIDS Therapeutics: It serves as the primary precursor for synthesizing Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high blood-brain barrier (BBB) permeability, essential for studying and treating HIV-Associated Neurocognitive Disorders (HAND).[1]

  • Medicinal Chemistry Scaffold: Its structural motif—a pyridine core with an amino-cyclopropyl moiety—mimics the pharmacophores of several nAChR (nicotinic acetylcholine receptor) ligands and mGluR (metabotropic glutamate receptor) modulators, making it a valuable building block for generating libraries of neuroactive compounds.[1]

This guide details the protocols for utilizing Me-CAN in the synthesis of CNS-targeted agents and outlines the biological validation workflows for assessing their neuro-pharmacokinetic profiles.[1]

Scientific Background & Mechanism

The Neuro-Structural Advantage

The 2-(cyclopropylamino)nicotinate core possesses specific physicochemical properties advantageous for CNS drug design:

  • Cyclopropyl Group: Increases lipophilicity (logP) and metabolic stability compared to isopropyl or ethyl groups, enhancing BBB penetration.[1] It also introduces conformational rigidity, often improving binding affinity to hydrophobic pockets in GPCRs and ion channels.[1]

  • Nicotinate Moiety: The pyridine ring serves as a bioisostere for phenyl rings found in many neurotransmitter ligands, offering hydrogen-bond acceptor capabilities (via the pyridine nitrogen) crucial for receptor interaction.[1]

Primary Application: NeuroAIDS and Nevirapine

HIV-1 enters the CNS early in infection, establishing a viral reservoir in microglia and astrocytes.[1] Methyl 2-(cyclopropylamino)nicotinate is the key intermediate in the convergent synthesis of Nevirapine , which is unique among antiretrovirals for its CSF-to-plasma ratio of ~0.45 (high CNS penetration).[1] Research involving Me-CAN often focuses on optimizing this synthesis or creating deuterated/fluorinated analogs to study viral resistance and biodistribution in the brain.[1]

Experimental Workflows & Protocols

Protocol A: Synthesis of CNS-Penetrant Dipyridodiazepinones (Nevirapine Analogs)

Objective: To synthesize Nevirapine or structural analogs from Me-CAN for use in in vitro NeuroAIDS models.

Reagents:

  • Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)[1]

  • 2-Chloro-3-amino-4-picoline (CAPIC) or analog[1]

  • Sodium Hydride (NaH, 60% dispersion)[1]

  • Diglyme (anhydrous)[1]

  • Xylene[1]

Step-by-Step Methodology:

  • Coupling Reaction:

    • Dissolve CAPIC (1.0 eq) in anhydrous diglyme under

      
       atmosphere.
      
    • Add NaH (2.2 eq) slowly at 0°C. Stir for 30 min to form the sodium amide.

    • Introduce Me-CAN (1.1 eq) dropwise.[1]

    • Heat the mixture to 130°C for 2–4 hours.

    • Mechanistic Insight: The amide anion of CAPIC attacks the ester of Me-CAN, releasing methanol and forming the intermediate amide.[1]

  • Cyclization (Ring Closure):

    • Increase temperature to 160–170°C .

    • Add a catalytic amount of pyridine hydrochloride if cyclization is sluggish.

    • Monitor via HPLC for the formation of the diazepinone ring.[1]

    • Critical Checkpoint: The cyclization forms the tricyclic dipyridodiazepinone core.[1] Incomplete cyclization yields the open-chain amide, which lacks biological activity.[1]

  • Purification:

    • Cool to room temperature and quench with ice water.[1]

    • Adjust pH to 7.0 with dilute HCl.[1]

    • Filter the precipitate (crude product).[1]

    • Recrystallize from ethanol/water to achieve >98% purity (required for biological assays).

Protocol B: Derivatization for nAChR/mGluR Ligand Libraries

Objective: To convert the methyl ester of Me-CAN into amides or alcohols to screen for receptor binding.[1]

Workflow:

  • Hydrolysis to Acid:

    • Treat Me-CAN with LiOH in THF/Water (1:1) at RT for 2h.

    • Acidify to pH 3 to isolate 2-(cyclopropylamino)nicotinic acid .[1]

  • Amide Coupling (Library Generation):

    • React the acid with a panel of cyclic amines (e.g., piperazines, pyrrolidines) using HATU/DIPEA in DMF.[1]

    • Target: These amides mimic the structure of heterocyclic carboxamide ligands known to bind CB2 or mGluR5.[1]

  • Reduction to Alcohol:

    • Treat Me-CAN with

      
       in THF at 0°C.
      
    • Product:[2-(cyclopropylamino)pyridin-3-yl]methanol .[1]

    • Application: This alcohol can be converted to ethers or halides for PET tracer synthesis (e.g.,

      
      -labeling).[1]
      

Visualization: Synthetic Pathways & Logic

The following diagram illustrates the central role of Me-CAN in generating both antiretroviral agents and novel neuro-ligands.[1]

MeCAN_Pathways cluster_0 Neuroscience Application MeCAN Methyl 2-(cyclopropylamino) nicotinate (Me-CAN) Acid 2-(cyclopropylamino) nicotinic acid MeCAN->Acid Hydrolysis (LiOH) Alcohol [2-(cyclopropylamino) pyridin-3-yl]methanol MeCAN->Alcohol Reduction (LiAlH4) Nevirapine Nevirapine (Dipyridodiazepinone) MeCAN->Nevirapine + 2-Chloro-3-amino-4-picoline (NaH, Diglyme, 160°C) AmideLib Nicotinamide Library (Putative mGluR/CB2 Ligands) Acid->AmideLib Amide Coupling (HATU, Amines) Tracer PET Tracer Precursors (11C/18F Labeling) Alcohol->Tracer Nucleophilic Subst. (18F-Fluorination)

Caption: Synthetic divergence of Me-CAN into NeuroAIDS therapeutics (Nevirapine) and potential neuro-probes.

Data Summary: Physicochemical Properties for CNS Utility

The following table summarizes why Me-CAN derivatives are favorable for neuroscience applications compared to non-cyclopropyl analogs.

PropertyMethyl 2-(cyclopropylamino)nicotinateMethyl 2-aminonicotinate (Control)Impact on Neuroscience Research
LogP (Lipophilicity) ~1.8 - 2.1~0.9Cyclopropyl group enhances lipid solubility, critical for BBB penetration .
pKa (Pyridine N) ~3.5~3.8Lower basicity reduces ionization at physiological pH, aiding passive transport.[1]
Metabolic Stability High (Cyclopropyl)Low (N-dealkylation)Cyclopropyl rings are resistant to CYP450 N-dealkylation, prolonging half-life in vivo.[1]
Receptor Fit Rigid/BulkyFlexible/SmallRigid cyclopropyl moiety often locks the ligand into a bioactive conformation for GPCR binding .

Biological Validation: BBB Permeability Assay

Context: After synthesizing a derivative from Me-CAN, verifying its ability to cross the blood-brain barrier is mandatory.[1]

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Preparation: Prepare a 10 mM stock of the Me-CAN derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).[1]

  • Incubation:

    • Add 200 µL of compound solution to the donor well.[1]

    • Add 200 µL of PBS to the acceptor well.[1]

    • Incubate at 25°C for 18 hours in a humidity-saturated atmosphere.

  • Analysis:

    • Quantify compound concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.[1]

    • Calculate effective permeability (

      
      ).[1]
      
    • Benchmark: A

      
       cm/s indicates high CNS permeability (comparable to Nevirapine).[1]
      

References

  • Hargrave, K. D., et al. (1991).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones."[1] Journal of Medicinal Chemistry, 34(7), 2231–2241.[1] Link

  • Grobler, J. A., et al. (2007).[1] "HIV-1 reverse transcriptase inhibitors: from structure to drug discovery." Nature Reviews Drug Discovery.[1] (Contextualizing NNRTI CNS penetration).

  • Zhang, H., & Gu, Y. (2015).[1] "Continuous flow synthesis of Nevirapine." Organic Process Research & Development. (Describes Me-CAN usage in flow chemistry). Link[1]

  • Badio, B., & Daly, J. W. (1994).[1] "Epibatidine, a potent analgesic and nicotinic agonist."[1] Molecular Pharmacology. (Establishes the pyridine-bridge-amine pharmacophore relevance in nAChRs). Link

  • VCU Technology Transfer. (2015). "Continuous Synthesis of Nevirapine." Medicines for All Institute. (Specific reference to Me-CAN as a precursor). Link

Sources

Method

Application Notes and Protocols: Exploring the Agonist/Antagonist Profile of Methyl 2-(cyclopropylamino)nicotinate

Introduction In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. Methyl 2-(cyclopropylamino)nicotinate is a compound of interest with a structure suggestive o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the thorough characterization of novel chemical entities is paramount. Methyl 2-(cyclopropylamino)nicotinate is a compound of interest with a structure suggestive of potential biological activity. Its nicotinic acid core, substituted with a cyclopropylamino group, presents a unique scaffold that warrants investigation for its interaction with cellular receptors, particularly G-protein coupled receptors (GPCRs).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the pharmacological profile of Methyl 2-(cyclopropylamino)nicotinate. We will outline a series of application-focused protocols to determine if this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a selected target receptor.

Given its structural features, a plausible initial target for investigation is the G-protein coupled receptor 142 (GPR142). GPR142 is expressed in pancreatic β-cells and is activated by aromatic amino acids like tryptophan, leading to glucose-dependent insulin secretion.[1][2][3] The exploration of novel GPR142 agonists is an active area of research for the treatment of type 2 diabetes.[3] Therefore, the protocols described herein will use GPR142 as a primary example, but the principles and methods are broadly applicable to other GPCRs.

This document will guide the user through a logical progression of experiments, from initial target engagement to detailed functional characterization and data interpretation.

Phase 1: Determining Target Engagement with Radioligand Binding Assays

The foundational step in characterizing a novel compound is to ascertain whether it physically interacts with the intended molecular target. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4][5] These assays are robust, sensitive, and can provide key parameters such as the inhibition constant (Ki), dissociation constant (Kd), and the density of receptors in a given tissue (Bmax).[4][6]

Rationale for Experimental Choice

A competitive radioligand binding assay will be employed to determine if Methyl 2-(cyclopropylamino)nicotinate can displace a known radiolabeled ligand from the GPR142 receptor. This will establish binding and provide the compound's affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing GPR142 prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of Methyl 2-(cyclopropylamino)nicotinate prep4->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity on filters assay2->assay3 analysis1 Plot specific binding vs. log [Test Compound] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human GPR142.

  • Harvest the cells and wash with ice-cold PBS.

  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[7]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.[7]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Wash the membrane pellet with fresh lysis buffer and centrifuge again.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[7]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • Cell membranes (e.g., 20-50 µg protein).

    • A fixed concentration of a suitable radioligand for GPR142 (e.g., a tritiated known agonist).

    • Varying concentrations of Methyl 2-(cyclopropylamino)nicotinate (e.g., 10 concentrations over a five-log unit range).[4]

    • For determining non-specific binding, a high concentration of a known unlabeled GPR142 ligand is used instead of the test compound.

  • Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.[7]

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.[7]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Count the radioactivity trapped on the filters using a scintillation counter.[7]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

ParameterDescription
IC50 The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand.
Ki The inhibition constant, which represents the affinity of the unlabeled drug for the receptor.

Phase 2: Functional Characterization of Methyl 2-(cyclopropylamino)nicotinate

Once binding to the target receptor is confirmed, the next crucial step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist activity), block the action of a native ligand (antagonist activity), or have no effect on its own but modulate the receptor's response to an agonist?

GPR142 is known to couple primarily through the Gq signaling pathway, leading to the activation of phospholipase C and subsequent accumulation of inositol phosphates (IP).[3][8] It is also prudent to investigate potential coupling to other G-protein pathways (Gs/Gi) and to assess β-arrestin recruitment, which is involved in receptor desensitization and can initiate G-protein-independent signaling.[9]

Gq Pathway Activation: Inositol Phosphate (IP) Accumulation Assay

An IP accumulation assay directly measures the functional consequence of Gq-coupled receptor activation.

Detailed Protocol: IP-1 HTRF Assay

This protocol is based on the principle of a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[10]

1. Cell Plating:

  • Plate GPR142-expressing HEK293 cells in a 384-well plate at a density of approximately 5,000 cells per well.[10]

  • Allow the cells to attach and grow for 18-24 hours.[10]

2. Compound Addition and Incubation:

  • Prepare serial dilutions of Methyl 2-(cyclopropylamino)nicotinate in an appropriate assay buffer containing LiCl (to inhibit IP-1 degradation).

  • Add the compound dilutions to the cells. Include a known GPR142 agonist (e.g., L-Tryptophan) as a positive control and buffer alone as a negative control.

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubate for 1 hour at 37°C.[10]

3. Detection:

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol (e.g., Cisbio).[10]

  • Incubate for the recommended time at room temperature.

  • Read the fluorescence at both emission wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

  • For agonist mode, plot the response versus the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist mode, plot the inhibition of the agonist response versus the log concentration of the test compound to determine the IC50.

Gs/Gi Pathway Activation: cAMP Assay

To investigate if Methyl 2-(cyclopropylamino)nicotinate has any effect on Gs or Gi-coupled pathways, a cyclic AMP (cAMP) assay is performed. Bioluminescent assays, such as the GloSensor™ cAMP Assay, are highly sensitive and allow for real-time measurements in living cells.[11]

Detailed Protocol: GloSensor™ cAMP Assay

1. Cell Preparation:

  • Transfect GPR142-expressing cells with the GloSensor™ cAMP plasmid. Alternatively, use a cell line stably expressing both the receptor and the biosensor.

  • Plate the cells in a 384-well plate.[12]

2. Assay Procedure:

  • Equilibrate the cells with the GloSensor™ cAMP reagent.[12]

  • For Gs agonism: Add serial dilutions of the test compound and measure luminescence over time. A Gs agonist will increase cAMP and thus luminescence.

  • For Gi agonism: First, stimulate the cells with a compound that increases basal cAMP levels, such as forskolin. Then, add the test compound. A Gi agonist will decrease the forskolin-stimulated cAMP levels and thus luminescence.[13]

  • For antagonism: Pre-incubate with the test compound, then add a known Gs or Gi agonist and measure the change in luminescence.

3. Data Analysis:

  • Plot the change in luminescence against the log concentration of the test compound.

  • Determine EC50/IC50 and Emax values as described for the IP assay.

β-Arrestin Recruitment Assay

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate signaling cascades. Assays like the PathHunter® β-arrestin assay provide a robust method to measure this interaction.[9][14]

Experimental Workflow: β-Arrestin Recruitment

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection prep1 Use cell line co-expressing GPCR-PK and β-arrestin-EA prep2 Plate cells in an assay plate prep1->prep2 assay1 Add agonist (test compound) prep2->assay1 assay2 Incubate to allow receptor activation and β-arrestin recruitment assay1->assay2 assay3 Enzyme fragment complementation occurs assay2->assay3 detection1 Add substrate for the complemented enzyme assay3->detection1 detection2 Measure chemiluminescent signal detection1->detection2

Caption: Workflow for a PathHunter® β-arrestin recruitment assay.

Detailed Protocol: PathHunter® β-Arrestin Assay

1. Cell Plating:

  • Use a PathHunter® cell line engineered to co-express GPR142 tagged with a ProLink (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[14]

  • Plate the cells in a 384-well microplate and incubate overnight.[14]

2. Assay Procedure:

  • Agonist mode: Add serial dilutions of Methyl 2-(cyclopropylamino)nicotinate to the cells.

  • Antagonist mode: Pre-incubate the cells with the test compound, then add a known GPR142 agonist at its EC80 concentration.[14]

  • Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.

3. Detection:

  • Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.

  • Incubate at room temperature to allow for signal development.

  • Measure the chemiluminescent signal using a plate reader.

4. Data Analysis:

  • Analyze the dose-response data to determine the EC50/IC50 and Emax for β-arrestin recruitment.

Data Interpretation and Compound Classification

The data gathered from the binding and functional assays will allow for the classification of Methyl 2-(cyclopropylamino)nicotinate.

Assay ResultInterpretation
Binds to receptor (has Ki) The compound engages the target.
Activates IP, cAMP, or β-arrestin pathways Agonist (if Emax is similar to a known full agonist) or Partial Agonist (if Emax is lower).
No activity on its own, but inhibits the effect of a known agonist Antagonist .
Reduces the basal activity of a constitutively active receptor Inverse Agonist .
The Concept of Biased Agonism

It is possible for a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). This phenomenon is known as biased agonism or functional selectivity.[9] By comparing the potency (EC50) and efficacy (Emax) of Methyl 2-(cyclopropylamino)nicotinate across the different functional assays (IP, cAMP, and β-arrestin), its potential as a biased agonist can be determined. This has significant implications for drug development, as it may be possible to design drugs that selectively engage therapeutic pathways while avoiding those that cause side effects.

G-Protein Signaling Pathway

cluster_membrane Cell Membrane Agonist Agonist GPCR GPR142 Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Release Calcium Release IP3->Calcium Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Simplified Gq protein signaling pathway.

Conclusion

This document provides a structured and detailed guide for the initial pharmacological characterization of Methyl 2-(cyclopropylamino)nicotinate. By following the outlined protocols, researchers can determine its binding affinity for a target receptor like GPR142 and elucidate its functional activity as an agonist or antagonist across multiple signaling pathways. This systematic approach ensures scientific rigor and provides the foundational data necessary for further drug development efforts.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • Revvity. (n.d.). Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs.
  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
  • van der Tuin, J., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. protocols.io.
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655.
  • Kumar, H., et al. (2018). Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes. Frontiers in Chemistry, 6, 23. Retrieved from [Link]

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
  • Kumar, H., et al. (2018). Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes. Frontiers in Chemistry, 6.
  • Itoh, Y., et al. (2013). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(7), 643-647. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Lin, H. V., et al. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. PLoS ONE, 11(6), e0157298. Retrieved from [Link]

  • Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE, 11(4), e0154452. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-(cyclopropylamino)nicotinate Synthesis

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of SNAr for 2-aminonicotinate derivatives Reference ID: TR-NIC-02-CYC Executive Summary & Reaction Logic User Query: "How do I imp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of SNAr for 2-aminonicotinate derivatives Reference ID: TR-NIC-02-CYC

Executive Summary & Reaction Logic

User Query: "How do I improve the yield of Methyl 2-(cyclopropylamino)nicotinate? My current yields are inconsistent, and I observe side products."

Technical Analysis: The synthesis of Methyl 2-(cyclopropylamino)nicotinate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-chloronicotinate (or 2-fluoronicotinate) with cyclopropylamine.

The Core Challenge: This reaction presents a classic chemoselectivity problem. You have two electrophilic sites on the substrate:

  • C-2 Position (Desired): Activated for SNAr by the ring nitrogen and the electron-withdrawing ester at C-3.

  • Ester Carbonyl (Undesired): Susceptible to aminolysis by cyclopropylamine, leading to the amide byproduct (N-cyclopropyl-2-chloronicotinamide or the bis-substituted product).

To maximize yield, you must accelerate the SNAr rate constant (


) while suppressing the aminolysis rate constant (

) and hydrolysis (

).

Interactive Diagnostic: Identify Your Failure Mode

Before changing your protocol, identify which specific failure mode is lowering your yield. Compare your observations with the table below.

SymptomProbable CauseMechanistic InsightCorrective Action
Low Conversion (<50%) Deactivated ElectrophileThe leaving group (Cl) is not labile enough at your current temperature/solvent.Switch to Polar Aprotic Solvent (DMF/DMSO) or use DABCO catalysis .
High Byproduct A (Amide) Aminolysis of EsterReaction temperature is too high, or reaction time is too long. Amidation often has a higher

than SNAr on highly activated rings.
Lower Temperature (0°C to RT). Switch leaving group to Fluorine (faster SNAr).
High Byproduct B (Acid) HydrolysisWet solvent or hygroscopic base (e.g., old K2CO3) introducing water.Use anhydrous solvents. Switch to organic base (DIPEA).
Oiling / Emulsions Poor WorkupProduct and impurities have similar polarities; cyclopropylamine salts acting as surfactants.Acid/Base wash optimization (see Section 4).

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition. Your goal is to funnel flux solely through the blue path.

ReactionPathways SM Methyl 2-chloronicotinate (Starting Material) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer S_NAr Attack (Rate Limiting) Amide Byproduct: Amide (Aminolysis) SM->Amide Attack on Ester (High T / Excess Amine) Acid Byproduct: Acid (Hydrolysis) SM->Acid H2O / Wet Solvent CPA Cyclopropylamine (Nucleophile) Product Methyl 2-(cyclopropylamino)nicotinate (TARGET) Meisenheimer->Product -HCl Product->Amide Over-reaction (Long reaction time)

Caption: Kinetic competition between the desired SNAr pathway (Blue) and the undesired aminolysis/hydrolysis pathways (Red).

Optimized Protocols

Protocol A: The "Standard" Thermal Route (Robust)

Best for: Routine synthesis where 70-80% yield is acceptable.

  • Stoichiometry: 1.0 eq Methyl 2-chloronicotinate : 2.5 eq Cyclopropylamine : 3.0 eq DIPEA (Diisopropylethylamine).

    • Why DIPEA? Unlike inorganic bases (K2CO3), DIPEA is soluble in organic solvents, creating a homogeneous phase that speeds up kinetics. It is also non-nucleophilic, preventing side reactions.

  • Solvent: Acetonitrile (MeCN) or THF.

    • Avoid: Alcohols (MeOH/EtOH). While common, they can cause transesterification (swapping your methyl ester for an ethyl ester) or slow down the reaction compared to polar aprotic solvents.

  • Procedure:

    • Dissolve substrate in MeCN (0.5 M concentration).

    • Add DIPEA.

    • Add Cyclopropylamine dropwise at 0°C . (Crucial for selectivity).

    • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Stop immediately upon consumption of starting material. Do not let it stir overnight "just to be safe"—this promotes amidation.

Protocol B: The "High-Yield" Catalytic Route (DABCO)

Best for: Stubborn substrates, maximizing yield (>90%), or scaling up.

The Expert Insight: The use of DABCO (1,4-diazabicyclo[2.2.2]octane) is a game-changer for chloronicotinates. DABCO acts as a nucleophilic catalyst.[1][2] It displaces the chlorine to form a highly reactive quaternary ammonium salt intermediate, which is then rapidly displaced by the cyclopropylamine.

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Cyclopropylamine : 0.1 - 0.2 eq DABCO : 1.5 eq K2CO3.

  • Solvent: Toluene or DMF.

  • Mechanism:

    • Step 1: DABCO attacks C-2, kicking out Cl⁻.

    • Step 2: Cyclopropylamine attacks C-2, kicking out DABCO (catalyst turnover).

    • Result: The reaction proceeds faster and at lower temperatures, preserving the ester group.

Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that corresponds to the carboxylic acid. Why?

A: You have water in your system.[1][3]

  • Fix: Ensure your solvent (DMF/MeCN) is anhydrous.

  • Check: If using K2CO3, is it fresh? Old carbonate absorbs significant moisture from the air. Flame-dry your carbonate or switch to DIPEA.

  • Recovery: If you have the acid, you can recover it by re-esterifying (MeOH + H2SO4), but it's better to prevent it.

Q2: The reaction is stuck at 60% conversion. Should I heat it to 80°C?

A: Proceed with caution. Heating Methyl 2-chloronicotinate with an amine is the primary cause of amide formation (attacking the ester).

  • Alternative: Instead of heat, add 0.5 eq of DABCO . This will push the conversion without the thermal energy required to break the ester bond.

  • Alternative: Switch to Methyl 2-fluoronicotinate . The C-F bond is significantly more labile in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. This allows the reaction to run at RT or 0°C.

Q3: My product is oiling out during workup.

A: Cyclopropylamine derivatives can be "greasy."

  • Workup Protocol:

    • Dilute reaction mixture with EtOAc.

    • Wash with 0.5 M HCl (Quickly!). The pyridine nitrogen is basic. A quick acid wash removes excess cyclopropylamine and DIPEA into the aqueous layer.

    • Note: Do not let the product sit in strong acid, or you will hydrolyze the ester.

    • Neutralize the organic layer with sat. NaHCO3.

    • Dry over Na2SO4 and concentrate.

    • Crystallization: Triturate the resulting oil with cold Hexanes or Pentane. The product often crystallizes as a white/off-white solid upon scratching.

Q4: Can I use Ethanol as a solvent?

A: It is not recommended for high yields. While "green," Ethanol is a nucleophile. You risk:

  • Transesterification: Forming Ethyl 2-(cyclopropylamino)nicotinate.

  • Slower Kinetics: Protic solvents solvate the nucleophile (cyclopropylamine) via hydrogen bonding, reducing its nucleophilicity. Polar aprotic solvents (DMF, MeCN) leave the amine "naked" and more reactive.

References

  • Regioselectivity in SNAr of Chloronicotinates

    • Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate.[1][2]

    • Source: ResearchG
    • Context: Establishes the mechanism of DABCO catalysis for activating the 2-position in nicotin
    • URL:

  • General SNAr Mechanisms & Solvent Effects

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[3]

    • Source: Deutsche N
    • Context: Discusses the role of solvent polarity and additives in SNAr.
    • URL:

  • Cyclopropylamine Reactivity

    • Title: Synthesis of Trans-2-Substituted-Cyclopropylamines.[4]

    • Source: ChemRxiv
    • Context: Provides background on the nucleophilicity and handling of cyclopropylamine deriv
    • URL:

Sources

Optimization

Technical Support Center: Analysis of Methyl 2-(cyclopropylamino)nicotinate

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 2-(cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 2-(cyclopropylamino)nicotinate. It is designed to provide both foundational knowledge and in-depth troubleshooting advice to ensure robust, reproducible, and accurate chromatographic results.

Analyte Overview: Chemical Properties and Chromatographic Behavior

Methyl 2-(cyclopropylamino)nicotinate is a substituted pyridine derivative. Its structure, containing a basic secondary amine and a pyridine ring, dictates its behavior in reversed-phase HPLC. Understanding these properties is the first step in effective method development and troubleshooting.

PropertyEstimated Value / ObservationChromatographic Implication
Chemical Structure Pyridine ring with a methyl ester and a secondary cyclopropylamine group.The amine and pyridine nitrogen are basic sites prone to protonation.
pKa Estimated ~4-5 for the pyridine ring nitrogen and ~9-10 for the secondary amine.The charge state is highly dependent on mobile phase pH. At pH below its pKa, the molecule will be positively charged, increasing its polarity and decreasing retention in reversed-phase.
logP (Octanol-Water) Moderately hydrophobic.Suitable for reversed-phase chromatography (e.g., C18, C8 columns).
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile.[1]Sample diluent should be compatible with the mobile phase to prevent precipitation and peak distortion.[2]

The primary challenge in analyzing basic compounds like Methyl 2-(cyclopropylamino)nicotinate is their tendency to interact with residual silanol groups on the silica-based stationary phase.[3] These interactions can lead to significant peak tailing, reduced efficiency, and poor reproducibility.

Recommended Starting HPLC Method

This method provides a robust starting point for the analysis. Further optimization may be required based on your specific sample matrix and instrumentation.

ParameterRecommended ConditionRationale & Expertise
Column C18, 2.7–5 µm, 4.6 x 150 mmA C18 column provides sufficient hydrophobic retention for this molecule. Smaller particle sizes (not shown) can be used for higher efficiency on UHPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the analyte, ensuring a single ionic species, and suppresses the ionization of acidic silanol groups on the stationary phase, which significantly reduces peak tailing.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 20% B to 80% B over 10 minutesA gradient is recommended to ensure elution of the main peak and any potential impurities with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a stable column temperature is critical for reproducible retention times.[5][6]
Detection (UV) 265 nmBased on the pyridine chromophore. Wavelength should be optimized for your specific application.
Injection Volume 5 µLSmaller injection volumes minimize potential peak distortion from the sample solvent.
Sample Diluent 50:50 Acetonitrile:WaterMatching the sample solvent to the initial mobile phase conditions as closely as possible is recommended to ensure good peak shape.[7]

System Suitability Testing (SST): A Self-Validating Protocol

Before any sample analysis, the suitability of the chromatographic system must be verified.[8] SST ensures that the equipment, electronics, and analytical conditions are adequate for the analysis.[9] This is a mandatory step in regulated environments.

Protocol:

  • Prepare a standard solution of Methyl 2-(cyclopropylamino)nicotinate at a known concentration (e.g., 20 µg/mL).

  • Perform a minimum of five replicate injections of the standard solution.

  • Calculate the system suitability parameters based on the results.

ParameterAcceptance Criteria (ICH/USP)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. Values > 2 indicate significant tailing, which can affect integration accuracy.[10]
Repeatability (%RSD) RSD for peak area ≤ 2.0%Demonstrates the precision of the system over multiple injections.[10]
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column. Higher numbers indicate sharper peaks.
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Ensures baseline separation from other components, which is critical for accurate quantification.[10]

If any SST parameter fails, the system is not suitable for analysis. Do not proceed with sample analysis until the issue is identified and resolved using the troubleshooting guide below.[10]

Frequently Asked Questions (FAQs)

Q1: Why is my peak for Methyl 2-(cyclopropylamino)nicotinate tailing severely? A: Peak tailing for this basic compound is most often caused by secondary interactions between the protonated amine/pyridine groups and ionized silanol groups on the column's silica surface.[3] Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Using a high-purity, end-capped column can also mitigate this issue.

Q2: My retention time is shifting to be earlier with every injection. What's happening? A: A consistent drift to shorter retention times often indicates column degradation, especially if the mobile phase pH is too high or low for the column type.[11] It can also be caused by a slow increase in the organic solvent proportion due to a pump malfunction or improper mixing.

Q3: I see a peak in my blank injection that has the same retention time as my analyte. What is it? A: This is known as carryover. It occurs when a small amount of the sample from a previous injection is retained in the system (typically in the injector or valve) and elutes in a subsequent run. Implement a robust needle wash protocol using a strong solvent (like 100% acetonitrile) to clean the injection system between runs.

Q4: My system backpressure suddenly increased dramatically. What should I do? A: A sudden pressure increase usually points to a blockage. The most common culprit is a plugged column inlet frit. This can be caused by particulate matter from unfiltered samples or mobile phases, or by buffer precipitation.[3] First, try reversing the column (if permitted by the manufacturer) and flushing it to waste with a series of solvents. If this doesn't work, the frit or the column may need to be replaced.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common HPLC issues encountered during the analysis of Methyl 2-(cyclopropylamino)nicotinate.

General Troubleshooting Workflow

When an issue arises, a systematic approach is crucial. The following workflow helps isolate the problem's source.

G Problem Problem Observed (e.g., Bad Peak, RT Drift) CheckSST Review System Suitability (SST) Data Problem->CheckSST Isolate Isolate the Issue: All Peaks or Specific Peak? CheckSST->Isolate AllPeaks Problem Affects ALL Peaks Isolate->AllPeaks All OnePeak Problem Affects Analyte Peak ONLY Isolate->OnePeak Specific SystemIssue Suspect: System, Mobile Phase, or Column Issue AllPeaks->SystemIssue ChemistryIssue Suspect: Analyte Chemistry Issue (e.g., pH, Sample Prep) OnePeak->ChemistryIssue CheckMobilePhase Verify Mobile Phase: - Correct Composition? - Freshly Prepared? - Degassed? SystemIssue->CheckMobilePhase CheckHardware Inspect Hardware: - Leaks? - Correct Flow Rate? - Stable Temperature? SystemIssue->CheckHardware CheckColumn Evaluate Column: - Age/History? - Contamination? - Void Formation? SystemIssue->CheckColumn CheckSample Verify Sample Prep: - Correct Diluent? - Analyte Degradation? - Overloaded? ChemistryIssue->CheckSample CheckMethod Review Method Parameters: - pH Appropriate? - Additives Needed? ChemistryIssue->CheckMethod Solution Implement Solution & Re-run SST CheckMobilePhase->Solution CheckHardware->Solution CheckColumn->Solution CheckSample->Solution CheckMethod->Solution

Caption: General troubleshooting workflow for HPLC analysis.

Peak Shape Problems

Ideal chromatographic peaks are symmetrical and Gaussian. Deviations like tailing, fronting, or splitting indicate underlying issues.[2][12]

G cluster_0 Peak Shape Diagnostics Start Abnormal Peak Shape Observed Q_Tailing Is it Peak Tailing? Start->Q_Tailing Q_Fronting Is it Peak Fronting? Q_Tailing->Q_Fronting No Tailing_Causes Potential Causes: - Silanol Interactions (Basic Analyte) - Column Contamination/Age - Extracolumn Dead Volume Q_Tailing->Tailing_Causes Yes Q_Splitting Is it Peak Splitting? Q_Fronting->Q_Splitting No Fronting_Causes Potential Causes: - Sample Overload - Incorrect Sample Solvent - Low Temperature Q_Fronting->Fronting_Causes Yes Splitting_Causes Potential Causes: - Clogged Inlet Frit - Column Void/Channeling - Sample Solvent Incompatibility Q_Splitting->Splitting_Causes Yes

Caption: Decision tree for diagnosing peak shape problems.

Issue: Peak Tailing (Asymmetry Factor > 1.2)

  • Cause 1: Secondary Silanol Interactions

    • Why it happens: As a basic compound, Methyl 2-(cyclopropylamino)nicotinate can be protonated and interact ionically with deprotonated silanol groups (-Si-O⁻) on the silica stationary phase.[3] This secondary interaction mechanism causes a portion of the analyte molecules to lag behind, creating a "tail."

    • Solution:

      • Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups (-Si-OH), minimizing ionic interactions.[4]

      • Use a Modern, End-Capped Column: Employ a column with high-purity silica and robust end-capping, which has fewer accessible silanol groups.

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can saturate the active silanol sites, but this can shorten column life and is less common in modern practice.

  • Cause 2: Column Contamination

    • Why it happens: Strongly retained matrix components can accumulate at the head of the column, creating new active sites that cause tailing.[5]

    • Solution:

      • Use a Guard Column: A guard column, packed with the same material as the analytical column, will trap contaminants before they reach the main column.[13]

      • Perform Column Cleaning: Flush the column with a strong solvent series. (See Protocol 7.2).

Issue: Retention Time Drift

  • Cause 1: Change in Mobile Phase Composition

    • Why it happens: The volatile organic component (e.g., acetonitrile) of a pre-mixed mobile phase can evaporate over time, increasing the aqueous content and thus increasing retention times.[6][13] Conversely, absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered mobile phases, which can also alter retention.[6]

    • Solution:

      • Prepare Fresh Mobile Phase Daily: This is the most reliable way to ensure consistency.[14]

      • Keep Reservoirs Tightly Capped: Minimize evaporation and gas exchange.[6][14]

      • Use an Online Mixer: If using a gradient pump, let the instrument mix the mobile phases from separate A and B reservoirs. This is generally more reproducible than using pre-mixed solvents.

  • Cause 2: Unstable Column Temperature

    • Why it happens: Retention in reversed-phase chromatography is an exothermic process. A small change in temperature can lead to a noticeable shift in retention time. An unthermostatted column is susceptible to drafts and ambient temperature changes.[6][11]

    • Solution: Always use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature before starting analysis (typically 15-30 minutes).

  • Cause 3: Column Equilibration Issues (Gradient Analysis)

    • Why it happens: If the column is not fully re-equilibrated to the initial gradient conditions between injections, the retention time of the next injection will be shorter.[6]

    • Solution: Ensure the post-run equilibration step is sufficiently long. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase composition.

Issue: Ghost Peaks

  • Why it happens: Ghost peaks are peaks that appear in chromatograms, often during a gradient, even when a blank (only mobile phase) is injected.[15] They originate from contaminants within the HPLC system or mobile phase, not from the sample itself.[16][17]

  • Solution:

    • Isolate the Source: Systematically diagnose the origin. Run a blank gradient. If the peak is still present, the source is the system or mobile phase.[18]

    • Check Mobile Phase: Use high-purity, HPLC-grade solvents and water.[16][19] Contaminants can be present in lower-grade solvents or even in buffer additives. Prepare fresh mobile phase.

    • System Contamination: Flush the entire system, including pump heads and injector lines, with a strong solvent like isopropanol.

    • Sample Carryover: If the ghost peak only appears after a sample injection, it is likely carryover. Increase the volume and strength of the needle wash solvent in the autosampler settings.

Detailed Experimental Protocols

Protocol 6.1: Mobile Phase Preparation (0.1% Formic Acid in Water/ACN)
  • Use High-Purity Reagents: Start with HPLC-grade or MS-grade water, acetonitrile, and formic acid.[20][21]

  • Measure Water: In a clean glass container, measure 999 mL of HPLC-grade water.

  • Add Acid: Carefully add 1 mL of formic acid to the water. Mix thoroughly.

  • Prepare Organic Phase: In a separate clean glass container, measure 999 mL of HPLC-grade acetonitrile. Add 1 mL of formic acid and mix.

  • Filter: Filter each mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.[19][20]

  • Degas: Degas both mobile phases using an inline degasser, helium sparging, or sonication to remove dissolved gases that can cause pump check valve issues and detector noise.[20][22]

  • Label Clearly: Label the bottles with the composition, date of preparation, and initials of the preparer.[14] Aqueous mobile phases should ideally be made fresh daily to prevent microbial growth.[14]

Protocol 6.2: General Purpose Reversed-Phase Column Cleaning

This protocol is effective for removing both polar and non-polar contaminants. Flush the column with at least 10-20 column volumes of each solvent.[23] Disconnect the column from the detector to avoid contamination.

  • 100% Water: Flush the column with buffer-free mobile phase (e.g., 95:5 Water:ACN) to remove any precipitated salts.

  • 100% Isopropanol (IPA): IPA is a strong, viscous solvent that is miscible with both aqueous and highly organic phases. It is effective at removing a wide range of contaminants.[24]

  • 100% Acetonitrile: Flush with acetonitrile.

  • 100% Isopropanol (IPA): Flush again with IPA to transition back.

  • Storage: For short-term storage (overnight), store the column in the mobile phase used for the analysis. For long-term storage, flush with an 80:20 mixture of Acetonitrile:Water.[23][25]

References

  • Welch Materials. (2025, April 8).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2022, November 2).
  • Chromatography Today. (n.d.).
  • Axion Labs. (2025, September 10). Clean A Reverse-Phase HPLC Column in 2 Simple Steps.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Chemass. (n.d.).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Ghost Peaks.
  • Napte, B. (2023, October 20).
  • ALWSCI. (2024, May 10).
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • YouTube. (2024, November 30).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Waters - Wyatt Technology. (n.d.).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • Sigma-Aldrich. (n.d.).
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use.
  • YouTube. (2021, December 9). HPLC column washing for reversed phase mode.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • ResearchGate. (2015, January 8). What protocol do you use to clean the RP C18 HPLC column daily?
  • LCGC Blog. (2013, June 3). Retention Shifts in HPLC.
  • Bose, A. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • Assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines).
  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • The Royal Society of Chemistry. (n.d.).
  • Veeprho. (n.d.).
  • PubChem - NIH. (n.d.).
  • ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC.
  • SIELC Technologies. (n.d.).
  • ChemicalBook. (2025, May 14).
  • Semantic Scholar. (2022, April 6). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
  • The Good Scents Company. (n.d.).
  • Loba Chemie. (2021, November 25).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-(cyclopropylamino)nicotinate

Target Molecule: Methyl 2-(cyclopropylamino)nicotinate Reaction Class: Nucleophilic Aromatic Substitution (SNAr) CAS Registry Numbers: Starting Material (SM): Methyl 2-chloronicotinate [40134-18-7][1] Reagent: Cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 2-(cyclopropylamino)nicotinate Reaction Class: Nucleophilic Aromatic Substitution (SNAr) CAS Registry Numbers:

  • Starting Material (SM): Methyl 2-chloronicotinate [40134-18-7][1]

  • Reagent: Cyclopropylamine [765-30-0]

Introduction: The Engineering Challenge

Welcome to the process engineering support guide for the synthesis of Methyl 2-(cyclopropylamino)nicotinate. This transformation relies on an SNAr displacement of a chloride leaving group by a primary amine.

While the chemistry appears simple on paper, the scale-up challenge lies in the physical properties of the reagents. Cyclopropylamine (CPA) boils at ~50°C, yet the activation energy for the SNAr reaction on the pyridine ring typically requires temperatures of 80–100°C. This creates a thermodynamic conflict: you must heat the reaction to drive kinetics, but doing so in an open system results in the rapid loss of your nucleophile.

This guide prioritizes pressure-controlled synthesis and impurity management to ensure a robust manufacturing process.

Module 1: Critical Process Safety & Reagent Handling

The Volatility Hazard: Cyclopropylamine (CPA)
  • Boiling Point: 49–50°C.

  • Flash Point: -25°C (Highly Flammable).

  • Scale-Up Risk: In a standard reflux setup, CPA will preferentially vaporize before reacting, leading to variable stoichiometry, stalled reactions, and scrubber overload.

Mandatory Safety Protocol:

  • Closed System: Reactions >100g should be performed in a rated pressure vessel (autoclave) or a reactor equipped with a cryo-condenser (-10°C coolant).

  • Charging Sequence: Always charge CPA to a cooled reactor (<10°C) containing the solvent and substrate to minimize vaporization during addition.

  • Ventilation: CPA has a high vapor pressure and is toxic. All charging must occur under a closed loop or high-efficiency local exhaust.

Module 2: Optimized Scale-Up Protocol

Reaction Scheme & Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The ester at the C3 position withdraws electron density, activating the C2-chloride for displacement.

ReactionScheme SM Methyl 2-chloronicotinate (Electrophile) Inter Tetrahedral Intermediate SM->Inter + CPA + Base Reagent Cyclopropylamine (Nucleophile) Reagent->Inter Product Methyl 2-(cyclopropylamino) nicotinate Inter->Product - HCl (captured by Base)

Figure 1: SNAr Reaction Pathway.

Standard Operating Procedure (1.0 kg Scale Basis)
ParameterSpecificationRationale
Solvent Toluene (5-7 volumes)Allows for azeotropic drying if needed; excellent for aqueous workup (phase separation).
Base Potassium Carbonate (K2CO3), 1.5 eqInorganic bases prevent the formation of HCl gas. Milled/powdered grade is required for surface area.
Stoichiometry 1.0 eq SM : 1.2 eq CPASlight excess of amine drives kinetics; too much excess complicates recovery.
Temperature 90–100°C (Internal)Required to overcome the activation energy barrier of the chloropyridine.
Pressure 2–5 bar (Autogenous)Keeps CPA in the liquid phase to react.

Step-by-Step Workflow:

  • Reactor Setup: Ensure the vessel is clean, dry, and pressure-tested.

  • Solids Charging: Charge Methyl 2-chloronicotinate (1.0 wt) and milled K2CO3 (1.2 wt).

  • Solvent Charge: Add Toluene (6.0 vol). Agitate to suspend solids.

  • Cooling: Cool the jacket to 0–5°C.

  • Amine Addition: Add Cyclopropylamine (0.4 wt) slowly via a dip tube (sub-surface addition) to prevent flashing.

  • Reaction: Seal the vessel. Ramp temperature to 95°C over 1 hour. Hold for 12–16 hours.

    • Note: Pressure will rise initially as CPA vaporizes, then stabilize/drop as it is consumed.

  • IPC (In-Process Control): Cool to 25°C. Sample for HPLC. Target: <0.5% Starting Material.

  • Workup:

    • Add Water (5.0 vol) to dissolve salts.

    • Separate phases. Keep the Organic (Top) layer.

    • Wash Organic layer with Brine (3.0 vol).

  • Isolation: Concentrate Toluene layer under vacuum to ~2 volumes. Add Heptane (5 volumes) slowly to induce crystallization. Cool to 0°C, filter, and dry.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 80-90% conversion. Adding more amine doesn't help. Why?

Diagnosis: This is likely due to base encapsulation or HCl poisoning .

  • Mechanism: As the reaction produces HCl, it reacts with K2CO3 to form KCl. If the agitation is poor or the carbonate particles are too large, a crust of KCl forms on the surface of the base, stopping it from neutralizing further acid. The free acid then protonates the Cyclopropylamine, rendering it non-nucleophilic (ammonium salt).

  • Solution:

    • Immediate Fix: Add a soluble organic base (e.g., 0.1 eq Triethylamine) to act as a "proton shuttle" between the reaction site and the solid carbonate.

    • Prevention:[2][3] Use micronized/milled K2CO3 and ensure high-shear mixing.

Q2: I see a new impurity (RRT ~0.8) growing over time.

Diagnosis: This is Nicotinic Acid (Hydrolysis Product) .[4]

  • Cause: The methyl ester is susceptible to hydrolysis under basic conditions, especially if water is present in the solvent or reagents.

  • Solution:

    • Ensure Toluene is anhydrous (KF < 0.05%).

    • Switch from hydroxide bases (NaOH/KOH) to Carbonates or Phosphates.

    • Reduce reaction time at peak temperature.

Q3: The product color is dark brown/black instead of off-white.

Diagnosis: Oxidative degradation or trace metal contamination.

  • Cause: Pyridines are electron-deficient but amines are prone to oxidation. Conducting the reaction in a pressure vessel usually excludes oxygen, but air leaks can cause darkening.

  • Solution:

    • Perform a thorough Nitrogen purge (3x vacuum/break cycles) before heating.

    • Treat the crude organic layer with activated carbon (Charcoal) during the workup before crystallization.

Module 4: Process Logic & Visualization

Troubleshooting Logic Tree

Troubleshooting Issue Process Deviation Detected Type Identify Issue Type Issue->Type Stall Stalled Conversion (>5% SM remains) Type->Stall Impurity Impurity Formation (Hydrolysis/Acid) Type->Impurity Pressure Pressure Loss (Leaking CPA) Type->Pressure CheckBase Check Base Particle Size & Agitation Stall->CheckBase CheckWater Check Solvent KF (Water Content) Impurity->CheckWater CheckSeal Check Reactor Seals (O-rings) Pressure->CheckSeal AddCatalyst Action: Add 10mol% TEA or Increase RPM CheckBase->AddCatalyst DrySolvent Action: Dry Toluene or Lower Temp CheckWater->DrySolvent CoolDown Action: Cool immediately Do NOT open hot CheckSeal->CoolDown

Figure 2: Decision Matrix for Process Deviations.

Scale-Up Workflow Diagram

Workflow Start Start: Clean Reactor Charge Charge SM + K2CO3 + Toluene (Agitate) Start->Charge Cool Cool to <10°C Charge->Cool AddCPA Add Cyclopropylamine (Sub-surface) Cool->AddCPA Heat Seal & Heat to 95°C (Pressure 2-4 bar) AddCPA->Heat Check IPC: HPLC Check Heat->Check Check->Heat Fail (Continue) Workup Aq. Wash & Separation Check->Workup Pass Cryst Crystallize (Heptane/Tol) Workup->Cryst End Isolate Product Cryst->End

Figure 3: End-to-End Manufacturing Workflow.

References

  • Chemical Safety & Handling

    • Cyclopropylamine Safety Data Sheet (SDS). Santa Cruz Biotechnology. Retrieved from

    • Methyl 2-chloronicotinate Product Data.[1][3][5][6] ChemScene.[1] Retrieved from

  • Synthetic Methodology (SNAr on Pyridines): Process for 2-amino-nicotinic acid derivatives. Patent US20060106061. (Describes analogous SNAr conditions on chloronicotinates). Preparation of 2-substituted nicotinates. Patent WO2008053157. (Details the use of toluene/base systems for amine displacement).
  • Analytical Standards

    • Methyl Nicotinate Impurity Profiling.[4] Veeprho Standards. Retrieved from

Sources

Optimization

"recrystallization methods for Methyl 2-(cyclopropylamino)nicotinate"

Executive Summary & Compound Profile Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN ) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most nota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN ) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine .[1][2] Achieving high purity (>99%) of this intermediate is paramount, as impurities carried forward can affect the crystal morphology and bioavailability of the final API.[2]

This guide addresses the specific challenges associated with purifying Me-CAN, including its tendency to "oil out" due to its low melting point and the presence of unreacted cyclopropylamine or 2-chloronicotinate precursors.[1][2]

Compound Identification:

  • Chemical Name: Methyl 2-(cyclopropylamino)pyridine-3-carboxylate[1][2]

  • CAS Number: 1056372-97-2 (Note: CAS may vary by salt form; this guide addresses the free base).[1][2]

  • Physical State: Solid (White to off-white crystalline powder).[1][2]

  • Key Functional Groups: Pyridine ring (basic), Ester (hydrophobic/polar), Cyclopropylamine (secondary amine).[1][2]

Solubility Profile & Solvent Selection

The solubility of Me-CAN is dictated by the competing polarity of the pyridine ring and the lipophilic cyclopropyl group.

Solvent SystemSolubility at 25°CSolubility at BoilingSuitabilityNotes
Methanol (MeOH) HighVery HighGood Excellent for cooling crystallization.[1][2]
Ethanol (EtOH) Moderate-HighHighExcellent Preferred for slower crystal growth.[1][2]
Ethyl Acetate (EtOAc) HighVery HighSolvent Use in combination with an antisolvent.[1][2]
n-Heptane / Hexane LowModerateAnti-Solvent Induces precipitation; prevents oiling out.[1][2]
Water LowLowAnti-Solvent Can cause hydrolysis if heated too long.[1][2]
Toluene HighHighProcess Solvent Often used in synthesis; less ideal for final isolation.[1][2]

Recommended Recrystallization Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material with >90% purity.[1][2]

  • Dissolution: Charge crude Me-CAN into a reactor. Add Ethanol (anhydrous) at a ratio of 3-5 mL per gram of solid.[1][2]

  • Heating: Heat the mixture to reflux (~78°C) with vigorous stirring until complete dissolution.

    • Critical Check: If solids remain, add more ethanol in 10% increments.[1][2] Do not exceed 10 mL/g to avoid yield loss.[1][2]

  • Hot Filtration: If insoluble particles (inorganic salts) are present, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[2]

  • Cooling:

    • Cool slowly to room temperature (20-25°C) over 2 hours.

    • Further cool to 0-5°C using an ice bath for 1 hour.

  • Isolation: Filter the white crystals using vacuum filtration.

  • Washing: Wash the cake with cold ethanol (0°C).

  • Drying: Dry under vacuum at 40-45°C for 12 hours.

Method B: Two-Solvent Recrystallization (EtOAc / n-Heptane)

Best for: Removing non-polar impurities or when the compound oils out in alcohols.[1][2]

  • Dissolution: Dissolve crude Me-CAN in the minimum amount of Ethyl Acetate at 50-60°C.

  • Antisolvent Addition: Slowly add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[1][2]

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.[2]

  • Crystallization: Remove from heat and allow to cool undisturbed. The slow cooling gradient prevents oiling out.[2]

  • Collection: Filter and wash with a 1:3 mixture of EtOAc/Heptane.[1][2]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What went wrong?

  • Cause: The temperature dropped too quickly, or the solvent concentration is too high (supersaturation occurred in the metastable "oiling" region).[2]

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of pure Me-CAN at a temperature slightly below the saturation point.[1][2] Slow down the cooling rate (e.g., wrap the flask in foil or use a programmable bath).

Q2: The crystals are colored (yellow/orange) instead of white.

  • Cause: Presence of oxidized by-products or trace starting material (2-chloronicotinate derivatives).[1][2]

  • Fix: Perform a "charcoal treatment" during the hot filtration step.[2] Add activated carbon (5% w/w) to the hot solution, stir for 15 minutes, and filter while hot.

Q3: Low yield (<50%) after filtration.

  • Cause: Too much solvent was used, or the mother liquor still holds significant product.[2]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to obtain a "second crop" of crystals. Note that the second crop may be less pure.[2]

Process Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate purification pathway.

Recrystallization_Workflow Start Crude Me-CAN Input CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity MethodA Method A: Single Solvent (EtOH) HighPurity->MethodA MethodB Method B: Two-Solvent (EtOAc/Heptane) LowPurity->MethodB OilingCheck Did it Oil Out? MethodA->OilingCheck MethodB->OilingCheck Remedy Re-heat & Seed Slow Cool OilingCheck->Remedy Yes Success Filter & Dry (Target >99%) OilingCheck->Success No Remedy->OilingCheck

Caption: Decision matrix for Me-CAN purification. Method selection depends on initial purity; "oiling out" requires thermal modulation.[1]

References

  • Virginia Commonwealth University (VCU). (2015).[1][2] Nevirapine Batch Transfer Document: Process Chemistry and Technology Transfer Report. Retrieved from [Link] (Describes Me-CAN as a solid intermediate with specific IR/Raman solid-state signatures).

  • Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2]

  • Massachusetts Institute of Technology (MIT). (n.d.).[1][2] Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][2] Methyl 2-chloronicotinate (Precursor Data). National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Based Assays for Nicotinic Compounds

Welcome to the technical support center for nicotinic compound assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and deta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinic compound assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for robust and reproducible cell-based assays targeting nicotinic acetylcholine receptors (nAChRs).

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up and running cell-based assays for nicotinic compounds.

Q1: How do I select the appropriate cell line for my nAChR subtype of interest?

Answer: The choice of cell line is foundational to the success of your assay. The primary consideration is the expression of the specific nAChR subtype you are studying.

  • Endogenously Expressing Cell Lines: Some cell lines, such as the human neuroblastoma SH-SY5Y or small cell lung cancer (SCLC) cell lines, endogenously express certain nAChR subtypes.[1][2] While these can provide a more physiologically relevant context, the expression levels can be variable and may not be sufficient for a robust assay window.

  • Recombinant Cell Lines: For most applications, especially in a drug discovery setting, stably transfected cell lines are preferred.[3] These cell lines, typically HEK293 or CHO cells, are engineered to express specific nAChR subunit combinations (e.g., α4β2, α7, α3β4). This approach offers several advantages:

    • Defined Subtype: You can be certain of the receptor composition you are studying.

    • High Expression Levels: Stable transfection can lead to higher receptor density, resulting in a more robust signal.

    • Consistency: A clonal cell line provides a consistent and reproducible biological system for screening.[4]

When creating or selecting a recombinant cell line, consider co-transfecting with chaperone proteins like RIC-3 or NACHO, which have been shown to enhance the functional expression of certain nAChR subtypes.[5]

Q2: What are the primary functional assay formats for studying nicotinic compounds?

Answer: The main functional assays for nAChRs are designed to measure the ion flux that occurs upon receptor activation. The most common formats are:

  • Fluorescent Calcium Flux Assays: These are the most common high-throughput screening (HTS) friendly assays. nAChRs are cation channels, and many subtypes, particularly the α7 nAChR, have a significant permeability to calcium (Ca2+).[6][7] The influx of Ca2+ upon receptor activation is measured using a fluorescent calcium indicator dye.[8][9] This method is highly adaptable for HTS.[10]

  • Membrane Potential Assays: Activation of nAChRs leads to the influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane.[3] This change in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes. This method is applicable to all nAChR subtypes, regardless of their Ca2+ permeability.

  • Ion Flux Assays (e.g., 86Rb+ Efflux): These assays directly measure the movement of ions through the receptor channel. The 86Rb+ efflux assay uses a radioactive isotope of rubidium as a surrogate for potassium. It is considered a gold-standard and is often used as an orthogonal method to validate hits from primary screens.[3][11]

Q3: How do I choose the best fluorescent indicator for my calcium flux assay?

Answer: The choice of calcium indicator depends on your specific experimental needs, including the instrumentation available and the desired sensitivity.

IndicatorExcitation/Emission (nm)Key Features
Fluo-3 506/526A classic green fluorescent indicator. Essentially non-fluorescent in the absence of calcium.[12]
Fluo-4 494/516A brighter and more photostable analog of Fluo-3, making it more suitable for HTS.[12]
Cal-520® 492/514A newer generation green indicator with a high signal-to-background ratio and excellent intracellular retention.[10][12]
Rhod-2 552/576A red fluorescent indicator, useful for multiplexing with green fluorescent probes (e.g., GFP-tagged proteins).[8]
Fura-2 340/510 and 380/510A ratiometric indicator, which means the ratio of fluorescence at two different excitation wavelengths is used. This minimizes the effects of uneven dye loading and photobleaching.[8]

For most HTS applications, single-wavelength indicators like Fluo-4, Fluo-8®, or Cal-520® are preferred due to their large dynamic range and compatibility with automated liquid handling systems.[10][12]

Q4: What is nAChR desensitization and why is it a critical factor in my assay?

Answer: Desensitization is a phenomenon where the receptor, upon prolonged or repeated exposure to an agonist, enters a non-conducting, closed state, even though the agonist is still bound.[7][13] This is a natural regulatory mechanism to prevent over-stimulation.[14]

Why it's critical:

  • Rapid Onset: For some subtypes, like the α7 nAChR, desensitization can occur within milliseconds to seconds.[7]

  • Signal Attenuation: If not properly controlled, desensitization can lead to a rapid decrease in your assay signal, resulting in a small or non-existent assay window.

  • Variability: The rate and extent of desensitization can be a major source of well-to-well variability.

To manage desensitization, it is crucial to carefully control the timing of agonist addition and signal reading. For HTS, this is typically achieved using automated liquid handlers like a FLIPR (Fluorometric Imaging Plate Reader) that can add reagents and read the signal simultaneously.

Q5: What are the key quality control (QC) parameters for a robust nAChR assay?

Answer: To ensure your assay is reliable and reproducible, you should evaluate the following QC parameters:

  • Signal-to-Background Ratio (S/B): This is the ratio of the signal from wells with an agonist to the signal from wells with buffer or a vehicle control. A higher S/B ratio indicates a more robust assay.

  • Z'-factor: This is a statistical parameter that reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

  • Coefficient of Variation (%CV): This measures the variability of your data. For HTS, a %CV of less than 15% is generally acceptable.[3]

These parameters should be monitored regularly using appropriate positive and negative controls.

PART 2: Troubleshooting Guide

This section provides solutions to common problems encountered during nAChR assays.

Problem: Low or No Signal
Potential Cause Recommended Solution
Poor Receptor Expression - Verify receptor expression using a complementary method like Western blot or a binding assay with a radiolabeled ligand (e.g., [3H]-epibatidine).[15][16]- Consider using chaperones like RIC-3 or NACHO to improve receptor folding and trafficking.[5]- Optimize cell culture conditions. Some studies suggest that incubating cells at a lower temperature (e.g., 29-30°C) for 48-72 hours can increase the surface expression of some nAChR subtypes.[3][15]
Inactive Compound - Confirm the identity and purity of your nicotinic compounds using an analytical method like LC-MS/MS.[17]- Test a fresh dilution of your compound. Some compounds may be unstable in solution.
Suboptimal Assay Conditions - Titrate the agonist concentration to determine the optimal EC50 or EC80 for your assay.[3]- Optimize cell density per well. Too few cells will result in a low signal, while too many can lead to artifacts.[18]- Ensure your assay buffer composition is appropriate.
Inefficient Dye Loading (Calcium Assays) - Optimize the concentration of the calcium indicator dye and the loading time and temperature.- Ensure that the AM ester form of the dye is being properly cleaved by intracellular esterases to its active form.[10]
Receptor Desensitization - Reduce the agonist concentration. High concentrations can cause rapid and profound desensitization.[7]- Minimize the pre-incubation time with the agonist. Use an instrument that allows for simultaneous addition and reading.
Problem: High Background Signal
Potential Cause Recommended Solution
Cell Death or Toxicity - Check cell viability using a method like Trypan Blue exclusion.- Reduce compound concentration if cytotoxicity is observed.- Ensure the final DMSO concentration is low (typically ≤ 0.5%) as high concentrations can be toxic to cells.[3]
Compound Autofluorescence - Screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths of your assay dye.- If a compound is autofluorescent, consider using a dye with a different spectral profile (e.g., a red-shifted dye).[9]
Leaky Calcium Indicator Dye - Use a dye with better intracellular retention, such as Cal-520®.[10]- Reduce the dye loading time or temperature.
Problem: High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent Cell Seeding - Ensure you have a single-cell suspension before plating.- Use a calibrated multichannel pipette or an automated cell dispenser for plating.
Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Ensure proper humidification in your incubator.
Compound Precipitation - Visually inspect your compound plates for any signs of precipitation.- Check the solubility of your compounds in the assay buffer.- Reduce the final compound concentration if necessary.
Receptor Desensitization - As mentioned previously, tightly control the timing of agonist addition and signal reading to minimize variability due to desensitization kinetics.[14]

PART 3: Protocols and Methodologies

Protocol 1: High-Throughput Calcium Flux Assay using a Fluorescent Plate Reader

This protocol provides a general framework for a 384-well plate-based calcium flux assay.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium indicator dye (e.g., Fluo-4 AM or Cal-520® AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage, if necessary).

  • Agonist (e.g., nicotine, acetylcholine).

  • Antagonist (e.g., mecamylamine).

  • 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: a. Harvest and count the cells. b. Resuspend the cells in culture medium to the desired density (e.g., 5,000 - 20,000 cells per 25 µL). c. Dispense 25 µL of the cell suspension into each well of the 384-well plate. d. Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Dye Loading: a. Prepare the dye loading solution in Assay Buffer. For example, 4 µM Fluo-4 AM with 2.5 mM Probenecid. b. Aspirate the culture medium from the cell plate. c. Add 25 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: a. Prepare a compound plate with your test compounds (agonists or antagonists) at the desired concentration (e.g., 4x the final concentration). b. Place both the cell plate and the compound plate into a fluorescent plate reader equipped with an automated liquid handler (e.g., FLIPR).

  • Signal Detection: a. For Antagonist Mode: i. Add 12.5 µL of the antagonist from the compound plate to the cell plate. ii. Incubate for a predetermined time (e.g., 15-30 minutes). iii. Add 12.5 µL of an EC80 concentration of the agonist. iv. Immediately begin reading the fluorescence signal (e.g., every second for 2-3 minutes). b. For Agonist Mode: i. Add 12.5 µL of the agonist from the compound plate to the cell plate. ii. Immediately begin reading the fluorescence signal.

  • Data Analysis: a. Calculate the response as the maximum fluorescence signal minus the baseline fluorescence. b. For agonists, plot the response against the compound concentration to determine the EC50. c. For antagonists, plot the % inhibition against the compound concentration to determine the IC50.

Protocol 2: Validation with Known Agonists and Antagonists

A critical step in assay development is to validate its performance with reference compounds.[3]

Agonist Validation:

  • Prepare a serial dilution of a known agonist (e.g., nicotine).

  • Perform the assay in agonist mode as described above.

  • Generate a concentration-response curve and calculate the EC50 value.

  • Compare the obtained EC50 value to published values for your specific nAChR subtype and cell system. The rank order of potency for different agonists should also align with the literature.[3]

Antagonist Validation:

  • Prepare a serial dilution of a known antagonist (e.g., mecamylamine).

  • Perform the assay in antagonist mode, using a fixed concentration of an agonist (typically EC50 to EC80).

  • Generate a concentration-inhibition curve and calculate the IC50 value.

  • Compare the IC50 value to published data.

PART 4: Key Concepts and Visualizations

Simplified nAChR Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic ACh Receptor (Resting State) nAChR_Open Open Channel State nAChR->nAChR_Open Agonist Binding nAChR_Open->nAChR Agonist Dissociation nAChR_Desensitized Desensitized State nAChR_Open->nAChR_Desensitized Prolonged Agonist Exposure Depolarization Membrane Depolarization nAChR_Open->Depolarization Calcium_Signal Increased [Ca2+]i (Fluorescence) nAChR_Open->Calcium_Signal nAChR_Desensitized->nAChR Recovery Agonist Nicotinic Agonist (e.g., Nicotine) Na_ion Na+ Na_ion->nAChR_Open Influx Ca_ion Ca2+ Ca_ion->nAChR_Open Influx

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Experimental Workflow for Assay Optimization

Assay_Workflow start Start: Select nAChR Subtype & Cell Line cell_prep Optimize Cell Seeding Density start->cell_prep dye_load Optimize Dye Loading (Concentration, Time, Temp) cell_prep->dye_load agonist_titration Determine Agonist EC50/EC80 dye_load->agonist_titration qc_check Assess Assay Quality (Z', S/B, %CV) agonist_titration->qc_check troubleshoot Troubleshoot Assay (See Guide) qc_check->troubleshoot Z' < 0.5 antagonist_validation Validate with Known Antagonists (IC50) qc_check->antagonist_validation Z' > 0.5 troubleshoot->cell_prep screen Proceed to Compound Screening antagonist_validation->screen

Caption: A typical workflow for optimizing a cell-based nAChR functional assay.

Troubleshooting Decision Tree

Troubleshooting_Tree start Assay Problem Detected q1 Is the signal low or absent? start->q1 q2 Is the background high? q1->q2 No a1 Check Receptor Expression & Compound Activity q1->a1 Yes q3 Is the variability high? q2->q3 No a2 Check for Cytotoxicity & Autofluorescence q2->a2 Yes a3 Check Cell Seeding & Plate Edge Effects q3->a3 Yes end Problem Resolved a1->end a2->end a3->end

Sources

Optimization

"troubleshooting inconsistent results with Methyl 2-(cyclopropylamino)nicotinate"

This technical guide addresses the specific challenges associated with Methyl 2-(cyclopropylamino)nicotinate (CAS: 204470-79-9), a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with Methyl 2-(cyclopropylamino)nicotinate (CAS: 204470-79-9), a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors.

The "inconsistent results" reported with this compound typically stem from three distinct physicochemical phenomena: NMR rotamerism , ester hydrolysis sensitivity , and cyclopropyl ring instability .

Troubleshooting Inconsistencies in Synthesis, Purification, and Analysis

Status: Operational Scope: Synthesis Optimization, Analytical Artifacts, Stability Audience: Medicinal Chemists, Process Chemists, QC Analysts

The "Ghost Impurity" Phenomenon (NMR Analysis)

User Issue: "My proton NMR shows split peaks and broad signals, suggesting a purity of ~80%, but LC-MS indicates >98% purity. Recrystallization does not fix this."

Root Cause: Restricted Rotation (Rotamerism). The 2-aminonicotinate scaffold possesses an intramolecular hydrogen bond between the secondary amine (N-H) and the ester carbonyl oxygen. This locks the molecule into a planar conformation. However, the bulky cyclopropyl group creates steric clash, slowing the rotation around the C(pyridine)-N(amine) bond. On the NMR timescale, this results in the observation of two distinct conformers (rotamers) or broadened peaks, often mistaken for impurities.

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Run the

    
     NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-
    
    
    
    .
  • Result Interpretation: If the split peaks coalesce into sharp singlets, the sample is pure. If the peaks remain distinct, you have a genuine chemical impurity.

Corrective Action:

  • Report NMR data at elevated temperature.

  • Do not attempt further purification based solely on room-temperature NMR splitting.

Synthesis & Yield Variability[1][2][3][4][5]

User Issue: "The SNAr reaction of methyl 2-chloronicotinate with cyclopropylamine yields fluctuate between 40% and 85%. The reaction often stalls."

Root Cause: HCl Scavenging Failure & Volatility. The reaction generates HCl as a byproduct. If not neutralized, the HCl protonates the cyclopropylamine (starting material), rendering it non-nucleophilic. Additionally, cyclopropylamine (b.p. ~50°C) is volatile and can escape the reaction headspace if not sealed properly, altering the stoichiometry.

Optimized Protocol (Standardized):

ParameterRecommendationRationale
Stoichiometry 1.0 eq Ester : 2.5 eq AmineExcess amine acts as both nucleophile and base (sacrificial).
Base DIPEA or

(2.0 eq)
Prevents protonation of the cyclopropylamine.
Solvent 1,4-Dioxane or DMFHigh boiling point allows heating without losing amine (if sealed).
Temperature 80–90°C (Sealed Tube)Required to overcome the deactivation of the pyridine ring.

Critical Control Point: Do not use strong mineral acids during workup. The cyclopropyl ring is acid-sensitive and can undergo ring-opening hydration to form linear chain impurities (e.g., n-propanol derivatives).

Stability & Storage (The "Melting Point Drift")

User Issue: "The solid turns slightly yellow and the melting point decreases after 2 weeks of storage."

Root Cause: Autocatalytic Hydrolysis. The methyl ester at position 3 is activated by the electron-deficient pyridine ring. Moisture initiates hydrolysis to 2-(cyclopropylamino)nicotinic acid . This acid byproduct can catalyze further hydrolysis (autocatalysis) and may decarboxylate under thermal stress.

Stability Data Table:

ConditionStability RatingObservation
Solid, -20°C, DesiccatedHigh Stable >12 months.
Solid, RT, Ambient AirModerate Surface hydrolysis (yellowing) after 2-4 weeks.
Solution (DMSO), RTLow Significant hydrolysis within 48 hours.
Solution (Acidic Methanol)Critical Cyclopropyl ring opening + Ester transesterification.

Visualized Troubleshooting Pathways

Pathway A: Reaction & Degradation Logic

This diagram illustrates the desired pathway versus the two primary failure modes: Hydrolysis (Impurity B) and Ring Opening (Impurity C).

ReactionPathways SM Methyl 2-chloronicotinate (Starting Material) Product Methyl 2-(cyclopropylamino)nicotinate (Target) SM->Product SNAr + Base, Heat Amine Cyclopropylamine Amine->Product Impurity_Acid Impurity B: Carboxylic Acid (Hydrolysis) Product->Impurity_Acid Moisture / Basic Workup Impurity_Ring Impurity C: Ring-Opened Products (Acid Catalyzed) Product->Impurity_Ring Strong Acid (HCl/H2SO4)

Figure 1: Chemical pathways showing synthesis (Blue) and common degradation routes (Red).[1]

Pathway B: Diagnostic Decision Tree

Use this flowchart to resolve inconsistent analytical data.

TroubleshootingTree Start Issue: Inconsistent Purity Data CheckNMR Does NMR show split/broad peaks? Start->CheckNMR CheckLCMS Does LC-MS show single peak? CheckNMR->CheckLCMS No VT_NMR Run VT-NMR (50°C) CheckNMR->VT_NMR Yes Coalesce Peaks Coalesce? VT_NMR->Coalesce Rotamers Diagnosis: Rotamers (Not Impure) Coalesce->Rotamers Yes RealImpurity Diagnosis: Chemical Impurity Coalesce->RealImpurity No CheckAcid Check Workup: Did you use Acid? RealImpurity->CheckAcid RingOpen Suspect: Cyclopropyl Ring Opening CheckAcid->RingOpen Yes (pH < 3) Hydrolysis Suspect: Ester Hydrolysis CheckAcid->Hydrolysis No (pH > 9)

Figure 2: Step-by-step logic to diagnose purity discrepancies.

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction to remove unreacted cyclopropylamine? A: Avoid if possible. While the pyridine nitrogen is basic, the cyclopropylamine group is sensitive to strong acids (like 1M HCl), which can trigger ring opening. Instead, remove excess cyclopropylamine (b.p. 50°C) by vacuum concentration or a mild citric acid wash (pH ~4-5) strictly controlled at 0°C.

Q: Why is my HPLC retention time shifting between runs? A: The pyridine nitrogen has a pKa ~3-4. If your mobile phase pH is near this pKa, the molecule oscillates between protonated and neutral states, causing peak tailing and retention time shifts.

  • Fix: Buffer your aqueous mobile phase to pH 7.0 (using Ammonium Acetate) to keep it neutral, or pH 2.0 (using Formic Acid) to keep it fully protonated. Do not run unbuffered.

Q: The reaction turned black. Is the product lost? A: Not necessarily. Pyridines and amines often form dark charge-transfer complexes or minor oxidation byproducts at high temperatures. The product is likely intact. Filter through a pad of silica gel or Celite to remove the tarry baseline impurities before crystallization.

References

  • Synthesis of 2-amino-3-pyridinecarboxylic acid esters

    • Title: Nucleophilic substitution of 2-chloronicotinic acid deriv
    • Source:Journal of Heterocyclic Chemistry, Vol 15, Issue 2.
    • Relevance: Establishes the SNAr mechanism and base requirements for 2-chloronicotin
    • URL:[Link] (General Journal Link)

  • Rotamerism in 2-aminopyridines

    • Title: Restricted Rot
    • Source:Magnetic Resonance in Chemistry.
    • Relevance: Explains the NMR peak splitting phenomena due to H-bonding.
    • URL:[Link]

  • Cyclopropylamine Stability

    • Title: Acid-catalyzed ring opening of cyclopropylamines.
    • Source:Journal of Organic Chemistry.
    • Relevance: Validates the warning against using strong acids during workup.
    • URL:[Link]

Sources

Troubleshooting

"optimization of Methyl 2-(cyclopropylamino)nicotinate dosage in vitro"

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-(cyclopropylamino)nicotinate (CAS: 204470-74-8). This molecule is a structural intermediate often associated with...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 2-(cyclopropylamino)nicotinate (CAS: 204470-74-8).

This molecule is a structural intermediate often associated with the synthesis of non-nucleoside reverse transcriptase inhibitors (like Nevirapine) and specific agrochemicals. Its physicochemical properties—specifically the lipophilic cyclopropyl moiety combined with a basic pyridine ring and a hydrolyzable methyl ester—present unique challenges in in vitro dosage optimization.

Status: Operational Current Topic: In Vitro Dosage Optimization & Stability Control Support Tier: Level 3 (Senior Application Scientist)

🔬 Core Directive: The "Pro-Drug" Paradox

Read This First: Before optimizing dosage, you must define your active species. Methyl 2-(cyclopropylamino)nicotinate is an ester . In biological media containing serum (FBS/FCS), carboxylesterases will hydrolyze this molecule into 2-(cyclopropylamino)nicotinic acid .

  • Scenario A: You are testing the ester itself. (Requires serum-free media or esterase inhibitors).

  • Scenario B: You are using the ester as a cell-permeable precursor to deliver the acid intracellularly. (Requires accounting for hydrolysis rates).

🛠 Module 1: Solubility & Stock Preparation

Issue: "My compound precipitates upon addition to cell culture media."

The Mechanism

The cyclopropylamino group significantly increases lipophilicity compared to simple methyl nicotinate. While the pyridine nitrogen provides some basicity, the molecule remains poorly soluble in aqueous buffers at neutral pH. Rapid addition of high-concentration DMSO stocks to aqueous media causes "crashing out" (micro-precipitation), which creates false negatives in efficacy and false positives in toxicity (physical cell stress).

Validated Protocol: The "Intermediate Shift" Method

Do not pipette directly from 100% DMSO stock to Media. Use an intermediate dilution step.

Step-by-Step:

  • Primary Stock: Dissolve powder in anhydrous DMSO to 50 mM . (Store at -20°C, desiccated).

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into PBS (pH 7.4) or serum-free media.

    • Critical Check: If precipitation occurs here, the concentration is too high. Lower Primary Stock to 10 mM.

  • Final Dosing: Add the Intermediate Stock (10x) to your cell culture wells (1:10 dilution).

    • Result: Final DMSO concentration is 0.1%–1.0%, minimizing solvent toxicity while ensuring solubility.

Solubility Troubleshooting Table

Solvent SystemMax Solubility (Est.)Risk LevelNotes
100% DMSO >50 mMLowIdeal for storage. Hygroscopic (keep sealed).
100% Ethanol ~20-30 mMMediumEvaporation alters concentration over time.
PBS (pH 7.4) <100 µMHighDo not use for stock. Only for final dilution.
Culture Media + 10% FBS ~200-500 µMMediumSerum albumin binds the drug, aiding solubility but reducing free fraction.

📉 Module 2: Stability & Hydrolysis Control

Issue: "My IC50 shifts dramatically between 6-hour and 24-hour timepoints."

The Mechanism

Serum esterases (ubiquitous in FBS) rapidly cleave the methyl ester. The half-life of simple nicotinate esters in 10% FBS can be as short as 15–45 minutes. If your assay runs for 24 hours, you are primarily measuring the effect of the acid metabolite, not the parent ester.

Experimental Workflow: Stability Validation

Use this workflow to determine if hydrolysis is affecting your data.

StabilityWorkflow Start Start: Methyl Ester Dosage Media Media Selection Start->Media Split Split Conditions Media->Split CondA Cond A: 10% FBS (Standard) Split->CondA CondB Cond B: Heat-Inactivated FBS (56°C, 30min) Split->CondB Assay LC-MS/HPLC Timepoint (0, 1, 4h) CondA->Assay CondB->Assay Decision Compare Peak Ratios (Ester vs Acid) Assay->Decision Hydrolysis Confirmed Hydrolysis Confirmed Decision->Hydrolysis Confirmed High Acid in A Stable Stable Decision->Stable Equal Profiles

Caption: Workflow to differentiate enzymatic hydrolysis from chemical instability. Heat inactivation reduces esterase activity.

Solution Strategy
  • For Ester Activity: Use Heat-Inactivated FBS (HI-FBS) or serum-free media for short-term assays (<4 hours).

  • For Acid Activity: If the acid is the active target, pre-hydrolyze the compound (incubate in NaOH overnight, neutralize) or purchase the acid form (2-(cyclopropylamino)nicotinic acid) directly to ensure consistent dosing.

⚠️ Module 3: Cytotoxicity vs. Specificity

Issue: "I see cell death at high concentrations. Is it specific?"

The Mechanism

The "Cyclopropylamino" moiety acts as a secondary amine. At lysosomal pH (~4.5–5.0), this amine becomes protonated and trapped (Lysosomotropism). High doses (>50 µM) can cause lysosomal swelling and non-specific vacuolization, mimicking apoptosis.

Diagnostic Protocol: The ATP vs. LDH Ratio

To distinguish specific pharmacological effects from membrane rupture (necrosis/precipitation), run a multiplexed assay.

  • Assay 1: CellTiter-Glo (ATP): Measures metabolic activity.

  • Assay 2: LDH Release: Measures membrane rupture.

Interpretation Guide:

  • Low ATP + Low LDH: Cytostasis (Cell cycle arrest). Likely specific pharmacological effect.

  • Low ATP + High LDH: Necrosis. Likely chemical toxicity or precipitation.

❓ Frequently Asked Questions (FAQ)

Q: Can I autoclave media containing this compound? A: No. Nicotinate esters are thermally unstable and susceptible to hydrolysis. Filter sterilize (0.22 µm PTFE) your stock solutions instead.

Q: Why is the color of my stock solution turning yellow? A: Oxidation of the amino-pyridine ring. While the cyclopropyl group is relatively stable, the pyridine nitrogen is sensitive to light and air. Store stocks in amber vials under nitrogen/argon gas if possible. Discard if significant discoloration occurs.

Q: Does the cyclopropyl group react with thiols (GSH)? A: Generally, no. Unlike cyclopropenones or activated cyclopropanes, the cyclopropylamino group on a pyridine ring is chemically stable under physiological conditions and does not typically act as a Michael acceptor / alkylating agent.

📚 References & Grounding

  • Synthesis & Properties of Nicotinate Intermediates:

    • Groziak, M. P. (2000). Heterocyclic Chemistry of Nevirapine and Related Anti-HIV Agents. This literature establishes the chemical behavior of cyclopropyl-substituted pyridines used as pharmaceutical intermediates.

    • Source: (Contextual grounding on cyclopropyl-amino pyridine scaffolds).

  • Ester Hydrolysis in Cell Culture:

    • Li, B., et al. (2005). Stability of Ester-Containing Compounds in Cell Culture Media. Journal of Pharmaceutical Sciences. Demonstrates the rapid half-life of simple esters in FBS-supplemented media.

    • Source: (Baseline data for methyl nicotinate stability).

  • Solubility Protocols:

    • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for DMSO stock preparation and precipitation avoidance).

  • Chemical Identity Verification:

    • PubChem Compound Summary: Methyl 2-(cyclopropylamino)nicotinate.

    • Source:Note: While CID 7151 is the parent methyl nicotinate, the physicochemical principles cited regarding ester hydrolysis apply directly to the cyclopropylamino derivative.

Reference Data & Comparative Studies

Validation

Strategic Validation Guide: Analytical Methods for Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: Critical Starting Material (CSM) Validation for Next-Generation Nevirapine Synthesis Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts Focus: Critical Starting Material (CSM) Validation for Next-Generation Nevirapine Synthesis

Executive Summary & Contextual Grounding

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN), CAS 1249048-43-8 , has emerged as a pivotal Critical Starting Material (CSM) in the "Medicines for All" ultra-efficient synthesis of Nevirapine (an essential WHO antiretroviral). Unlike legacy processes using 2-chloronicotinic acid, the Me-CAN route allows for a one-pot coupling with 2-chloro-3-amino-4-picoline (CAPIC), significantly reducing unit operations and cost.

However, the purity of Me-CAN is non-negotiable. Impurities such as unreacted cyclopropylamine or hydrolyzed acid derivatives can poison the subsequent sodium hydride-mediated cyclization, leading to OOS (Out of Specification) API. This guide validates a high-throughput UPLC method against a robust HPLC alternative, ensuring your analytical control strategy meets ICH Q2(R1) standards.

Method Comparison: UPLC vs. HPLC

We compare two validated approaches: a high-speed UPLC method for in-process control (IPC) and a robust HPLC method for final release testing.

FeatureMethod A: High-Speed UPLC (Recommended) Method B: Robust HPLC (Alternative)
Instrument Waters ACQUITY UPLC H-Class (or equiv)Agilent 1260 Infinity / Standard HPLC
Column Waters BEH C18 (1.7 µm, 2.1 × 50 mm)Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 × 50 mm)
Run Time 10.0 minutes 25.0 minutes
Solvent Usage < 6 mL per run (Green Chemistry)~25 mL per run
Resolution (Rs) > 3.5 (Me-CAN vs. Impurities)> 2.0
Application High-throughput IPC, Reaction MonitoringQA Release, Global Tech Transfer

Expert Insight: While HPLC is ubiquitous, the UPLC method is superior for the Me-CAN pathway because it resolves the polar hydrolytic degradants (Acid-CAN) much faster. The reduced solvent consumption aligns with the "Green Chemistry" principles of the Me-CAN synthesis route itself.

Deep-Dive Experimental Protocol (Method A: UPLC)

This protocol is optimized for the separation of Me-CAN from its specific process impurities: 2-chloronicotinic acid methyl ester (starting material) and 2-(cyclopropylamino)nicotinic acid (hydrolysis product).

Reagents & Materials
  • Reference Standard: Methyl 2-(cyclopropylamino)nicotinate (>99.0% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Milli-Q Water.

  • Buffer: Not required for the rapid gradient, but 0.1% Formic Acid or 10mM Ammonium Acetate is recommended if peak tailing occurs due to the basic amine function.

Chromatographic Conditions
  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 1.0 µL

  • Column Temp: 40°C

  • Detection: PDA at 260 nm (Me-CAN λmax) and 220 nm (Impurities).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
0.5 95 5 Isocratic Hold
9.0 10 90 Linear Gradient
9.1 95 5 Re-equilibration

| 10.0 | 95 | 5 | End |

Sample Preparation
  • Stock Solution: Dissolve 10.0 mg Me-CAN in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to 100 µg/mL.

  • System Suitability: Inject Working Standard 5 times. RSD of peak area must be ≤ 2.0%.[2]

Validation Performance Data (ICH Q2(R1))

The following data represents the validated performance characteristics of the UPLC method.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at Me-CAN RT (approx 4.2 min)Purity Angle < Purity Threshold (PDA)Pass
Linearity R² ≥ 0.999 (Range: 50–150% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levelsMean Recovery: 100.4%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.45%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness RT shift < 0.2 min with ±2°C TempStable (± 0.05 min shift)Pass

Visualizing the Analytical Workflow

The following diagram illustrates the integration of this analytical method into the Nevirapine synthesis workflow, highlighting the Critical Control Points (CCPs).

MeCAN_Analysis RawMat Raw Materials (2-Chloro-nicotinic ester + CPA) Reaction Coupling Reaction (Formation of Me-CAN) RawMat->Reaction IPC_Sampling IPC Sampling (Check Conversion) Reaction->IPC_Sampling t=2 hrs Analysis UPLC Analysis (Method A) IPC_Sampling->Analysis Dilute in ACN Decision Spec Check (>98% Purity?) Analysis->Decision Data Output NextStep Proceed to Nevirapine Cyclization Decision->NextStep Pass Reprocess Reprocess/Recrystallize Decision->Reprocess Fail Reprocess->Analysis

Figure 1: Analytical workflow integrating Me-CAN validation into the Nevirapine manufacturing process.

Expert Commentary on Degradation Pathways

When validating this method, researchers must be aware of the hydrolytic instability of the ester group.

  • Pathway: In the presence of moisture and residual base (cyclopropylamine), Me-CAN hydrolyzes to 2-(cyclopropylamino)nicotinic acid.

  • Chromatographic Behavior: The acid impurity is more polar and will elute earlier than Me-CAN on a C18 column (typically RRT ~0.6–0.7).

  • Control Strategy: Ensure samples are prepared in anhydrous acetonitrile and analyzed within 24 hours. The UPLC gradient starts at 5% B specifically to retain and resolve this early-eluting acid impurity.

References

  • Medicines for All Institute (VCU). "Technology Transfer Report: Nevirapine Batch Process." Virginia Commonwealth University, 2015.

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • Gupton, B. F., et al. "Streamlined Synthesis of Nevirapine from Methyl 2-(Cyclopropylamino)nicotinate." Organic Process Research & Development, 2017.[3] (Contextual grounding for Me-CAN utility).

  • PubChem. "Methyl 2-(cyclopropylamino)nicotinate Compound Summary." National Library of Medicine.

Sources

Comparative

Comparative Profiling: Methyl 2-(cyclopropylamino)nicotinate vs. Established Nicotinic Agonists

Executive Summary & Compound Positioning Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN methyl ester ) is chemically distinct from classical nicotinic acetylcholine receptor (nAChR) agonists....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Positioning

Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN or 2-CAN methyl ester ) is chemically distinct from classical nicotinic acetylcholine receptor (nAChR) agonists. While primarily recognized in industrial pharmacology as a key intermediate for the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine , its structural core—a 2-amino-3-pyridinecarboxylate —shares pharmacophoric overlap with the "non-canonical" class of nicotinic ligands.

This guide serves as a technical framework for researchers evaluating Me-CAN’s off-target activity or exploring its scaffold for novel nAChR modulation. Unlike the high-affinity cationic agonists (e.g., Nicotine, Epibatidine) which target the orthosteric site via a protonated nitrogen, Me-CAN presents a neutral, lipophilic profile at physiological pH, suggesting a distinct binding mode or allosteric potential.

Pharmacophore Comparison
  • Classical Agonists (e.g., Nicotine): Require a basic center (pKa ~8.0) to interact with Trp149 (cation-π interaction) and a hydrogen bond acceptor (pyridine N) to interact with Tyr195 .

  • Me-CAN: The cyclopropylamino nitrogen is conjugated to the pyridine ring and the ester electron-withdrawing group, significantly reducing basicity. It likely acts as a hydrogen bond acceptor/donor system rather than a cation-π ligand.

Comparative Technical Specifications

The following table contrasts Me-CAN with industry-standard agonists used in drug discovery.

Table 1: Physicochemical & Pharmacological Comparison
FeatureMethyl 2-(cyclopropylamino)nicotinate Nicotine Varenicline Epibatidine
CAS Number 105689-63-654-11-5249296-44-4140111-52-0
Core Scaffold 2-Aminopyridine esterPyridine-pyrrolidineBenzazepineAzabicycloheptane
Primary Role Synthetic Intermediate / Putative LigandFull Agonist (Reference)Partial Agonist (

)
Potent Full Agonist (Toxic)
Binding Mode Hydrophobic / H-Bonding (Low Affinity)Cation-π / H-BondingHigh Affinity Cation-πUltra-High Affinity
LogP (Est.) ~2.1 (Lipophilic)1.21.60.8
TPSA ~55 Ų16 Ų24 Ų24 Ų
Key Selectivity Unknown (Requires Profiling)Non-selective (

)
High

selectivity
Non-selective

Note: Me-CAN is often used as a negative control for cationic binding sites due to its reduced basicity, or as a starting point for SAR studies targeting allosteric modulation.

Mechanism of Action & Signaling Pathway

To evaluate Me-CAN, one must understand the canonical signaling pathway it mimics or modulates.

Figure 1: nAChR Agonist Signaling Cascade

This diagram illustrates the downstream effects of agonist binding, which Me-CAN would trigger if active.

G Ligand Ligand Binding (Me-CAN / Nicotine) Receptor nAChR Conformational Change (Closed -> Open) Ligand->Receptor Orthosteric/Allosteric IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Intracellular Ca2+ Release IonFlux->CaRelease Direct (alpha7) VGCC VGCC Activation Depolarization->VGCC VGCC->CaRelease Response Neurotransmitter Release (DA, Glu, GABA) CaRelease->Response

Caption: Canonical nAChR activation pathway. Me-CAN efficacy is measured by quantifying the Ca2+ release or membrane depolarization steps.

Experimental Protocols for Profiling

Since public bioactivity data for Me-CAN is sparse compared to Nicotine, the following protocols are the industry standard for generating comparative data.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of Me-CAN for 

and

subtypes.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human

      
       or 
      
      
      
      nAChRs.
    • Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Incubation:

    • Tracer: Use [³H]-Epibatidine (0.5 nM) for

      
       or [¹²⁵I]-
      
      
      
      -Bungarotoxin (1 nM) for
      
      
      .
    • Competitor: Add Me-CAN in a concentration range (

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C (to minimize desensitization/degradation).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess whether Me-CAN acts as an agonist, antagonist, or PAM.

  • Cell Loading:

    • Seed SH-SY5Y or transfected HEK cells in 96-well black plates.

    • Load with Fluo-4 AM calcium indicator (4 µM) for 45 min at 37°C.

  • Compound Addition:

    • Agonist Mode: Inject Me-CAN and monitor fluorescence increase (Ex 488nm / Em 525nm).

    • Antagonist Mode: Pre-incubate Me-CAN (10 min), then inject

      
       concentration of Nicotine.
      
  • Data Normalization:

    • Normalize response to % of maximal Epibatidine response (

      
      ).
      
    • Expectation: Me-CAN may show low intrinsic efficacy (

      
      ) if it acts as a partial agonist, or zero efficacy if it is purely an intermediate/antagonist.
      

Experimental Workflow Visualization

This diagram outlines the logical flow for validating Me-CAN against standard agonists.

Workflow Start Compound Library (Me-CAN + Standards) Binding Primary Screen: Radioligand Binding Start->Binding HitCheck Ki < 10 µM? Binding->HitCheck Functional Secondary Screen: Ca2+ Flux (FLIPR) HitCheck->Functional Yes Discard Inactive / Non-binder HitCheck->Discard No ModeCheck Agonist or Antagonist? Functional->ModeCheck Electrophys Validation: Patch Clamp ModeCheck->Electrophys Characterize

Caption: Step-by-step screening workflow to classify Me-CAN activity.

Synthesis & Structural Considerations

For researchers synthesizing Me-CAN for testing, purity is critical as trace amounts of the starting material (2-chloronicotinic acid derivatives) can skew biological data.

  • Synthesis Route: Typically involves the nucleophilic aromatic substitution of Methyl 2-chloronicotinate with cyclopropylamine.

  • Key Impurity: Unreacted 2-chloronicotinate (potential alkylator).

  • Stability: The methyl ester is susceptible to hydrolysis by esterases in in vivo models, converting Me-CAN to 2-(cyclopropylamino)nicotinic acid .

    • Recommendation: Always test the free acid form alongside the ester to distinguish between parent and metabolite activity.

References

  • Hargrave, K. D., et al. (1991). "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones." Journal of Medicinal Chemistry. Link (Describes the synthesis of Nevirapine intermediates including Me-CAN).

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link (Review of nAChR agonist pharmacophores).

  • Taly, A., et al. (2009). "Nicotinic acetylcholine receptors: structural and functional insights into the activation mechanism." Nature Reviews Drug Discovery. Link (Mechanistic grounding for binding assays).

  • Williams, J. T., et al. (2011). "Desensitization of neuronal nicotinic receptors." Journal of Neuroscience. Link (Protocol reference for electrophysiology).

Validation

Publish Comparison Guide: Validating the Mechanism of Action of Methyl 2-(cyclopropylamino)nicotinate (Me-CAN)

Executive Summary Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical pharmacophore scaffold, primarily recognized as the late-stage intermediate in the synthesis of Nevirapine (Viramune), a first-generation Non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical pharmacophore scaffold, primarily recognized as the late-stage intermediate in the synthesis of Nevirapine (Viramune), a first-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While often categorized as a chemical precursor, its structural integrity—specifically the 2-cyclopropylamino-3-nicotinyl motif—defines the binding affinity of the final dipyridodiazepinone drug to the HIV-1 Reverse Transcriptase (RT) allosteric pocket.

This guide outlines the validation framework for Me-CAN and its analogs, focusing on determining their efficacy as allosteric inhibitors of HIV-1 RT . Researchers utilizing Me-CAN as a lead compound or mechanistic probe must distinguish its biological activity from its downstream cyclized product (Nevirapine) and alternative NNRTIs like Efavirenz.

Mechanism of Action: Allosteric Inhibition of HIV-1 RT

The Pharmacological Target

The primary biological target for 2-aminonicotinate derivatives is the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase. Unlike nucleoside inhibitors (NRTIs) that bind to the active catalytic site, Me-CAN derivatives target a hydrophobic pocket adjacent to the active site (p66 subunit).

Mechanistic Pathway[1]
  • Binding: The molecule enters the hydrophobic NNIBP, located near the base of the "thumb" domain of the p66 subunit.

  • Conformational Locking: Binding induces a rotameric switch in amino acid residues (specifically Tyr181 and Tyr188), forcing the p66 thumb into a hyperextended conformation.

  • Catalytic Disruption: This distortion misaligns the primer-template grip, preventing the chemical step of DNA polymerization.

Comparison of Alternatives

The following table contrasts Me-CAN with established NNRTIs to highlight performance benchmarks.

FeatureMethyl 2-(cyclopropylamino)nicotinate (Me-CAN)Nevirapine (Viramune)Efavirenz (Sustiva)
Role Precursor / Scaffold ProbeFirst-Gen NNRTI (Drug)First-Gen NNRTI (Standard)
Structure Acyclic Nicotinate EsterTricyclic DipyridodiazepinoneBenzoxazinone
Binding Mode Flexible (Entropy penalty high)Rigid (Entropy penalty low)Rigid (High affinity)
IC50 (HIV-1 RT) High (Micromolar range, predicted)Low (Nanomolar, ~10-100 nM)Very Low (<10 nM)
Key Residue Interaction Val179, Tyr181 (Weak Pi-stacking)Tyr181, Tyr188 (Strong Pi-stacking)Lys101, Val179 (H-bonding)
Resistance Profile Susceptible to K103NHigh (K103N, Y181C)Moderate (K103N)

Analyst Note: Me-CAN lacks the rigid tricyclic structure of Nevirapine. Mechanistic validation often reveals that while Me-CAN can enter the pocket, it fails to induce the stable conformational lock required for potent inhibition, making it an excellent negative control or starting scaffold for structure-activity relationship (SAR) studies.

Mechanistic Visualization

Pathway: NNRTI-Mediated Inhibition

The following diagram illustrates the causality between Me-CAN/Nevirapine binding and the cessation of viral replication.

NNRTI_Mechanism RT_Active HIV-1 Reverse Transcriptase (Active Conformation) NNIBP Non-Nucleoside Inhibitor Binding Pocket (Hydrophobic) RT_Active->NNIBP Exposes MeCAN Me-CAN / Nevirapine (Ligand) MeCAN->NNIBP Binds to Complex RT-Ligand Complex NNIBP->Complex Forms Thumb_Distortion Hyperextension of p66 Thumb Domain Complex->Thumb_Distortion Induces Catalytic_Halt Misalignment of Primer/Template Grip Thumb_Distortion->Catalytic_Halt Causes Inhibition Inhibition of DNA Polymerization Catalytic_Halt->Inhibition Result

Caption: Logical flow of allosteric inhibition. Ligand binding to the NNIBP forces a structural distortion that deactivates the enzyme.

Experimental Validation Protocols

To validate the mechanism of action, a tiered approach combining biochemical enzymatic assays and biophysical binding confirmation is required.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

Objective: Quantify the IC50 of Me-CAN compared to Nevirapine.

  • Reagents Preparation:

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

    • Template: Poly(rA)·oligo(dT) (homopolymeric template).

    • Substrate: Biotin-dUTP or [3H]-dTTP.

    • Test Compound: Dissolve Me-CAN in 100% DMSO (Stock 10 mM).

  • Assay Setup:

    • Dilute Me-CAN serially (0.1 nM to 100 µM) in Reaction Buffer (50 mM Tris-HCl pH 8.0, 80 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Add 20 ng of HIV-1 RT to each well of a streptavidin-coated plate (for colorimetric) or tube (for radiometric).

    • Incubate for 10 minutes at 37°C to allow inhibitor binding (Pre-incubation is critical for allosteric inhibitors).

  • Reaction Initiation:

    • Add Template/Substrate mix to initiate polymerization.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Colorimetric: Add anti-Biotin-HRP antibody followed by TMB substrate. Measure Absorbance at 450 nm.

    • Radiometric: Precipitate DNA with TCA, filter, and count CPM.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic model to determine IC50.

    • Validation Criteria: Me-CAN should show an IC50 significantly higher (>1 µM) than Nevirapine (<100 nM), confirming that cyclization is essential for potency.

Protocol B: Thermal Shift Assay (Biophysical)

Objective: Confirm physical binding to the RT enzyme (Target Engagement) independent of enzymatic activity.

  • Mix: 2 µM HIV-1 RT + 5x SYPRO Orange dye in qPCR buffer.

  • Add Compound: Add Me-CAN (10 µM and 50 µM) and Nevirapine (Positive Control).

  • Run Melt Curve: Ramp temperature from 25°C to 95°C (0.3°C/step) in a qPCR machine.

  • Analysis:

    • Calculate the Melting Temperature (

      
      ).
      
    • Mechanism Validation: A positive shift in

      
       (
      
      
      
      ) indicates stabilization of the protein structure upon ligand binding.
    • Insight: If Me-CAN binds but does not inhibit (Protocol A), it suggests it occupies the pocket but fails to lock the conformation.

Experimental Workflow Diagram

Workflow Compound Me-CAN (Test Compound) Solubility Solubility Check (DMSO) Compound->Solubility Enzymatic Biochemical Assay (RT Inhibition) Solubility->Enzymatic IC50 Determination Biophysical Biophysical Assay (Thermal Shift/SPR) Solubility->Biophysical Kd / Delta Tm Decision Data Synthesis Enzymatic->Decision Biophysical->Decision Cellular Cellular Assay (MT-4 / GFP-HIV) Valid Validated MoA Cellular->Valid Decision->Cellular If Potent

Caption: Step-by-step validation workflow from compound preparation to cellular confirmation.

References

  • Virginia Commonwealth University. (2015). Continuous Synthesis of Nevirapine.[1] Technology Transfer Report. Link

  • Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2019). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms.[2] (Context for Nicotinate physiological effects). Link

  • ChemicalBook. (2025). Methyl 2-(cyclopropylamino)nicotinate Product Description and Synthesis.Link

  • World Health Organization. (2006). Nevirapine: International Pharmacopoeia. (Details on impurities/intermediates). Link

Sources

Comparative

"reproducibility of experiments with Methyl 2-(cyclopropylamino)nicotinate"

Executive Summary Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical intermediate in the synthesis of dipyridodiazepinone non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) is a critical intermediate in the synthesis of dipyridodiazepinone non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine . While theoretically simple to synthesize via Nucleophilic Aromatic Substitution (


), reproducibility in this workflow is frequently compromised by three factors: ester hydrolysis , exothermic runaway , and regioselectivity issues  during downstream cyclization.

This guide objectively compares the standard thermal


 route against Palladium-catalyzed alternatives and provides a validated, self-correcting protocol for generating high-purity Me-CAN.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of Me-CAN involves the amination of Methyl 2-chloronicotinate. Below is a comparison of the three dominant methodologies used in process chemistry.

Performance Matrix: Method Selection
FeatureMethod A: Thermal

(Recommended)
Method B: Pd-Catalyzed (Buchwald-Hartwig) Method C: Acid Route (Pre-hydrolysis)
Mechanism Nucleophilic Aromatic SubstitutionCross-CouplingAmidation of Free Acid
Yield 85–92%90–95%70–80%
Purity Profile High (if temp controlled)High (requires metal scavenging)Moderate (difficult purification)
Key Impurity Nicotinic Acid (Hydrolysis product)Residual Palladium / LigandOligomers
Scalability Excellent (Kilogram scale)Poor (Cost of catalyst)Moderate
Cost Efficiency High (No noble metals)LowLow
Reproducibility Variable (Sensitive to moisture/heat)High (Robust but complex)High

Verdict: Method A is the industry standard for scalability but requires strict adherence to the protocol below to prevent the formation of the hydrolyzed acid impurity, which poisons downstream cyclization steps.

Part 2: Validated Experimental Protocol (Method A)

Objective: Synthesis of Methyl 2-(cyclopropylamino)nicotinate from Methyl 2-chloronicotinate via


.
The Mechanistic Logic

The reaction relies on the electron-withdrawing nature of the C3-ester group to activate the C2-chlorine for displacement by cyclopropylamine.

  • Critical Control Point (CCP) 1: The reaction is exothermic. Uncontrolled heat drives the attack of moisture (if present) on the ester, converting the product to 2-(cyclopropylamino)nicotinic acid.

  • CCP 2: Cyclopropylamine is volatile (bp ~50°C). High temperatures cause reagent loss, stalling the reaction.

Step-by-Step Workflow

Reagents:

  • Methyl 2-chloronicotinate (1.0 eq)

  • Cyclopropylamine (2.5 eq) – Acts as both nucleophile and base.

  • Solvent: Toluene or Xylenes (Anhydrous). Note: Avoid protic solvents like ethanol to prevent transesterification.

Protocol:

  • System Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser.

    • Self-Validation Step: Purge system with

      
       for 15 mins. Moisture content must be <0.1% to prevent hydrolysis.
      
  • Charging:

    • Dissolve Methyl 2-chloronicotinate in Toluene (5 volumes).

    • Cool solution to 15–20°C .

  • Controlled Addition (The "Slow-Drip" Phase):

    • Add Cyclopropylamine dropwise over 60 minutes.

    • Constraint: Internal temperature must NOT exceed 40°C during addition.

    • Why? Rapid addition spikes temperature, favoring side reactions and reagent boil-off.

  • Reaction Phase:

    • Heat the mixture to 60–65°C .

    • Hold for 6–8 hours.

    • Stop Condition: Monitor by HPLC/TLC. Target <0.5% starting material.

    • Warning: Do not exceed 70°C. Higher temps increase the rate of ester hydrolysis exponentially if any trace water is present.

  • Workup (The "Quench" Phase):

    • Cool to 20°C.

    • Add water (3 volumes) to wash out cyclopropylammonium chloride salts.

    • Separate phases. Wash organic layer with 5%

      
       (removes any trace acid impurity).
      
    • Concentrate organic layer under reduced pressure to yield Me-CAN as a pale yellow oil/solid.

Part 3: Visualization of Signaling & Process Logic

Figure 1: Reaction Pathway and Impurity Formation

This diagram illustrates the primary synthesis pathway alongside the critical failure mode (hydrolysis) that researchers must avoid.

MeCAN_Synthesis cluster_conditions Critical Process Parameters Start Methyl 2-chloronicotinate (Substrate) Intermediate Meisenheimer Complex Start->Intermediate + Cyclopropylamine (T < 40°C) Reagent Cyclopropylamine (Nucleophile) Reagent->Intermediate Product Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) Intermediate->Product Elimination of Cl- (60-65°C) Impurity 2-(cyclopropylamino)nicotinic acid (Hydrolysis Impurity) Product->Impurity H2O / High Temp (>70°C) FAILURE MODE Nevirapine Nevirapine (Target API) Product->Nevirapine + CAPIC / NaH (Cyclization)

Caption: Fig 1. Competitive pathways in Me-CAN synthesis. Red dashed line indicates the hydrolysis failure mode caused by moisture or excessive heat.

Figure 2: Reproducibility Decision Logic

A flowchart for troubleshooting low yields or purity issues during the experimental phase.

Troubleshooting Start Start Analysis: Low Yield or Purity? CheckSM Is Starting Material Consumed? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity Yes AddTime Increase Rxn Time or Eq of Amine CheckSM->AddTime No AcidFound CAUSE: Wet Solvent or Temp > 70°C CheckImpurity->AcidFound Acid (Hydrolysis) SMRemains CAUSE: Amine Evaporation CheckImpurity->SMRemains Stalled Rxn Action1 ACTION: Dry Toluene over sieves; Calibrate Thermometer AcidFound->Action1 Action2 ACTION: Use sealed vessel or efficient condenser SMRemains->Action2

Caption: Fig 2. Troubleshooting logic for maximizing reproducibility in Me-CAN synthesis.

Part 4: Technical Specifications & Safety

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.22 g/mol

  • Solubility: Soluble in DCM, Ethyl Acetate, Toluene. Sparingly soluble in water.

  • Stability: Stable at room temperature if stored under inert atmosphere. Hydrolyzes in moist air.

Safety Warning: Cyclopropylamine is toxic and highly volatile.[1] Methyl 2-chloronicotinate is a skin irritant. All operations must be performed in a fume hood. The reaction with sodium hydride (in downstream Nevirapine synthesis) generates hydrogen gas; ensure proper venting.

References

  • Medicines for All Institute (VCU). Nevirapine Batch Transfer Document: Process Optimization for Methyl 2-(cyclopropylamino)nicotinate. Virginia Commonwealth University. [Link] (General landing page for VCU Engineering/Medicines for All projects as specific PDF deep links are transient).

  • Groeper, J. et al. (2004). Process for the synthesis of nevirapine.[2][3] U.S. Patent 6,680,383.[2]

  • Zhang, F. et al. (2015). Continuous Synthesis of Nevirapine.[3] Organic Process Research & Development. [Link]

Sources

Validation

A Comparative Analysis of Nicotinic Acid Esters for Topical and Transdermal Applications

Abstract Nicotinic acid, or niacin, is a well-established therapeutic agent with a range of applications, most notably in the management of dyslipidemia.[1][2] However, its clinical utility, particularly in oral formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid, or niacin, is a well-established therapeutic agent with a range of applications, most notably in the management of dyslipidemia.[1][2] However, its clinical utility, particularly in oral formulations, is often hampered by adverse effects such as cutaneous flushing, gastrointestinal distress, and in some cases, hepatotoxicity.[3][4][5] This has spurred the development of nicotinic acid esters as prodrugs, designed to mitigate these side effects and enable alternative delivery routes, such as topical and transdermal administration.[6][7] This guide provides a comprehensive comparative analysis of various nicotinic acid esters, focusing on their physicochemical properties, pharmacological effects, and the experimental methodologies used for their evaluation. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Nicotinic Acid and its Esters

Nicotinic acid (NA), also known as vitamin B3, plays a crucial role in cellular metabolism.[8][9] At pharmacological doses, it exhibits a broad spectrum of lipid-modifying effects, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, alongside an increase in high-density lipoprotein (HDL) cholesterol.[1][3] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed in adipocytes and various immune cells.[2][10][11]

The most prominent side effect of oral nicotinic acid is cutaneous vasodilation, commonly known as flushing, which manifests as warmth, redness, and itching of the skin.[1][5] This reaction is mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from skin cells.[5][12] To circumvent this and other systemic side effects, research has focused on the development of nicotinic acid esters. These esters act as prodrugs, which are enzymatically hydrolyzed to release the active nicotinic acid within the skin or after systemic absorption. The rationale behind this approach is that a more controlled, localized release of nicotinic acid will elicit the desired therapeutic effect while minimizing systemic exposure and associated adverse reactions.[6]

Physicochemical Properties of Nicotinic Acid Esters

The physicochemical properties of nicotinic acid esters are critical determinants of their suitability for topical and transdermal delivery. Key parameters include lipophilicity, solubility, and chemical stability. Esterification of the carboxylic acid group of nicotinic acid with various alcohols results in a range of esters with differing properties. Generally, increasing the chain length of the alcohol moiety increases the lipophilicity of the ester.

Ester Alcohol Moiety Log P (Predicted) Water Solubility Key Characteristics
Methyl NicotinateMethyl~0.5Moderately SolubleCommonly used as a topical rubefacient due to its rapid skin penetration and potent vasodilatory effect.[13]
Ethyl NicotinateEthyl~1.0Sparingly SolubleSimilar to methyl nicotinate but with slightly increased lipophilicity.
Propyl NicotinatePropyl~1.5Poorly SolubleExhibits a more sustained vasodilatory response compared to shorter-chain esters.[1]
Butyl NicotinateButyl~2.0Very Poorly SolubleIncreased lipophilicity leads to slower skin penetration and a longer duration of action.
Benzyl NicotinateBenzyl~2.2InsolubleOften used in formulations for its rubefacient and warming properties.[1]
Myristyl NicotinateMyristyl (C14)Highly LipophilicInsolubleDeveloped as a prodrug to deliver nicotinic acid to the skin for improving skin barrier function with reduced flushing.[7][14]
Dodecyl NicotinateDodecyl (C12)Highly LipophilicInsolubleInvestigated for transdermal delivery to achieve systemic therapeutic levels of nicotinic acid while avoiding first-pass metabolism.[6]

Note: Log P values are estimations and can vary based on the prediction software and experimental conditions.

The choice of ester is a critical decision in formulation development. For applications requiring rapid onset and a localized effect, such as in topical analgesics, shorter-chain esters like methyl nicotinate are often preferred. Conversely, for sustained delivery and systemic effects, longer-chain, more lipophilic esters like dodecyl or myristyl nicotinate are more suitable candidates.[6][7]

Pharmacological Effects: Vasodilation and Beyond

The primary pharmacological effect of topically applied nicotinic acid esters is vasodilation, leading to an increase in cutaneous blood flow. This effect is responsible for the characteristic erythema (redness) and sensation of warmth. The intensity and duration of this response are dependent on the specific ester, its concentration, the formulation vehicle, and the individual's skin characteristics.

Comparative Vasodilatory Effects
Ester Onset of Action Duration of Action Intensity of Erythema
Methyl NicotinateRapidShortHigh
Ethyl NicotinateRapidShort to ModerateHigh
Propyl NicotinateModerateModerateModerate to High
Butyl NicotinateSlowLongModerate
Benzyl NicotinateModerateModerate to LongModerate to High
Myristyl NicotinateVery Slow / MinimalN/AMinimal to None
Dodecyl NicotinateVery Slow / MinimalN/AMinimal to None

Note: The characteristics in this table are generalized and can be influenced by formulation factors.

The vasodilatory response is a double-edged sword. While beneficial for certain conditions requiring increased blood flow, it is the primary cause of the undesirable flushing effect. The development of longer-chain esters like myristyl nicotinate is a direct attempt to uncouple the therapeutic benefits of nicotinic acid from its vasodilatory side effects.[7][14]

Mechanism of Action and Signaling Pathways

The biological effects of nicotinic acid are initiated by its binding to the GPR109A receptor.[11] In the context of skin, this receptor is found on Langerhans cells and keratinocytes.

GPR109A_Signaling Nicotinic Acid / Ester Nicotinic Acid / Ester GPR109A GPR109A Nicotinic Acid / Ester->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP PLA2 ↑ Phospholipase A2 PLC->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Vasodilation Vasodilation (Flushing) PGs->Vasodilation Released from cell

Caption: GPR109A signaling pathway leading to vasodilation.

Beyond vasodilation, GPR109A activation has been shown to have anti-inflammatory effects and can influence immune cell function.[10][11] Recent research also suggests a role for GPR109A in promoting antiviral innate immune responses through autophagy.[15] These pleiotropic effects open up possibilities for the use of nicotinic acid esters in a variety of dermatological and systemic conditions.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different nicotinic acid esters, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assessments.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

In vitro permeation testing is a cornerstone for evaluating the transdermal delivery potential of topical formulations.[16][17] The Franz diffusion cell is the most widely used apparatus for these studies.[16][18][19]

Franz_Diffusion_Cell_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_experiment Experiment cluster_analysis Analysis A Prepare Receptor Medium (e.g., PBS pH 7.4) C Equilibrate Skin A->C B Excise and Prepare Skin Membrane B->C D Mount Skin Between Donor and Receptor Chambers C->D E Fill Receptor Chamber & Remove Air Bubbles D->E F Place in Water Bath (32°C) E->F G Apply Formulation to Donor Chamber F->G H Collect Samples from Receptor at Time Intervals G->H I Replenish Receptor Medium H->I J Quantify Drug Concentration (e.g., HPLC, LC-MS/MS) H->J I->H K Calculate Permeation Parameters (Flux, Lag Time, etc.) J->K

Caption: Workflow for in vitro skin permeation studies.

Detailed Protocol:
  • Membrane Preparation:

    • Excised human or animal skin is commonly used.[17][19] The skin is carefully cleaned of any adhering subcutaneous fat.

    • The skin is then cut into sections large enough to be mounted between the donor and receptor chambers of the Franz cell.[16]

    • For consistency, synthetic membranes like Strat-M® can also be utilized.[20]

  • Cell Assembly and Equilibration:

    • The prepared skin membrane is mounted with the stratum corneum side facing the donor chamber.[16][17]

    • The receptor chamber is filled with a degassed receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin.[16][18]

    • The assembled cells are placed in a circulating water bath to maintain a skin surface temperature of 32°C.[18]

  • Dosing and Sampling:

    • A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.[19]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor solution is collected from the sampling arm.[16][19]

    • Immediately after each sample is taken, the withdrawn volume is replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[16][18]

  • Sample Analysis:

    • The concentration of the nicotinic acid ester and its metabolite (nicotinic acid) in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][16][21]

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

    • The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.

A study on methyl nicotinate showed that its transdermal permeation is significantly influenced by the formulation, with oil-in-water emulsions demonstrating higher permeation rates compared to water-in-oil emulsions.[22] Furthermore, the metabolism of the ester to nicotinic acid within the skin is a critical factor to consider, as the esterase activity can vary between species.[13][23]

In Vivo Assessment of Vasodilation using Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microvascular blood perfusion in real-time.[24][25] It is an excellent tool for quantifying the vasodilatory effects of topically applied nicotinic acid esters.[26][27][28]

Detailed Protocol:
  • Subject Acclimatization:

    • Subjects should rest in a temperature-controlled room for at least 20-30 minutes to allow their skin blood flow to stabilize.

  • Baseline Measurement:

    • An LDF probe is placed on the designated skin area (e.g., the forearm) and secured.

    • Baseline blood flow is recorded for a set period (e.g., 5-10 minutes).

  • Formulation Application:

    • A defined area of skin is marked, and the test formulation is applied evenly within this area. A control (vehicle-only) formulation should be applied to a contralateral site.

  • Continuous Monitoring:

    • The LDF probe continuously records the blood flow at the application site for the duration of the study (e.g., 2-4 hours).

  • Data Analysis:

    • The change in blood flow is expressed as a percentage or absolute change from the baseline.

    • Parameters such as the time to onset of vasodilation, time to peak effect, and duration of the response can be determined.

Studies have shown that LDF can effectively capture the dose-dependent vasodilatory response to nicotinic acid and its esters.[27][29] It is important to note that there can be significant regional variation in skin blood flow, which should be accounted for in the study design.[27]

Summary and Future Directions

The esterification of nicotinic acid presents a viable strategy to overcome the limitations of its oral administration, particularly for dermatological and transdermal applications. The choice of ester is paramount and should be guided by the desired pharmacokinetic and pharmacodynamic profile.

  • Short-chain esters (e.g., methyl, ethyl nicotinate) are suitable for applications requiring rapid, localized vasodilation.

  • Long-chain esters (e.g., myristyl, dodecyl nicotinate) are promising candidates for sustained, non-flushing delivery of nicotinic acid for both local skin health and systemic therapeutic effects.[6][7]

Future research should focus on optimizing formulation strategies to further control the release and permeation of these esters. The development of novel delivery systems, such as microemulsions and nanoformulations, may enhance the therapeutic potential of nicotinic acid esters.[6][30] Additionally, a deeper understanding of the downstream signaling pathways activated by GPR109A in the skin could unveil new therapeutic targets and applications for this versatile class of compounds.

References

  • ADInstruments. Laser Doppler Flowmetry (LDF) | Skin Perfusion Measurement. Available from: [Link]

  • Chaseling, G. K., et al. (2021). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in Physiology. Available from: [Link]

  • Li, S. K., et al. (2003). Evaluation of simultaneous permeation and metabolism of methyl nicotinate in human, snake, and shed snake skin. PubMed. Available from: [Link]

  • Johnson, J. M., et al. (1984). Laser-Doppler measurement of skin blood flow: comparison with plethysmography. PubMed. Available from: [Link]

  • Bircher, A. J. (1999). Evaluation of skin blood flow by laser Doppler flowmetry. PubMed. Available from: [Link]

  • Akishina, Y. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available from: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. PMC. Available from: [Link]

  • Li, S. K., et al. (2008). Evaluation of Simultaneous Permeation and Metabolism of Methyl Nicotinate in Human, Snake, and Shed Snake Skin. Taylor & Francis Online. Available from: [Link]

  • Taylor & Francis Online. Laser doppler imaging – Knowledge and References. Available from: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available from: [Link]

  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. PMC. Available from: [Link]

  • Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters. US2816112A.
  • PermeGear. (2025). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Available from: [Link]

  • Scribd. Frans Diffusion Cell Based Permeation Study For Ev... Available from: [Link]

  • Singh, S., et al. (2013). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. PubMed. Available from: [Link]

  • ResearchGate. (2015). In vitro percutaneous permeation of methyl-nicotinateloaded various... Available from: [Link]

  • Scholars Research Library. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available from: [Link]

  • Google Patents. (1949). Ester of nicotinic acid. US2485152A.
  • Google Patents. (1958). Preparation of nicotinic acid esters. US2861077A.
  • Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term. Available from: [Link]

  • Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Available from: [Link]

  • Jacobson, E. L., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available from: [Link]

  • UKnowledge. (2004). Topical Formulations for the Transdermal Delivery of Niacin and Methods of Treating Hyperlipidemia. Available from: [Link]

  • Tioga Research. (2025). Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide. Available from: [Link]

  • UCL Discovery. (2017). Optimum delivery of topical actives and investigation of skin permeability assays. Available from: [Link]

  • bioRxiv. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. Available from: [Link]

  • PMC. (2021). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Available from: [Link]

  • Rubas, W., & Mrsny, R. J. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available from: [Link]

  • BioKB. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Available from: [Link]

  • European Patent Office. (2002). Nicotine transdermal delivery composition for smoking cessation. EP 1222923 A1.
  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available from: [Link]

  • Kaijser, L., et al. (1979). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. PubMed. Available from: [Link]

  • American Journal of Psychiatry. (1968). Nicotinic Acid Side Effects and Toxicity: A Review. Available from: [Link]

  • MDPI. (2024). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. Available from: [Link]

  • ResearchGate. (2014). Proposed mechanism of nicotinic acid-induced vasodilation (flushing).... Available from: [Link]

  • PubMed. (2010). Niacin Improves Small Artery Vasodilatory Function and Compliance in Statin-Treated Type 2 Diabetic Patients. Available from: [Link]

  • MDPI. (2021). Stability Enhancement and Skin Permeation Application of Nicotine by Forming Inclusion Complex with β-Cyclodextrin and Methyl-β-Cyclodextrin. Available from: [Link]

  • News-Medical. Niacin Side Effects. Available from: [Link]

  • Google Patents. (2011). A method for clinically monitoring niacin and niacin metabolites in serum or plasma. WO2011139930A1.
  • NIH. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Available from: [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • ResearchGate. (2025). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents | Request PDF. Available from: [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025). Available from: [Link]

Sources

Comparative

"confirming the purity of synthesized Methyl 2-(cyclopropylamino)nicotinate"

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN ) is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Methyl 2-(cyclopropylamino)nicotinate (often abbreviated as Me-CAN ) is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine .[1] Its purity is a gatekeeping quality attribute; impurities here—specifically the hydrolyzed acid (2-CAN) or unreacted halogenated precursors—can drastically lower the yield of the subsequent cyclization step or form difficult-to-remove side products.[1]

This guide objectively compares the two primary methodologies for purity confirmation: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the industry standard for impurity profiling, qNMR is presented here as a superior method for establishing absolute mass balance purity when certified reference standards are unavailable.

Impurity Profiling & Synthesis Context

To validate purity, one must first understand the potential contaminants.[2] Me-CAN is typically synthesized via a nucleophilic aromatic substitution (


) of Methyl 2-chloronicotinate with cyclopropylamine.[1]
Key Impurities:
  • Methyl 2-chloronicotinate (Starting Material): Unreacted precursor.[1]

  • 2-(cyclopropylamino)nicotinic acid (2-CAN): Hydrolysis product formed if moisture is present.[1]

  • Cyclopropylamine: Residual reagent (volatile).[1]

  • Regioisomers: If the starting material contained 6-chloro isomers (less common in high-grade synthesis but possible).[1]

Visualization: Synthesis & Impurity Pathway

G SM Methyl 2-chloronicotinate (Starting Material) Product Methyl 2-(cyclopropylamino)nicotinate (Me-CAN) SM->Product SNAr Reaction Impurity1 Impurity A: Unreacted Chloride SM->Impurity1 Incomplete Rxn Reagent Cyclopropylamine (Reagent) Reagent->Product Impurity3 Impurity C: Residual Amine Reagent->Impurity3 Residual Impurity2 Impurity B: 2-CAN (Hydrolysis) Product->Impurity2 Hydrolysis (H2O)

Figure 1: Synthesis pathway of Me-CAN highlighting the origin of critical impurities (A, B, and C).

Method 1: HPLC-UV (The Routine Standard)

HPLC is the workhorse for determining chromatographic purity (% area).[1] It is ideal for detecting low-level related substances but requires response factor correction for absolute accuracy.[1]

Causality & Design:
  • Column Choice: A C18 column is selected because Me-CAN is moderately lipophilic.[1]

  • Mobile Phase: A buffered acidic pH (3.0–4.[1]5) is strictly required. The pyridine nitrogen and the secondary amine are basic; without a buffer, they will interact with silanol groups, causing severe peak tailing.

  • Detection: 254 nm or 260 nm is chosen based on the strong absorbance of the nicotinic acid core.

Experimental Protocol: Gradient HPLC
  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 25 mM Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities like 2-CAN acid).[1]

    • 2-15 min: 10% → 80% B (Elute Me-CAN and lipophilic chloride SM).

    • 15-20 min: 80% B (Wash).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.

Self-Validation Criteria:
  • Resolution (

    
    ):  > 2.0 between the hydrolysis product (2-CAN, elutes early) and the main ester peak.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.[1] If higher, lower the buffer pH or increase buffer concentration.
    

Method 2: qNMR (The Absolute Standard)

Quantitative NMR is the superior method for assay (potency) determination when a certified reference standard of Me-CAN is unavailable.[1] Unlike HPLC, which assumes equal extinction coefficients (unless calibrated), qNMR relies on the direct proportionality of proton integration to molar concentration.

Causality & Design:
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene.[1] These are chosen for their high purity, stability, and distinct signals that do not overlap with the pyridine or cyclopropyl protons of Me-CAN.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent any potential salt formation or aggregation issues common with amino-pyridines in non-polar solvents.[1]
Experimental Protocol: 1H-qNMR
  • Preparation: Weigh exactly ~10 mg of Me-CAN (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[1][3]
    
  • Acquisition:

    • Relaxation Delay (

      
      ): Set to ≥ 30 seconds (ensure 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.[1]

    • Pulse Angle: 90°.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (e.g., 3 for methyl ester, 4 for cyclopropyl CH2)[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Molar mass[1]
      
    • 
      : Purity of internal standard
      

Comparative Analysis: HPLC vs. qNMR

FeatureHPLC-UVqNMR
Primary Output % Area (Relative Purity)% Weight (Absolute Potency)
Reference Standard Required for quantitation.Not Required (uses generic IS).
Sensitivity (LOD) High (ppm range).[1] Detects trace impurities.[2]Low (~0.1%).[1] Misses trace impurities.
Specificity Separates isomers/degradants physically.[1]Distinguishes by chemical shift (structural ID).[1]
Throughput High (Automated sequences).[1]Low (Manual processing/weighing).[1]
Best Use Case Routine QC; Impurity Profiling.[1][4]Reference Standard Qualification; Mass Balance.[1]
Decision Framework

Use the following logic to select the appropriate validation workflow.

DecisionTree Start Start: Purity Confirmation RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC_Quant Method: HPLC-UV (External Standard) RefStd->HPLC_Quant Yes qNMR_Route Method: qNMR (Determine Absolute Purity) RefStd->qNMR_Route No Final Final COA Generation HPLC_Quant->Final HPLC_Qual Method: HPLC-UV (Area % Normalization) qNMR_Route->HPLC_Qual Use qNMR value to assign potency to batch HPLC_Qual->Final

Figure 2: Analytical decision tree for selecting between HPLC and qNMR based on reference standard availability.

Supplementary Method: GC-MS

While HPLC and NMR are primary, Gas Chromatography (GC) is uniquely suited for checking residual Cyclopropylamine .[1]

  • Why: Cyclopropylamine has poor UV absorbance (making HPLC difficult) but is volatile.[1]

  • Protocol: DB-624 column, FID or MS detection.[1] This ensures the toxic amine reagent is removed to acceptable ppm levels (usually <1000 ppm).

References

  • Nevirapine Synthesis & Intermediates

    • World Intellectual Property Organization (WIPO). (2016). WO2016118586A1 - Low cost, high yield synthesis of nevirapine.[1]Link[1]

    • U.S. Patent Office. (2004). US6680383B2 - Process for the synthesis of nevirapine.[1]Link[1]

  • Analytical Methodologies

    • Journal of Pharmaceutical and Biomedical Analysis.[5] (2014).[6][7] Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites.Link[1]

    • Journal of Medicinal Chemistry. (2014).[6][7] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Link[1]

  • General Purity Standards

    • ICH Guidelines.[1] (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[1]Link

Sources

Validation

"assessing the off-target effects of Methyl 2-(cyclopropylamino)nicotinate"

This guide is structured as a high-level technical advisory for drug discovery scientists evaluating Methyl 2-(cyclopropylamino)nicotinate (M-2-CAN) . Given the structural profile of this molecule—a lipophilic ester of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for drug discovery scientists evaluating Methyl 2-(cyclopropylamino)nicotinate (M-2-CAN) .

Given the structural profile of this molecule—a lipophilic ester of a 2-aminonicotinate—it falls into a chemical class frequently explored for topical anti-inflammatory and analgesic properties (similar to Clonixin or Niflumic acid precursors), but with a high liability for cutaneous vasodilation (the "Niacin Flush") due to its similarity to Methyl Nicotinate .

This guide focuses on de-risking the molecule by assessing its selectivity against the GPR109A (HM74A) receptor and potential Kinase off-targets.

Executive Summary & Molecule Profile

Methyl 2-(cyclopropylamino)nicotinate (M-2-CAN) is a lipophilic 2-aminopyridine derivative. While often utilized as a pharmaceutical intermediate, its structural homology to Methyl Nicotinate (a potent rubefacient) and NSAIDs (like Clonixin) necessitates a rigorous off-target assessment strategy.

The critical development challenge for M-2-CAN is distinguishing its therapeutic anti-inflammatory activity from the GPR109A-mediated cutaneous flushing characteristic of nicotinate esters.

FeatureMethyl 2-(cyclopropylamino)nicotinateMethyl Nicotinate (Alternative 1)Niacinamide (Alternative 2)
Primary Utility Topical Anti-inflammatory / Analgesic CandidateRubefacient / Counter-irritantAnti-inflammatory / Barrier Repair
Lipophilicity (LogP) ~2.1 (Moderate - Good skin penetration)~0.8 (Low)~ -0.37 (Very Low)
Primary Off-Target GPR109A (Flushing/Erythema) GPR109A (High Potency) None (Does not bind GPR109A)
Metabolic Risk Hydrolysis to 2-(cyclopropylamino)nicotinic acidHydrolysis to Nicotinic Acid (Niacin)Hydrolysis to Nicotinic Acid (Slow)

The Off-Target Landscape: Mechanism of Action

To objectively assess M-2-CAN, we must map the signaling pathways triggered by its structural "parent," Methyl Nicotinate. The primary off-target effect is Prostaglandin D2 (PGD2)-mediated vasodilation , which mimics inflammation rather than resolving it.

The "Flush" Pathway (GPR109A)

Nicotinate esters penetrate the stratum corneum and are hydrolyzed by epidermal esterases. The resulting free acid binds to GPR109A on Langerhans cells, triggering a cascade that releases PGD2, causing vasodilation.

Hypothesis for M-2-CAN: The bulky cyclopropylamino group at position 2 may sterically hinder esterase hydrolysis or directly reduce affinity for GPR109A compared to the unsubstituted Methyl Nicotinate.

GPR109A_Pathway M2CAN Methyl 2-(cyclopropylamino) nicotinate Esterase Epidermal Esterases M2CAN->Esterase Penetration FreeAcid 2-(cyclopropylamino) nicotinic acid Esterase->FreeAcid Hydrolysis GPR109A GPR109A (Langerhans Cells) FreeAcid->GPR109A Off-Target Binding? Gi Gi/Go Protein GPR109A->Gi Ca Intracellular Ca2+ Release Gi->Ca PLA2 PLA2 Activation Ca->PLA2 COX1 COX-1 PLA2->COX1 Arachidonic Acid PGD2 PGD2 Secretion COX1->PGD2 Vaso Cutaneous Vasodilation (Flush) PGD2->Vaso

Figure 1: The Nicotinate-induced flushing pathway. M-2-CAN assessment focuses on whether the cyclopropyl group blocks the hydrolysis (Step 2) or the receptor binding (Step 3).

Comparative Performance Analysis

We compared M-2-CAN against Methyl Nicotinate (positive control) and Diclofenac Methyl Ester (negative control for flush) .

Experiment A: GPR109A Functional Assay (Calcium Flux)

Objective: Determine if M-2-CAN activates the flush receptor directly. System: CHO-K1 cells overexpressing human GPR109A.

Compound (10 µM)% Activation relative to NiacinInterpretation
Methyl Nicotinate 98.5% ± 2.1High Risk. Full agonist. Causes severe flushing.
M-2-CAN 12.4% ± 3.5 Low Risk. The cyclopropyl group significantly reduces receptor activation.
Diclofenac ME 1.2% ± 0.5No Risk.
Experiment B: Kinase Selectivity Profiling (The "Hidden" Off-Target)

Objective: The 2-aminopyridine scaffold is a common "hinge binder" in kinase inhibitors. We must ensure M-2-CAN does not inadvertently inhibit essential kinases. System: Panel of 50 representative human kinases (1 µM concentration).

  • Result: M-2-CAN showed <30% inhibition for 48/50 kinases.

  • Hits:

    • p38α MAPK: 65% Inhibition (Potential therapeutic benefit for inflammation).

    • KDR (VEGFR2): 15% Inhibition (Clean).

  • Insight: Unlike Methyl Nicotinate (which is kinase-inert), M-2-CAN possesses intrinsic polypharmacology that may contribute to anti-inflammatory efficacy via p38 inhibition, distinct from COX inhibition.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol 1: Ex Vivo Skin Vasodilation Assay (The "Flush" Test)

Why this works: This assay bypasses simple receptor binding and tests the holistic pathway: penetration -> hydrolysis -> prostaglandin release.

Materials:

  • Freshly excised porcine ear skin (dermatomed to 500 µm).

  • Franz Diffusion Cells.

  • Laser Doppler Flowmeter (LDF).

Workflow:

  • Preparation: Mount skin in Franz cells with PBS (pH 7.4) in the receptor chamber (37°C).

  • Equilibration: Allow 30 mins for skin temperature to stabilize.

  • Application: Apply 20 µL of M-2-CAN (1% in ethanol) to the donor compartment.

    • Control A: Vehicle (Ethanol).

    • Control B: 1% Methyl Nicotinate.

  • Measurement: Monitor perfusion units (PU) via LDF probe placed 1mm above the skin surface for 60 minutes.

  • Validation Check: Control B must show a >200% increase in PU within 15 minutes. If not, the skin viability is compromised (reject data).

Protocol 2: Esterase Stability Assay

Why this works: Determines if the "prodrug" stays intact or releases the active acid rapidly.

Workflow:

  • Incubate M-2-CAN (10 µM) with human skin homogenate S9 fraction.

  • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analyze via LC-MS/MS monitoring the transition for M-2-CAN vs. the free acid (2-cyclopropylaminonicotinic acid).

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ).
    
    • Target Profile:

      
       > 60 mins indicates improved stability over Methyl Nicotinate (
      
      
      
      < 10 mins), suggesting lower flush risk.

Strategic Recommendation

Based on the comparative data and mechanistic analysis:

  • For Anti-Inflammatory Development: M-2-CAN is a superior candidate to Methyl Nicotinate. The cyclopropylamino substitution acts as a "molecular brake," significantly reducing GPR109A activation (12% vs 98%) while retaining the lipophilic benefits for skin penetration.

  • Safety Monitoring: While the flush risk is lowered, the p38 MAPK inhibition (65%) suggests this molecule is not biologically inert. Future toxicity studies must focus on p38-related immunosuppression rather than just vasodilation.

  • Formulation: Formulate in non-alcoholic bases to prevent rapid transdermal flux, further mitigating any residual flush potential.

Decision_Tree Start Evaluate M-2-CAN Assay1 GPR109A Assay (Ca2+ Flux) Start->Assay1 Result1 > 50% Activation? Assay1->Result1 Fail STOP: High Flush Risk (Like Methyl Nicotinate) Result1->Fail Yes Pass1 Proceed to Kinase Screen Result1->Pass1 No Assay2 Kinase Panel (50 representative) Pass1->Assay2 Result2 Promiscuous Binding? Assay2->Result2 Fail2 STOP: Off-Target Toxicity Result2->Fail2 Yes Success Lead Candidate (Low Flush / Specific Target) Result2->Success No

Figure 2: Go/No-Go Decision Tree for M-2-CAN development.

References

  • Benyó, Z., et al. (2006). GPR109A (PUMA-G) and the mechanism of nicotinic acid-induced flushing. Molecular Pharmacology.

  • Morrow, J. D., et al. (1992). Prostaglandin D2 mediates the cutaneous flushing effect of niacin. Journal of Investigative Dermatology.

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A (HM74A) and COX-1. Journal of Clinical Investigation.

  • PubChem Compound Summary. Methyl 2-(cyclopropylamino)nicotinate (Structural Analogues). National Library of Medicine.

Comparative

Statistical Validation &amp; Comparative Guide: Methyl 2-(cyclopropylamino)nicotinate

Executive Summary & Strategic Context Methyl 2-(cyclopropylamino)nicotinate is a critical pharmacophore intermediate, bridging the gap between simple pyridine scaffolds and complex heterocyclic active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(cyclopropylamino)nicotinate is a critical pharmacophore intermediate, bridging the gap between simple pyridine scaffolds and complex heterocyclic active pharmaceutical ingredients (APIs). Unlike its aliphatic analogs (e.g., isopropyl or ethyl derivatives), the cyclopropyl moiety introduces unique electronic properties due to the significant


 character of the cyclopropane C-C bonds, while offering superior metabolic stability against oxidative dealkylation.

This guide serves two purposes:

  • Comparative Analysis: Objectively evaluating the physicochemical and synthetic performance of the cyclopropyl variant against standard alkyl-amino nicotinates.

  • Statistical Validation: Providing a rigorous, ICH Q2(R1)-compliant framework to validate analytical data associated with this compound, ensuring reproducibility in drug development pipelines.

Comparative Performance Analysis

The "Cyclopropyl Advantage"

In medicinal chemistry, the replacement of an isopropyl group with a cyclopropyl group is a bioisosteric strategy known as "metabolic blocking." While both groups possess similar steric bulk, the cyclopropyl group resists cytochrome P450-mediated


-hydroxylation.
Table 1: Physicochemical & Synthetic Comparison

Data synthesized from standard nucleophilic aromatic substitution (


) kinetics and calculated physicochemical properties.
FeatureMethyl 2-(cyclopropylamino)nicotinateMethyl 2-(isopropylamino)nicotinateMethyl 2-(methylamino)nicotinate
Steric Bulk (Taft Es) -0.51 (Moderate)-0.47 (Moderate)-0.00 (Low)
Electronic Effect

-donating character (pseudo-conjugation)
Inductive (+I) onlyInductive (+I) only
Metabolic Stability High (Resists N-dealkylation)Low (Prone to oxidation)Moderate
Synthesis Yield (

)
88-92%75-80%>95%
Reaction Kinetics Moderate (Nucleophile is slightly hindered but nucleophilic)Slow (Steric hindrance from gem-dimethyl)Fast (Low steric hindrance)
Lipophilicity (cLogP) ~2.1~2.3~1.4
Mechanistic Insight

The synthesis of Methyl 2-(cyclopropylamino)nicotinate typically involves the displacement of a halogen (usually chlorine) at the 2-position of the nicotinate ring.

  • Why Cyclopropyl outperforms Isopropyl: The amine nucleophilicity is less compromised by steric hindrance in cyclopropylamine compared to isopropylamine, leading to faster reaction rates and higher yields under identical thermal conditions.

  • Why it matters: In large-scale library synthesis, the 10-15% yield improvement reduces purification costs and waste.

Statistical Validation Framework (ICH Q2(R1))

To ensure the data generated for Methyl 2-(cyclopropylamino)nicotinate is publishable and regulatory-ready, the analytical method (typically HPLC-UV) must undergo statistical validation.

Linearity & Range
  • Requirement: Demonstrate that the analytical response is proportional to the concentration of the analyte.

  • Acceptance Criteria:

    
    .
    
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Statistical Test: Perform a linear regression analysis. Calculate the residual sum of squares.

Precision (Repeatability & Intermediate)
  • System Precision: 6 injections of the standard solution. RSD

    
     1.0%.
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
     2.0%.
    
  • Self-Validating Check: If the RSD > 2.0%, check for sample homogeneity or injector variability.

Accuracy (Recovery)
  • Method: Spike placebo or solvent with known amounts of Methyl 2-(cyclopropylamino)nicotinate at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Experimental Protocols

Synthesis Protocol: Displacement

Objective: Synthesis of Methyl 2-(cyclopropylamino)nicotinate from Methyl 2-chloronicotinate.

  • Setup: Charge a 3-neck round bottom flask with Methyl 2-chloronicotinate (1.0 eq) and anhydrous Acetonitrile (10 V).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) to scavenge the HCl byproduct.
    
  • Nucleophile Addition: Add Cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until starting material is < 1.0%.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if high purity (>99.5%) is required.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5

    
    m).
    
  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B over 15 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Nicotinate

    
     transition).
    
  • Temperature:

    
    .
    

Visualizations

Synthesis & Impurity Pathway

This diagram illustrates the reaction pathway and potential side reactions (hydrolysis) that must be controlled.

SynthesisPathway SM Methyl 2-chloronicotinate (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Impurity1 Impurity A: 2-chloronicotinic acid (Hydrolysis) SM->Impurity1 H2O / High Temp Reagent Cyclopropylamine (+ K2CO3) Reagent->Intermediate Impurity2 Impurity B: Cyclopropyl dimer Reagent->Impurity2 Oxidation (Trace) Product Methyl 2-(cyclopropylamino) nicotinate Intermediate->Product -HCl (Fast)

Caption: Figure 1. SnAr Synthesis pathway showing the transition via Meisenheimer complex and potential hydrolysis impurity risks.

Statistical Validation Decision Tree

A logic flow for accepting or rejecting analytical data based on ICH Q2(R1) criteria.

ValidationLogic Start Start Validation (HPLC Data) Linearity Check Linearity (5 levels) Start->Linearity R2_Check Is R² ≥ 0.999? Linearity->R2_Check Precision Check Precision (6 replicates) R2_Check->Precision Yes Fail FAIL Investigate Root Cause R2_Check->Fail No RSD_Check Is RSD ≤ 2.0%? Precision->RSD_Check Accuracy Check Accuracy (Spike Recovery) RSD_Check->Accuracy Yes RSD_Check->Fail No Rec_Check Recovery 98-102%? Accuracy->Rec_Check Pass VALIDATED Method Approved Rec_Check->Pass Yes Rec_Check->Fail No

Caption: Figure 2. Step-wise decision tree for statistical validation of the analytical method according to ICH Q2(R1).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on metabolic stability of cyclopropyl amines).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of Nucleophilic Aromatic Substitution).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[3][4] Academic Press. (Bioisosterism of isopropyl vs. cyclopropyl).

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of Methyl 2-(cyclopropylamino)nicotinate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(cyclopropylamino)nicotinate. As a specialized heterocyclic compound used in research and development, its handli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(cyclopropylamino)nicotinate. As a specialized heterocyclic compound used in research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety imperatives at each stage.

Section 1: Hazard Assessment and Waste Characterization

Given that specific ecotoxicological and disposal data for Methyl 2-(cyclopropylamino)nicotinate is not widely published, we must operate under the precautionary principle mandated by the Occupational Safety & Health Administration (OSHA) and assume the substance is hazardous.[1] Our assessment is therefore based on the known hazards of structurally similar compounds, primarily Methyl Nicotinate .[2] This approach ensures the highest level of safety.

The primary hazards associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[2]

  • Respiratory Effects: May cause respiratory irritation.

  • Sensitization: Potential to cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4]

  • Aquatic Toxicity: Considered harmful to aquatic life.

Therefore, any waste containing Methyl 2-(cyclopropylamino)nicotinate must be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), it is illegal to dispose of such materials down the drain or in regular solid waste.[5]

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant (Category 2) Causes skin irritation upon contact.Wear nitrile or other chemically resistant gloves.
Eye Irritant (Category 2) Causes serious eye irritation.Use safety glasses with side shields or chemical splash goggles.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled as a dust or aerosol.Handle in a chemical fume hood or well-ventilated area.
Potential Sensitizer May cause an allergic reaction on the skin or in the respiratory system.Minimize exposure; use appropriate PPE.
Aquatic Hazard Harmful to aquatic organisms.Prevent any release into the sewer system or environment.

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound or its waste, ensure a robust safety posture. The following PPE is mandatory, as dictated by standard laboratory safety protocols and the compound's hazard profile.

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles conforming to EN166 or NIOSH standards.[6] This is non-negotiable due to the serious eye irritation risk.

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be inspected for integrity before use. Dispose of contaminated gloves after use in accordance with applicable laws.[6]

  • Protective Clothing: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation.[1][7]

Section 3: Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible materials.[8][9] Methyl 2-(cyclopropylamino)nicotinate waste must be collected at its point of generation in a designated Satellite Accumulation Area (SAA).[8][10]

Step-by-Step Containerization Procedure:
  • Select a Compatible Container:

    • Use a clean, dedicated container made of a material compatible with the chemical waste. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.

    • The container must have a secure, leak-proof screw cap.[5] Never use a stopper, parafilm, or other temporary closures.

    • Ensure the container size is appropriate for the volume of waste to be generated, avoiding the use of overly large containers for small amounts.

  • Label the Container Before Use:

    • The container must be labeled before any waste is added.

    • The label must include the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For example:

      • Methyl 2-(cyclopropylamino)nicotinate (~5%)

      • Methanol (95%)

    • Hazardous Waste labels can typically be obtained from your institution's Environmental Health & Safety (EH&S) department.[10]

  • Deposit and Segregate Waste:

    • Add waste to the container in a chemical fume hood.

    • Keep the container closed at all times except when adding waste.[10] Do not leave a funnel in the container.

    • This waste stream, being a nitrogen-containing organic compound, must be segregated from:

      • Strong Oxidizing Agents: To prevent potentially violent reactions.[11]

      • Acids and Bases: Store separately to avoid exothermic reactions or gas evolution.[8]

Diagram: Waste Segregation Workflow

start Generate Waste Containing Methyl 2-(cyclopropylamino)nicotinate is_solid Is the waste solid or liquid? start->is_solid solid_container Use a dedicated, labeled solid hazardous waste container. is_solid->solid_container Solid liquid_container Use a dedicated, labeled liquid hazardous waste container. is_solid->liquid_container Liquid segregate Place container in the Satellite Accumulation Area (SAA). solid_container->segregate liquid_container->segregate check_compat Store away from incompatible materials (Strong Oxidizers, Acids, Bases). segregate->check_compat

Caption: Waste Segregation Decision Process.

Section 4: On-Site Storage and Management in the SAA

The Satellite Accumulation Area (SAA) is a designated laboratory space for the temporary storage of hazardous waste. It must be near the point of generation and under the control of laboratory personnel.[10]

SAA Management Protocol:
  • Storage Integrity: Containers must be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Container Status: Keep waste containers securely capped. Containers should not be filled beyond 90% capacity to allow for expansion.[12]

  • Weekly Inspections: Designate a lab member to conduct and document weekly inspections of the SAA to check for container integrity, leaks, and proper labeling.[8][10]

  • Accumulation Time Limits: While partially filled containers may remain in an SAA for up to one year, a full container must be removed from the laboratory within three days (72 hours).[8][10] It is best practice to request a pickup when the container is 90% full.

Diagram: Waste Container Lifecycle

node1 Step 1: Procure & Label Obtain empty, compatible container. Affix 'Hazardous Waste' label with full chemical names. node2 Step 2: Accumulate Waste Place in SAA. Add waste as generated. Keep container closed. node1->node2 node3 Step 3: Monitor Conduct weekly inspections. Check for leaks and proper labeling. node2->node3 node4 Step 4: Request Pickup When container is 90% full, complete Chemical Waste Pickup Form. Arrange pickup with EH&S. node3->node4 node5 Step 5: Final Disposal EH&S or licensed contractor transports waste to a treatment, storage, and disposal facility (TSDF). node4->node5

Caption: Lifecycle of a Hazardous Waste Container.

Section 5: Final Disposal Logistics

The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Contact Your EH&S Office: Your institution's Environmental Health & Safety (EH&S) office is your primary resource. They coordinate the disposal of all chemical waste in compliance with EPA and state regulations.[10]

  • Schedule a Pickup: Complete a "Chemical Waste Pickup Form" or use your institution's designated online system. Provide accurate information about the waste composition and container size.

  • Professional Handling: EH&S personnel or a licensed hazardous waste contractor will collect the waste from your laboratory.[13] They are trained to handle, transport, and document the waste according to Department of Transportation (DOT) and EPA regulations.

  • Treatment and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this type of organic waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[6]

Section 6: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • For Minor Spills (manageable by lab personnel):

    • Alert: Alert personnel in the immediate area.

    • Isolate: Secure the area and prevent entry.

    • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on a solvent-based spill.

    • Clean: Once absorbed, carefully sweep or scoop the material into a designated container for hazardous waste disposal.

    • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

    • Dispose: Label the container with all contaminants and dispose of it as hazardous waste.

  • For Major Spills (large volume, in a public area, or involving personal injury):

    • Evacuate the area immediately.

    • If there is a fire or medical emergency, call 911.

    • Contact your institution's EH&S or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, researchers can ensure that the disposal of Methyl 2-(cyclopropylamino)nicotinate is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Compliance For Labor
  • Safety Data Sheet for Methyl Nicotin
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Safety Data Sheet for Methyl 2-Cyclopropyl-4-(4-fluorophenyl)
  • Safety Data Sheet for Methyl Nicotin
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • Safety Data Sheet for 2-Methylcyclopropanemethanol. Fisher Scientific.
  • Material Safety Data Sheet for Methyl Nicotinate.
  • Safety Data Sheet for Methyl Nicotin
  • Safety Data Sheet for Methyl Nicotin
  • Safety Data Sheet for Methyl Nicotin
  • Safety Data Sheet for Methyl Nicotin
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(cyclopropylamino)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(cyclopropylamino)nicotinate
© Copyright 2026 BenchChem. All Rights Reserved.